Protein kinase inhibitor 8
Description
Propriétés
Formule moléculaire |
C21H37N7O3 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
tert-butyl N-[6-[[2-(2-hydroxyethylamino)-9-propan-2-ylpurin-6-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27) |
Clé InChI |
OXQIKGQQLYDQBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CK59; CK-59; CK 59 |
Origine du produit |
United States |
Foundational & Exploratory
Hpk1-IN-8: A Deep Dive into its Allosteric Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and oncology. Herein, we detail the biochemical and cellular activity of Hpk1-IN-8, outline key experimental methodologies, and visualize the underlying signaling pathways and workflows.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening the immune response, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Hpk1-IN-8 is a first-in-class allosteric inhibitor that selectively targets the inactive conformation of the full-length HPK1 enzyme.[3][4] This unique mechanism confers high selectivity and provides a valuable tool for dissecting the intricacies of HPK1 signaling and its role in immune modulation.
Mechanism of Action: An Allosteric Approach to Immune Enhancement
Unlike traditional ATP-competitive kinase inhibitors, Hpk1-IN-8 employs an allosteric mode of action. It binds to a site on the HPK1 enzyme distinct from the highly conserved ATP-binding pocket.[3][5] This interaction stabilizes an inactive conformation of the kinase, preventing the autophosphorylation necessary for its activation.[4]
The primary downstream consequence of HPK1 activation is the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[6] This phosphorylation event serves as a molecular "brake" on T-cell activation, leading to the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76.[2] By inhibiting HPK1, Hpk1-IN-8 prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and promoting a more robust and prolonged T-cell response. This enhanced T-cell activity includes increased proliferation and production of key effector cytokines such as Interleukin-2 (IL-2).[7]
The allosteric and inactive-conformation selective nature of Hpk1-IN-8 is a key advantage. It demonstrates a greater than 24-fold more potent binding to the unphosphorylated, inactive form of HPK1 compared to its active, phosphorylated counterpart.[4] This selectivity minimizes off-target effects on other kinases, a common challenge in kinase inhibitor development.[5]
Quantitative Data Presentation
The following table summarizes the available quantitative data for Hpk1-IN-8 and provides a comparison with other representative HPK1 inhibitors.
| Inhibitor | Type | Target Conformation | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50 (nM) | Reference |
| Hpk1-IN-8 (Compound 1) | Allosteric | Inactive | 1200 (Kinase Cascade SPA) | - | Not Available | [4] |
| CFI-402411 | ATP-Competitive | Active | 4.0 ± 1.3 | pSLP-76 Inhibition | Not Available | [5] |
| Compound X (EMD Serono) | ATP-Competitive | Active | 0.2 | Jurkat pSLP-76 (S376) | 3 | [3] |
| Diaminopyrimidine Carboxamide 22 | ATP-Competitive | Active | - | pSLP-76 (PBMC) | 78 | [8] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: HPK1 negatively regulates TCR signaling. Hpk1-IN-8 allosterically inhibits HPK1 activation.
Caption: Workflow for evaluating Hpk1-IN-8's biochemical, cellular, and functional effects.
Experimental Protocols
Detailed experimental protocols for the characterization of Hpk1-IN-8 are often proprietary. However, based on the available literature, the following methodologies represent the key assays employed.
HPK1 Kinase Cascade Assay (Scintillation Proximity Assay)
This biochemical assay is designed to identify inhibitors that target the inactive, unphosphorylated form of HPK1.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a biotinylated SLP-76 substrate by HPK1. The biotinylated substrate is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity and generating a detectable signal.
-
Methodology:
-
Reactions are initiated with the unphosphorylated, full-length HPK1 enzyme, allowing for its activation during the assay.
-
Hpk1-IN-8 is serially diluted and pre-incubated with the inactive HPK1 enzyme.
-
The kinase reaction is started by the addition of [γ-³³P]ATP and the biotinylated SLP-76 substrate.
-
Following incubation, the streptavidin-coated SPA beads are added to capture the biotinylated substrate.
-
The signal is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
This cell-based assay determines the ability of Hpk1-IN-8 to inhibit the phosphorylation of its direct substrate, SLP-76, within a cellular context.
-
Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76. The level of phosphorylated SLP-76 is then quantified.
-
Methodology:
-
T-cells are pre-incubated with varying concentrations of Hpk1-IN-8.
-
The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.
-
Following a short incubation period, the cells are lysed to extract total protein.
-
The levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are measured using either Western blotting with phospho-specific antibodies or a quantitative ELISA.[5]
-
The ratio of phosphorylated to total SLP-76 is calculated, and the EC50 value is determined from the dose-response curve.
-
T-Cell Activation and Proliferation Assays
These functional assays assess the downstream consequences of HPK1 inhibition on T-cell effector functions.
-
Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased cytokine production (e.g., IL-2) and proliferation.
-
Methodology (IL-2 Secretion):
-
Primary T-cells are isolated and treated with different concentrations of Hpk1-IN-8.
-
The cells are stimulated with anti-CD3/CD28 antibodies.
-
After a 24-72 hour incubation, the cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is quantified using an ELISA kit.[7]
-
-
Methodology (Proliferation):
-
T-cells are labeled with a fluorescent dye such as CFSE.
-
The labeled cells are treated with Hpk1-IN-8 and stimulated as described above.
-
After 3-5 days, the dilution of the CFSE dye, which is indicative of cell division, is measured by flow cytometry.
-
Conclusion
Hpk1-IN-8 represents a significant tool for the study of immuno-oncology due to its unique allosteric and inactive conformation-selective mechanism of action. By preventing the activation of HPK1, Hpk1-IN-8 effectively removes a key intracellular checkpoint, leading to enhanced T-cell-mediated immune responses. The data and methodologies presented in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hematopoietic Progenitor Kinase 1 in Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, positioning it as a compelling target for immuno-oncology therapies.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening the activation of key immune cells including T cells, B cells, and dendritic cells.[3][4][5] Genetic and pharmacological inhibition of HPK1 has consistently demonstrated enhanced anti-tumor immunity in preclinical models, leading to the advancement of several small molecule inhibitors into clinical trials.[6][7] This technical guide provides an in-depth overview of the core functions of HPK1 in immune regulation, detailing its signaling pathways, the quantitative impact of its inhibition, and the experimental methodologies used to elucidate its role.
Introduction to HPK1
HPK1 is a member of the Ste20 family of serine/threonine kinases.[4] It acts as a crucial negative feedback regulator in response to signals from various immune receptors, most notably the T cell receptor (TCR) and B cell receptor (BCR).[2][8] Upon receptor engagement, HPK1 is activated and proceeds to phosphorylate downstream adaptor proteins, leading to the attenuation of signaling cascades essential for immune cell activation, proliferation, and effector function.[4][8] The restricted expression of HPK1 to the hematopoietic lineage suggests that its inhibition would likely have minimal on-target side effects in non-immune tissues.[9]
HPK1 Signaling Pathways
HPK1 exerts its regulatory function through distinct signaling pathways in different immune cell types. These pathways are critical to understanding the multifaceted impact of HPK1 inhibition.
T Cell Receptor (TCR) Signaling
In T cells, HPK1 is a key negative regulator of TCR signaling.[10] Upon TCR engagement, HPK1 is recruited to a signaling complex where it becomes activated.[11] Activated HPK1 then phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[12][13] This phosphorylation event creates a binding site for 14-3-3 proteins, which subsequently leads to the ubiquitination and proteasomal degradation of SLP-76.[7][14] The degradation of SLP-76, a critical scaffold, dismantles the signaling complex and dampens downstream pathways, including the activation of PLCγ1, Erk, and AP-1, ultimately leading to reduced T cell activation and cytokine production.[10][14][15]
B Cell Receptor (BCR) Signaling
Similar to its role in T cells, HPK1 negatively regulates B cell activation.[16] Upon BCR engagement, HPK1 is activated via Syk and Lyn tyrosine kinases.[16] A key substrate of HPK1 in B cells is the B-cell linker protein (BLNK), the B-cell homolog of SLP-76.[17] HPK1 phosphorylates BLNK, leading to its ubiquitination and subsequent degradation, which in turn attenuates downstream signaling pathways, including those involving PLCγ1, Erk, p38, and JNK.[16][17]
References
- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 17. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Allosteric MAP4K1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell signaling, making it a compelling target for immuno-oncology. By dampening the T-cell receptor (TCR) signaling cascade, MAP4K1 effectively acts as an intracellular immune checkpoint. Inhibition of MAP4K1 can therefore unleash a more potent anti-tumor immune response. While traditional kinase inhibitors often target the highly conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of allosteric MAP4K1 inhibitors, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data for Allosteric MAP4K1 Inhibitors
The following table summarizes the inhibitory activities of selected allosteric MAP4K1 inhibitors. This data is crucial for comparing the potency and selectivity of different chemical scaffolds.
| Compound ID | Assay Type | Target | IC50 (nM) | Ki (nM) | Notes |
| HPK1-IN-8 | Biochemical | Full-length HPK1 | - | - | Allosteric, inactive conformation-selective. |
| Compound 1 | Kinase Cascade Assay | Unphosphorylated HPK1 | - | - | Binds >24-fold more potently to unphosphorylated vs. active HPK1; not competitive with ATP. |
| GNE-6893 | Cellular (pSLP-76) | MAP4K1 | 10.4 | - | Potent and orally active. |
| BAY-405 | Biochemical | MAP4K1 | <10 | - | Azaindole-based, potent and selective. |
| NDI-101150 | Biochemical | MAP4K1 | <100 | - | Orally active, enhances T-cell activation. |
Experimental Protocols
Detailed methodologies are essential for the successful identification and characterization of allosteric MAP4K1 inhibitors. Below are protocols for key biochemical and cellular assays.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to MAP4K1.
Materials:
-
MAP4K1 (HPK1) enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of MAP4K1 and Eu-anti-Tag antibody in Assay Buffer.
-
Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Assay Buffer.
-
Assay Assembly: a. Add 4 µL of the test compound solution to the wells of a 384-well plate. b. Add 8 µL of the 2X Kinase/Antibody mixture to each well. c. Add 4 µL of the 4X Tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Assay: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is indicative of MAP4K1 activity.
Materials:
-
MAP4K1 (HPK1) enzyme
-
MAP4K1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Assay Buffer
-
Test compounds
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction: a. Add test compounds at various concentrations to the wells. b. Add MAP4K1 enzyme and substrate to the wells. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 45-60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Cellular Assay: Phospho-SLP-76 (Ser376) Detection by Flow Cytometry
This assay measures the phosphorylation of the direct MAP4K1 substrate, SLP-76, in a cellular context, providing a functional readout of inhibitor activity.
Materials:
-
Jurkat T-cells or primary human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies for stimulation
-
Test compounds
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorescently-conjugated anti-pSLP-76 (Ser376) antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Culture Jurkat cells or isolate PBMCs. b. Pre-treat the cells with a dose range of the MAP4K1 inhibitor for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to activate the TCR pathway.
-
Fixation and Permeabilization: a. Fix the cells with fixation buffer. b. Permeabilize the cells with ice-cold methanol.
-
Intracellular Staining: a. Wash the cells with FACS buffer. b. Stain the cells with the anti-pSLP-76 (Ser376) antibody. c. Incubate in the dark at room temperature for 40 minutes.
-
Flow Cytometry Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSLP-76 signal.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for pSLP-76 in each sample. Normalize the MFI of treated samples to the vehicle-treated control to calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MAP4K1 signaling and the workflow for inhibitor discovery is crucial for a comprehensive understanding.
MAP4K1 Signaling Pathway in T-Cells
MAP4K1 is a key negative regulator in the T-cell receptor signaling cascade. Upon TCR activation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the signaling complex, thereby attenuating the T-cell response.[1] Allosteric inhibitors of MAP4K1 block this phosphorylation, thus sustaining TCR signaling and enhancing T-cell activation.[1]
Caption: MAP4K1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow for Allosteric MAP4K1 Inhibitor Discovery
The discovery of allosteric MAP4K1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo characterization.
Caption: A typical workflow for the discovery and development of MAP4K1 inhibitors.
Logical Relationship: Allosteric vs. ATP-Competitive Inhibition
Understanding the distinction between allosteric and ATP-competitive inhibitors is fundamental to the drug discovery process. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often leading to higher selectivity.
Caption: Comparison of ATP-competitive and allosteric kinase inhibition.
References
The Impact of Hpk1-IN-8 and Other HPK1 Inhibitors on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint that negatively regulates the anti-tumor immune response.[1] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][3] This kinase also modulates the function of other immune cells, including B cells and dendritic cells (DCs).[4][5] Tumors can exploit this regulatory pathway to create an immunosuppressive microenvironment and evade immune surveillance.[2] Consequently, the pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity.[1]
This technical guide provides an in-depth analysis of the effects of HPK1 inhibitors, with a focus on Hpk1-IN-8 and other preclinical and clinical compounds, on the tumor microenvironment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support further research and development in this promising area of immuno-oncology.
HPK1 Signaling Pathway and Mechanism of Inhibition
HPK1 is a serine/threonine kinase that functions as a negative feedback regulator downstream of the T-cell receptor.[4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key signaling intermediates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6][7] Phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and degradation of the SLP-76 signaling complex.[7] This cascade ultimately attenuates downstream signaling pathways, including the Ras-MAPK and PLCγ-Ca2+ pathways, resulting in reduced T-cell activation and effector function.[3][8]
HPK1 inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity.[2] By blocking the phosphorylation of SLP-76 and other downstream targets, these inhibitors disrupt the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines.[2][4]
References
- 1. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. treadwelltx.com [treadwelltx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
The Role of MAP4K1 in Dendritic Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, MAP4K1 acts as a crucial signaling node that dampens the activation of various immune cells, including T cells, B cells, and dendritic cells (DCs). In dendritic cells, the professional antigen-presenting cells of the immune system, MAP4K1 is understood to restrain the signaling pathways that govern their maturation, antigen presentation capacity, and cytokine production. Consequently, the inhibition of MAP4K1 is being actively explored as a promising immunotherapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on DC-mediated T cell activation. This technical guide provides an in-depth overview of the function of MAP4K1 in dendritic cell activation, detailing its signaling pathways, the impact of its inhibition on DC phenotype and function, and comprehensive experimental protocols for its investigation.
Data Presentation: The Impact of MAP4K1 Inhibition on Dendritic Cell Function
The following tables summarize the expected outcomes of MAP4K1 inhibition or knockout on key aspects of dendritic cell activation. The quantitative data is based on published literature and represents typical results observed in preclinical studies.
| Dendritic Cell Maturation Markers | Effect of MAP4K1 Inhibition/Knockout | Method of Analysis | References |
| CD80 (B7-1) | Increased Expression | Flow Cytometry | [1] |
| CD86 (B7-2) | Increased Expression | Flow Cytometry | [1] |
| MHC Class II | Increased Expression | Flow Cytometry | [2] |
| CD40 | Increased Expression | Flow Cytometry | [3] |
| CCR7 | Upregulation, enhancing migration to lymph nodes | Flow Cytometry | [4] |
| Dendritic Cell Cytokine Secretion | Effect of MAP4K1 Inhibition/Knockout | Method of Analysis | References |
| Interleukin-12 (IL-12) | Increased Secretion | ELISA, Intracellular Cytokine Staining | [5] |
| Interleukin-10 (IL-10) | Decreased Secretion | ELISA, Intracellular Cytokine Staining | [6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased Secretion | ELISA, Intracellular Cytokine Staining | [7] |
| Interleukin-1β (IL-1β) | Increased Secretion | ELISA, Luminex Assay | [1] |
| Type I Interferons (IFN-α/β) | Potentiated Production (in response to viral RNA) | ELISA, RT-qPCR | [8] |
Signaling Pathways of MAP4K1 in Dendritic Cells
MAP4K1 is a serine/threonine kinase that acts as a negative regulator in multiple signaling pathways within dendritic cells. Upon activation by various stimuli, such as Toll-like receptor (TLR) ligands, MAP4K1 can be engaged to dampen downstream signaling cascades that are essential for DC activation.
Negative Regulation of TLR Signaling
Upon recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, a signaling cascade is initiated that typically leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and co-stimulatory molecules. MAP4K1 is known to negatively regulate these pathways.[8][9] For instance, it has been shown to inhibit the activation of NF-κB, ERK, and JNK pathways.[8][10]
Interaction with the RIG-I-Like Receptor (RLR) Pathway
In the context of viral infections, dendritic cells utilize RIG-I-like receptors (RLRs) to detect viral RNA in the cytoplasm. This detection triggers a signaling cascade that results in the production of type I interferons. MAP4K1 has been identified as a negative regulator of this pathway. It can promote the proteasomal degradation of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), two key kinases essential for the activation of the transcription factor IRF3, which is responsible for type I interferon gene expression.[8]
Experimental Protocols
Generation of MAP4K1 Knockout/Knockdown Dendritic Cells
Objective: To create a dendritic cell model with reduced or absent MAP4K1 expression for functional studies.
Methodology: CRISPR/Cas9-mediated Knockout
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the MAP4K1 gene. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Generate bone marrow-derived dendritic cells (BMDCs) from mice. On day 3 of culture, transfect the BMDCs with the Cas9/sgRNA plasmid using a suitable method such as electroporation or a viral vector system (e.g., lentivirus).
-
Selection and Validation: If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells. Validate the knockout of MAP4K1 at the protein level by Western blotting and at the genomic level by sequencing the targeted locus.
Dendritic Cell Maturation Assay by Flow Cytometry
Objective: To assess the impact of MAP4K1 inhibition on the expression of co-stimulatory molecules on the surface of dendritic cells.
Methodology:
-
Cell Culture and Treatment: Culture immature BMDCs in the presence of a MAP4K1 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce maturation by adding a TLR agonist such as lipopolysaccharide (LPS; 100 ng/mL) and incubate for 18-24 hours.
-
Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD11c-positive population and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.
Cytokine Secretion Analysis by ELISA
Objective: To quantify the production of key cytokines by dendritic cells following MAP4K1 inhibition.
Methodology:
-
Supernatant Collection: Following the stimulation of BMDCs (as described in the maturation assay), centrifuge the cell culture plates and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-12, IL-10, TNF-α) according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the cell culture supernatants and standards, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally add a substrate solution to develop a colorimetric reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Investigation of MAP4K1 Signaling by Immunoprecipitation and Western Blotting
Objective: To identify proteins that interact with MAP4K1 and to assess the phosphorylation status of its downstream targets in dendritic cells.
Methodology:
-
Cell Lysis: Lyse treated and untreated dendritic cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MAP4K1 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes. Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against MAP4K1 and potential interacting partners or downstream targets (e.g., phospho-JNK, phospho-p38).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
Conclusion
MAP4K1 is a pivotal negative regulator of dendritic cell activation. Its inhibition leads to enhanced DC maturation, characterized by the upregulation of co-stimulatory molecules, and a shift in cytokine production towards a pro-inflammatory Th1-polarizing phenotype. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate role of MAP4K1 in dendritic cell biology and to evaluate the therapeutic potential of MAP4K1 inhibitors in enhancing anti-tumor immunity and other immune-mediated diseases. The continued exploration of MAP4K1's function will undoubtedly pave the way for novel immunotherapeutic strategies.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Frontiers | Fate Mapping of Dendritic Cells [frontiersin.org]
- 3. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective IL-12 production in mitogen-activated protein (MAP) kinase kinase 3 (Mkk3)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin (IL)-4 inhibits IL-10 to promote IL-12 production by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. A Critical Role for MAPK Signalling Pathways in the Transcriptional Regulation of Toll Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-8: An In-Depth Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] This inhibitory role in immune cell activation makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity.[2]
Hpk1-IN-8 is a novel, allosteric inhibitor of HPK1, distinguished by its unique mechanism of action.[3] Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, Hpk1-IN-8 binds to an allosteric site on the unphosphorylated, inactive conformation of full-length HPK1.[3] This inactive-conformation selectivity is a key advantage, as it can lead to greater kinase selectivity and a more favorable off-target profile.[3] This technical guide provides a comprehensive overview of the selectivity profile of Hpk1-IN-8 against other kinases, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, a cascade of signaling events leads to the activation of HPK1.[4] Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of SLP-76 effectively attenuates the T-cell activation signal.[4] Hpk1-IN-8, by binding to the inactive conformation of HPK1, prevents its activation and subsequent downstream signaling, thus releasing this "brake" on T-cell activation.[3]
Selectivity Profile of Hpk1-IN-8
A key attribute of a high-quality chemical probe or drug candidate is its selectivity, meaning it should potently inhibit its intended target with minimal activity against other related proteins, such as other kinases. The discovery of Hpk1-IN-8 (referred to as compound 1 in the primary literature) utilized a kinase cascade assay, a method designed to favor the identification of inhibitors that target the inactive conformation of a kinase, thereby increasing the potential for high selectivity.[3]
The selectivity of Hpk1-IN-8 was assessed against a panel of kinases that are critical for T-cell signaling. The results demonstrate that Hpk1-IN-8 is highly selective for HPK1, with significantly less activity against other kinases tested.[3]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | < 25 | - |
| LCK | > 10,000 | > 400 |
| ZAP70 | > 10,000 | > 400 |
| ITK | > 10,000 | > 400 |
| PKD1 | > 10,000 | > 400 |
Table 1: Selectivity of Hpk1-IN-8 against key T-cell signaling kinases. Data extracted from Wang W, et al. Biochemistry. 2021.[3]
Experimental Protocols
The determination of the kinase selectivity profile of Hpk1-IN-8 involves specialized biochemical assays. Below are detailed methodologies for the key experiments cited.
HPK1 Kinase Cascade Assay
This assay format was instrumental in the discovery of Hpk1-IN-8 as it assesses the inhibition of the entire activation cascade of HPK1, starting from its inactive, unphosphorylated state.
Principle: The assay measures the phosphorylation of a biotinylated SLP-76 substrate by HPK1. The reaction is initiated with unphosphorylated HPK1, which is then activated by an upstream kinase (e.g., PKD1). The transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to the biotinylated SLP-76 substrate is detected using Scintillation Proximity Assay (SPA) beads.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Enzymes: Recombinant full-length unphosphorylated HPK1 and active PKD1.
-
Substrate: Biotinylated SLP-76 peptide.
-
ATP: A mixture of unlabeled ATP and [γ-³³P]ATP.
-
Inhibitor: Hpk1-IN-8 serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted Hpk1-IN-8 or DMSO (control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing unphosphorylated HPK1 and active PKD1 in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing biotinylated SLP-76 and the ATP/[γ-³³P]ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a stop solution containing unlabeled ATP and EDTA.
-
Add 20 µL of a suspension of streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Centrifuge the plates and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity incorporated is proportional to the HPK1 activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
General Kinase Selectivity Profiling (Example: LanthaScreen™ Eu Kinase Binding Assay)
To assess the selectivity against a broader panel of kinases, a common method is a competition binding assay, such as the LanthaScreen™ assay.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for binding will disrupt FRET.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Purified, tagged kinase of interest.
-
Antibody: Europium (Eu)-labeled anti-tag antibody.
-
Tracer: Alexa Fluor™ 647-labeled kinase tracer.
-
Inhibitor: Hpk1-IN-8 serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 4 µL of the serially diluted Hpk1-IN-8 or DMSO control to the assay plate.
-
Add 8 µL of a 2x mixture of the kinase and the Eu-labeled antibody.
-
Initiate the binding reaction by adding 4 µL of a 4x solution of the tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined from the dose-response curves.
-
References
- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. drpress.org [drpress.org]
- 3. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Structural Analysis of Hpk1-IN-8 Binding to the HPK1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell and B-cell receptor signaling, making it a promising target for immuno-oncology therapies. Hpk1-IN-8 represents a distinct class of inhibitors that target the inactive conformation of the full-length HPK1 protein, offering potential for high selectivity and a unique mechanism of action.
Introduction to HPK1 and the Allosteric Inhibitor Hpk1-IN-8
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] It functions as an intracellular checkpoint, dampening the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of the immune response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on T-cells.[3]
Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[4][5] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP pocket of the kinase domain, Hpk1-IN-8 binds to a distinct, allosteric site.[6] This mode of action provides a potential advantage in achieving greater selectivity across the human kinome.[1][2] Hpk1-IN-8 preferentially binds to the unphosphorylated, inactive state of HPK1, thereby preventing its activation and downstream signaling.[2][4]
Quantitative Analysis of Hpk1-IN-8 Binding
The binding affinity and inhibitory potency of Hpk1-IN-8 have been characterized, highlighting its selectivity for the inactive form of HPK1. The following table summarizes the key quantitative data available from public sources.
| Parameter | Value | Target Protein State | Method | Reference |
| Binding Potency Ratio | >24-fold higher for unphosphorylated HPK1 | Unphosphorylated (inactive) vs. Active HPK1 | Kinase Cascade Assay | [2] |
| IC50 | Not publicly available | Full-length HPK1 | Not specified | |
| Kd | Not publicly available | Full-length HPK1 | Not specified |
HPK1 Signaling Pathway and Mechanism of Inhibition
HPK1 acts as a negative feedback regulator in the T-cell activation pathway. The following diagram illustrates the signaling cascade and the point of intervention by Hpk1-IN-8.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of inhibitor binding and function. The following sections provide methodologies for key experiments relevant to the analysis of Hpk1-IN-8.
Kinase Cascade Assay for Allosteric Inhibitor Screening
This assay is designed to identify inhibitors that selectively target the inactive conformation of a kinase.
Objective: To determine the inhibitory activity of a compound on the activation of HPK1 in a multi-step enzymatic reaction.
Materials:
-
Recombinant full-length, unphosphorylated HPK1
-
Upstream activating kinase (e.g., MEKK1)
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Hpk1-IN-8)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Hpk1-IN-8 in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the unphosphorylated HPK1 enzyme to the wells.
-
Initiate the activation reaction by adding the upstream kinase (MEKK1) and ATP. Incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for HPK1 activation.
-
Initiate the kinase reaction by adding the HPK1 substrate (MBP). Incubate for 60 minutes at 30°C.
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics of an inhibitor to its target protein.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of Hpk1-IN-8 binding to full-length HPK1.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant full-length HPK1 (both unphosphorylated and phosphorylated forms)
-
Hpk1-IN-8
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the full-length HPK1 (unphosphorylated and phosphorylated forms on separate flow cells) onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of Hpk1-IN-8 in the running buffer.
-
Inject the different concentrations of Hpk1-IN-8 over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface if necessary.
-
Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd.
X-ray Crystallography for Structural Determination
X-ray crystallography can provide a high-resolution three-dimensional structure of the protein-inhibitor complex.
Objective: To determine the atomic structure of Hpk1-IN-8 in complex with full-length HPK1.
Materials:
-
Highly purified and concentrated full-length HPK1
-
Hpk1-IN-8
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop)
-
Cryoprotectant
-
X-ray diffraction facility
Procedure:
-
Prepare a stable complex of full-length HPK1 and Hpk1-IN-8 by co-incubation.
-
Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization screen solutions using vapor diffusion methods (sitting or hanging drop).
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.
-
Refine the structure and build the model of the HPK1-Hpk1-IN-8 complex.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing an allosteric inhibitor and the logical relationship of Hpk1-IN-8's binding and its functional consequences.
Conclusion
Hpk1-IN-8 represents a significant advancement in the development of selective HPK1 inhibitors. Its allosteric mechanism of action, targeting the inactive conformation of the full-length protein, provides a promising avenue for achieving high selectivity and potent immunomodulatory effects. The detailed structural and functional analysis, as outlined in this guide, is essential for understanding its unique binding mode and for guiding the future development of next-generation immuno-oncology therapeutics. Further disclosure of detailed quantitative binding data and the high-resolution structure of the Hpk1-IN-8-HPK1 complex will be invaluable to the scientific community.
References
Hpk1-IN-8 in Immuno-Oncology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a compelling target in immuno-oncology. By dampening T-cell receptor (TCR) signaling, HPK1 can limit anti-tumor immunity. The inhibition of HPK1 represents a promising strategy to "release the brakes" on the immune system, enhancing T-cell-mediated tumor cell destruction. Hpk1-IN-8 is a novel, allosteric, and inactive conformation-selective inhibitor of full-length HPK1, offering a potentially more selective approach to targeting this kinase compared to traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the applications of Hpk1-IN-8 in immuno-oncology research, including its mechanism of action, comparative quantitative data, and detailed experimental protocols for its characterization.
Introduction to HPK1 and its Inhibition
HPK1 (also known as MAP4K1) is a key intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates several downstream targets, most notably the adaptor protein SLP-76 at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the ubiquitination and degradation of SLP-76.[3] The loss of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[3][4]
Small molecule inhibitors of HPK1 aim to block this negative regulatory pathway. By preventing the phosphorylation of SLP-76, these inhibitors are designed to sustain TCR signaling, leading to a more robust and durable anti-tumor immune response.[3] Hpk1-IN-8 is a notable example, demonstrating a unique allosteric mechanism that confers high selectivity.[5]
Quantitative Data on HPK1 Inhibitors
The following tables summarize key quantitative data for Hpk1-IN-8 and other notable HPK1 inhibitors in various stages of development. This information allows for a comparative assessment of their potency and cellular activity.
Table 1: Physicochemical and Biochemical Properties of Hpk1-IN-8
| Property | Value | Reference |
| Mechanism of Action | Allosteric, inactive conformation-selective inhibitor of full-length HPK1 | [5] |
| Binding Potency | >24-fold more potent binding to unphosphorylated (inactive) HPK1 vs. active HPK1 | [6] |
| Biochemical IC50 | 0.2 nM | [7] |
| Kinase Selectivity | Highly selective against kinases critical for T-cell signaling |
Table 2: Comparative Cellular Activity of HPK1 Inhibitors
| Inhibitor | Cell-Based Assay | IC50 / EC50 | Reference |
| Hpk1-IN-8 | Jurkat pSLP76 (S376) Cellular Assay | IC50 = 3 nM | [7] |
| Primary T-cell IL-2 Assay | EC50 = 1.5 nM | [7] | |
| CFI-402411 | Biochemical HPK1 Inhibition | IC50 = 4.0 ± 1.3 nM | [8][9][10] |
| BGB-15025 | Preclinical data indicates potent single agent and combination activity | Data not publicly available in IC50 values | [11][12][13][14][15] |
| NDI-101150 | Phase 1/2 clinical trial ongoing, demonstrating clinical benefit | Data not publicly available in IC50 values | [16][17][18][19][20] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and the point of intervention for Hpk1-IN-8.
References
- 1. A novel pathway down-modulating T cell activation involves HPK-1-dependent recruitment of 14-3-3 proteins on SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beonemedinfo.com [beonemedinfo.com]
- 14. beonemedinfo.com [beonemedinfo.com]
- 15. beonemedinfo.com [beonemedinfo.com]
- 16. asco.org [asco.org]
- 17. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. nimbustx.com [nimbustx.com]
- 20. ascopubs.org [ascopubs.org]
Hpk1-IN-8: A Technical Guide for T-Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the utility of Hpk1-IN-8 as a tool compound for the investigation of T-cell biology. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has been identified as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor T-cell activity.[1][4] Hpk1-IN-8 is a small molecule inhibitor used to explore the therapeutic potential of targeting HPK1. This guide details the relevant signaling pathways, summarizes key quantitative data from studies of HPK1 inhibitors, and provides detailed experimental protocols.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that attenuates TCR signaling, thereby dampening immune responses.[1][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2][4][7] This phosphorylation event creates a binding site for 14-3-3 proteins.[2][3][5][8] The recruitment of 14-3-3 proteins leads to the dissociation and subsequent ubiquitination and proteasomal degradation of SLP-76, effectively terminating the downstream signaling required for T-cell activation, proliferation, and cytokine production.[1][2][4][8]
Pharmacological inhibition of HPK1 with tool compounds like Hpk1-IN-8 blocks this negative feedback loop. By preventing the phosphorylation of SLP-76, the TCR signaling complex is stabilized, leading to a more robust and sustained T-cell effector function.[1][7] This enhancement of T-cell activity is a key area of investigation for cancer immunotherapy.[6][9]
Data Presentation: Quantitative Effects of HPK1 Inhibition
While specific quantitative data for Hpk1-IN-8 is limited in publicly available literature, the following tables summarize data from studies of other potent and structurally related HPK1 inhibitors, which are presented here as a reference.[1]
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Compound 1 | HPK1 | Biochemical Assay | 0.0465 nM | [6] |
| Compound 1 | pSLP-76 (cellular) | ELISA | < 20 nM | [6] |
| Compound 27 | HPK1 | TR-FRET | 0.5 nM | [5] |
| KHK-6 | HPK1 | Kinase Activity | 20 nM | [4][10] |
| Ryvu HPK1 Inhibitors | HPK1 | Biochemical Assay | sub-nanomolar | [11] |
Table 2: Functional Effects of HPK1 Inhibition on T-Cells
| HPK1 Inhibitor | Cell Type | Stimulation | Measured Effect | Observation | Reference |
| Compound 1 | Human CD4+/CD8+ T-cells | anti-CD3/CD28 | Cytokine Production (IFN-γ) | Enhanced IFN-γ production, synergistic with pembrolizumab | [6][12] |
| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | Proliferation (CFSE) | Modest increase in proliferation | [6] |
| In-house HPK1 inhibitors | Human T-cells | anti-CD3/CD28 | Cytokine Production (IL-2, IFN-γ, TNF-α) | Dose-dependent increase in cytokine secretion | [13] |
| In-house HPK1 inhibitors | Human CD8+ T-cells | anti-CD3/CD28 | pSLP-76 (S376) | Concentration-dependent decrease | [7] |
| KHK-6 | Jurkat cells & PBMCs | anti-CD3/CD28 | Cytokine Production (IL-2) | Significantly enhanced | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for Hpk1-IN-8 efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of Hpk1-IN-8 on T-cell function.
T-Cell Isolation and Culture
Objective: To obtain a pure population of primary human T-cells for subsequent functional assays.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or other T-cell isolation kits
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Recombinant human IL-2 (optional, for long-term cultures)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs three times with sterile PBS.
-
Enrich for T-cells using a negative selection method, such as the RosetteSep™ Human T Cell Enrichment Cocktail, according to the manufacturer's protocol. This isolates untouched T-cells.
-
Assess the purity of the isolated CD3+ T-cells by flow cytometry (purity should be >95%).
-
Resuspend the purified T-cells in complete RPMI-1640 medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[14]
T-Cell Activation and Hpk1-IN-8 Treatment
Objective: To activate T-cells in the presence of varying concentrations of Hpk1-IN-8 to assess its effect on T-cell function.
Materials:
-
Purified human T-cells
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (e.g., clone OKT3 or 145-2C11 for murine)[14]
-
Anti-human CD28 antibody (e.g., clone CD28.2 or 37.51 for murine)[14]
-
Hpk1-IN-8
-
DMSO (vehicle control)
Protocol:
-
Coat 96-well plates with anti-human CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[14]
-
Wash the plates three times with sterile PBS to remove unbound antibody.[14]
-
Prepare serial dilutions of Hpk1-IN-8 in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Add the T-cell suspension to the wells.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension in the wells.[14]
-
Add the Hpk1-IN-8 dilutions or vehicle control to the appropriate wells.
-
Culture the cells for 24 to 72 hours, depending on the endpoint. For activation marker analysis, 24 hours is often sufficient. For cytokine analysis and proliferation, 48-72 hours is recommended.[15]
Phospho-SLP-76 Flow Cytometry
Objective: To measure the direct effect of Hpk1-IN-8 on the phosphorylation of its substrate, SLP-76, in activated T-cells.
Protocol:
-
Following a short stimulation period (e.g., 5-30 minutes) as described in 4.2, harvest the T-cells.
-
Immediately fix the cells using a phosphoprotein-compatible fixative (e.g., BD Phosflow™ Lyse/Fix buffer).[2]
-
Permeabilize the cells with a suitable permeabilization buffer (e.g., BD Perm Buffer III).[2]
-
Stain the cells with a fluorescently conjugated antibody specific for phospho-SLP-76 (Ser376) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).[2]
-
Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of phospho-SLP-76 in the T-cell populations.
Cytokine Quantification (ELISA or CBA)
Objective: To measure the production of key effector cytokines such as IFN-γ and IL-2.
Protocol:
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plates.
-
Carefully collect the culture supernatants.
-
Analyze cytokine concentrations using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest or a Cytometric Bead Array (CBA) for simultaneous analysis of multiple cytokines, following the manufacturer's instructions.
T-Cell Proliferation Assay (CFSE)
Objective: To quantify T-cell proliferation in response to stimulation and Hpk1-IN-8 treatment.
Protocol:
-
Prior to plating, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol (e.g., CellTrace™ CFSE Cell Proliferation Kit).
-
Set up the T-cell activation culture as described in 4.2.
-
Culture the labeled cells for 72-96 hours to allow for several rounds of cell division.
-
Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation by analyzing the distribution of fluorescence peaks.
Conclusion
Hpk1-IN-8 is a valuable tool for dissecting the role of HPK1 in T-cell biology. By inhibiting this key negative regulator, researchers can probe the mechanisms of T-cell activation and explore strategies to enhance immune responses, particularly in the context of immuno-oncology. The protocols and data presented in this guide provide a framework for the effective use of Hpk1-IN-8 and related compounds in preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Understanding the allosteric inhibition of HPK1 by Hpk1-IN-8
An In-Depth Technical Guide to the Allosteric Inhibition of HPK1 by Hpk1-IN-8
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.[1][2][3] It has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[3][4] Upon T-Cell Receptor (TCR) engagement, HPK1 attenuates signaling, leading to dampened immune responses.[5][6] This function makes HPK1 a compelling therapeutic target in immuno-oncology; its inhibition is a promising strategy to release the "brakes" on the immune system and enhance anti-tumor T-cell activity.[1][5][6]
While many kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket, this can lead to off-target effects.[2][4] Hpk1-IN-8 represents a distinct class of inhibitor. It is a novel, allosteric, and inactive conformation-selective inhibitor of the full-length HPK1 enzyme.[1][7] By binding to a site outside of the ATP pocket, Hpk1-IN-8 offers the potential for greater selectivity, making it an invaluable tool for studying the therapeutic potential of HPK1 inhibition.[1][4] This guide provides a detailed overview of the HPK1 signaling pathway, the unique mechanism of Hpk1-IN-8, its quantitative data, and the experimental protocols used for its characterization.
HPK1 Signaling Pathway and Allosteric Inhibition
Upon TCR engagement, a signaling cascade is initiated. HPK1 is recruited to the signaling complex and becomes activated.[1][8] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[1][5][9][10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][11][12] This action dampens the signal transduction cascade, ultimately reducing T-cell activation, proliferation, and cytokine production.[3][12]
Hpk1-IN-8 functions not by competing with ATP, but by binding to an allosteric site on the HPK1 enzyme.[1][2] It preferentially binds to the unphosphorylated, inactive conformation of the kinase, preventing its activation and subsequent phosphorylation of SLP-76.[1] This allosteric mechanism is highly selective against other kinases that are crucial for T-cell signaling.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for Hpk1-IN-8 and a selection of other ATP-competitive HPK1 inhibitors for comparison.
Table 1: Biochemical Potency and Physicochemical Properties of HPK1 Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Notes | Reference |
|---|---|---|---|---|---|
| Hpk1-IN-8 | Allosteric | Unphosphorylated HPK1 | Not specified | >24-fold more potent binding to inactive vs. active HPK1 | [1][2] |
| NDI-101150 | ATP-Competitive | HPK1 | 0.7 | - | [1] |
| BGB-15025 | ATP-Competitive | HPK1 | 1.04 | - | [1] |
| CFI-402411 | ATP-Competitive | HPK1 | 4.0 ± 1.3 | - | [1][2] |
| Compound K | ATP-Competitive | HPK1 | 2.6 | - |[1] |
Table 2: Physicochemical and Storage Information for Hpk1-IN-8
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₇FN₆O₂S | [3] |
| Molecular Weight | 412.44 g/mol | [3] |
| CAS Number | 1214561-09-7 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 10 mg/mL (24.25 mM) | [3] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [3] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |[3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are protocols for key assays used to characterize compounds like Hpk1-IN-8.
In Vitro Kinase Assay (e.g., ADP-Glo™)
This biochemical assay determines the direct inhibitory activity of a compound on the HPK1 enzyme.[3]
-
Objective: To quantify the IC50 value of Hpk1-IN-8 against recombinant HPK1.
-
Materials:
-
Recombinant active HPK1 enzyme.
-
HPK1 substrate (e.g., myelin basic protein or a specific peptide).
-
ATP.
-
Kinase assay buffer.
-
Hpk1-IN-8 (serial dilutions).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Microplate reader.
-
-
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant HPK1 enzyme, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add serial dilutions of Hpk1-IN-8 (or control compound) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Using the ADP-Glo™ kit, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Measure luminescence using a plate reader.[1]
-
Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]
-
Cellular pSLP-76 (Ser376) Inhibition Assay
This assay measures the ability of an inhibitor to block HPK1's activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]
-
Objective: To determine the cellular potency of Hpk1-IN-8 by measuring the inhibition of SLP-76 phosphorylation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.[1]
-
Cell culture medium (e.g., RPMI-1640).
-
T-cell stimulators: anti-CD3/anti-CD28 antibodies.[1]
-
Hpk1-IN-8 (serial dilutions).
-
Lysis buffer.
-
Antibodies for detection: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76.[1]
-
Detection system (e.g., Sandwich-ELISA or Western Blot).[1][13]
-
-
Protocol:
-
Cell Plating: Plate Jurkat T-cells or PBMCs in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with a range of Hpk1-IN-8 concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR pathway and HPK1.
-
Lysis: After a short incubation period (e.g., 5-15 minutes), lyse the cells to release cellular proteins.
-
Quantification (ELISA method):
-
Use a capture antibody specific for total SLP-76 to coat an ELISA plate.
-
Add cell lysates to the wells.
-
Detect phosphorylated SLP-76 using a labeled anti-phospho-SLP-76 (Ser376) antibody.[13]
-
Add a substrate to generate a colorimetric or fluorescent signal.
-
-
Measurement: Read the signal using a microplate reader.
-
Analysis: Normalize the phospho-SLP-76 signal to total SLP-76. Plot the percentage of inhibition against inhibitor concentration to determine the cellular IC50.
-
IL-2 Production Assay
This functional assay assesses the downstream effect of HPK1 inhibition, which should result in enhanced T-cell activation and increased production of cytokines like Interleukin-2 (IL-2).[1]
-
Objective: To confirm that Hpk1-IN-8 enhances T-cell effector function.
-
Materials:
-
Human PBMCs.
-
Cell culture medium.
-
Anti-CD3/anti-CD28 antibodies.
-
Hpk1-IN-8 (serial dilutions).
-
Human IL-2 ELISA kit.
-
-
Protocol:
-
Cell Plating and Treatment: Plate PBMCs and pre-treat with a range of Hpk1-IN-8 concentrations for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.[1]
-
Incubation: Incubate the cells for 24-72 hours to allow for IL-2 production and secretion into the supernatant.[1]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
Conclusion
Hpk1-IN-8 is a powerful chemical probe for elucidating the role of HPK1 in immune regulation. Its unique allosteric and inactive-state-selective mechanism of action presents a significant advantage, offering high selectivity that is often a challenge for traditional ATP-competitive inhibitors.[1][4] The data and protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to understand and utilize Hpk1-IN-8 in their studies. The exploration of allosteric inhibitors like Hpk1-IN-8 paves the way for developing a new generation of highly selective and potentially more effective HPK1-targeted immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Preliminary Studies on HPK1 Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. While the inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity, its role in autoimmune diseases is less understood and presents a complex picture. This technical guide synthesizes the available preliminary data and theoretical framework surrounding the modulation of HPK1 in the context of autoimmune disease models. Due to the limited public data on the specific inhibitor Hpk1-IN-8 in this context, this guide will focus on the broader implications of HPK1 inhibition, drawing from studies on other small molecule inhibitors and genetic knockout models.
The Role of HPK1 in Immune Regulation
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), acts as a crucial intracellular checkpoint to attenuate T-cell activation and prevent excessive immune responses.[1] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, notably the adaptor protein SLP-76.[2][3] This phosphorylation leads to the degradation of SLP-76, thereby dampening the T-cell activation cascade.[2] By inhibiting HPK1, this negative feedback loop is disrupted, resulting in sustained T-cell activation and proliferation.[2]
While beneficial for anti-tumor responses, the consequences of HPK1 inhibition in the context of autoimmunity are theoretically concerning. Enhanced T-cell activation could potentially exacerbate the attack on self-antigens, worsening disease pathology. Indeed, early studies with HPK1 knockout (HPK1-/-) mice have shown an enhanced immunopathologic response in a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[4] This suggests that inhibiting HPK1 could lower the threshold for T-cell activation, potentially leading to a more severe autoimmune phenotype.[4]
Quantitative Data on HPK1 Inhibition
Publicly available quantitative data for HPK1 inhibitors specifically in autoimmune disease models is scarce. The majority of preclinical studies focus on oncology applications. However, we can extrapolate potential effects based on the known mechanism of action and data from in vitro studies on human immune cells and in vivo oncology models.
Table 1: Effects of HPK1 Inhibition on T-Cell Function
| Parameter | Effect of HPK1 Inhibition | Compound Example(s) | Citation(s) |
| Cytokine Production | |||
| IL-2 | Increased | Compound 1, NDI-101150 | [4][5][6] |
| IFN-γ | Increased | Compound 1 | [4][5] |
| TNF-α | Increased | Compound 1 | [4][5] |
| T-Cell Proliferation | Increased | Not specified | [4] |
| T-Cell Activation Markers | Upregulated | Compound 1 | [5] |
| Resistance to Immunosuppression | Reversal of PGE2 and adenosine-mediated suppression | Compound 1 | [5] |
Table 2: Effects of HPK1 Inhibition on Other Immune Cells
| Cell Type | Effect of HPK1 Inhibition | Compound Example(s) | Citation(s) |
| Dendritic Cells (DCs) | Increased pro-inflammatory cytokine secretion (IL-6, TNF-α) and expression of co-stimulatory molecules | Diaminopyrimidine Carboxamides | [2] |
| B-Cells | Potential for higher antibody titers (IgG1, IgG2b) upon immunization | Not specified (inferred from genetic models) | [4] |
Experimental Protocols
For researchers wishing to investigate the role of Hpk1-IN-8 or other HPK1 inhibitors in autoimmune disease, the Collagen-Induced Arthritis (CIA) mouse model is a well-established and relevant preclinical model for rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol is a standard method for inducing arthritis in susceptible mouse strains like DBA/1.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Hpk1-IN-8 or other HPK1 inhibitor
-
Vehicle for inhibitor administration
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the CII solution with an equal volume of CFA by drawing the mixture up and down through an emulsifying needle or by using two syringes connected by a Luer lock. The final emulsion should be thick and stable (a drop should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a new emulsion of CII with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.
-
-
Treatment with HPK1 Inhibitor:
-
Prepare the Hpk1-IN-8 or other inhibitor in a suitable vehicle.
-
Begin administration of the inhibitor at a predetermined dose and schedule (e.g., daily oral gavage) starting from a specific day post-primary immunization (e.g., day 20, before the onset of clinical signs). A vehicle control group must be included.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Monitor body weight.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serological analysis (e.g., anti-CII antibodies, cytokines).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Isolate cells from draining lymph nodes or spleen for ex vivo analysis (e.g., T-cell proliferation assays, cytokine profiling by flow cytometry or ELISA).
-
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: Simplified HPK1 signaling cascade in T-cell activation.
Experimental Workflow for CIA Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion and Future Directions
The role of HPK1 in autoimmune diseases is a nascent field of research. While HPK1 inhibition is a validated strategy in immuno-oncology, its application in autoimmunity requires caution. The available evidence from genetic models suggests that systemic HPK1 inhibition could exacerbate autoimmune pathology by augmenting T-cell responses. Therefore, initial studies with selective inhibitors like Hpk1-IN-8 in models such as CIA are crucial to elucidate the precise effects on disease progression. Future research should focus on generating robust preclinical data, including dose-response studies, detailed immunological profiling, and assessment of therapeutic windows. Understanding the context-dependent role of HPK1 will be paramount in determining whether its modulation can be harnessed for therapeutic benefit in autoimmune and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HPK1 Inhibition on T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical intracellular negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop that attenuates T-cell activation, proliferation, and cytokine production. This inhibitory function makes HPK1 a compelling therapeutic target in immuno-oncology. Pharmacological inhibition of HPK1 has been shown to enhance T-cell-mediated anti-tumor immunity by "releasing the brakes" on T-cells. This technical guide provides an in-depth overview of the impact of HPK1 inhibition on TCR signaling, including the core signaling pathways, quantitative effects of inhibitors, and detailed experimental protocols for their evaluation.
The Role of HPK1 in T-Cell Receptor Signaling
T-cell activation is a tightly regulated process initiated by the interaction of the TCR with a specific antigen presented by an antigen-presenting cell (APC). This triggers a complex downstream signaling cascade. HPK1 plays a pivotal, inhibitory role in this process.[1]
Upon TCR stimulation, HPK1 is recruited to the immunological synapse by adaptor proteins and becomes fully activated through phosphorylation. The primary substrate of activated HPK1 in this context is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3][4][5] HPK1 phosphorylates SLP-76 at Serine 376 (S376).[2][4][6] This phosphorylation event creates a binding site for 14-3-3 proteins.[2][6] The recruitment of 14-3-3 proteins to phosphorylated SLP-76 leads to the destabilization of the TCR signalosome complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[4][6][7] This effectively dismantles the signaling apparatus, dampening the T-cell response.[6]
Signaling Pathway Diagram: HPK1-Mediated Negative Regulation of TCR Signaling
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
The Consequences of HPK1 Inhibition
By blocking the kinase activity of HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76 at Ser376. This action preserves the integrity of the TCR signalosome, leading to sustained downstream signaling and a more robust T-cell response. The primary consequences of HPK1 inhibition include:
-
Enhanced T-Cell Activation: Inhibition of HPK1 leads to increased expression of early and late activation markers, such as CD69 and CD25, on both CD4+ and CD8+ T-cells.
-
Increased T-Cell Proliferation: By sustaining TCR signaling, HPK1 inhibitors promote the clonal expansion of antigen-specific T-cells.
-
Augmented Cytokine Production: Treatment with HPK1 inhibitors results in a significant, dose-dependent increase in the production of key effector cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3] IL-2 is critical for T-cell proliferation and survival, while IFN-γ and TNF-α play vital roles in anti-tumor immunity.
-
Overcoming Immunosuppression: The tumor microenvironment (TME) often contains immunosuppressive factors that dampen T-cell activity. HPK1 inhibition has been shown to render T-cells more resistant to these suppressive signals.[3]
Quantitative Data on HPK1 Inhibition
The following tables summarize key quantitative data from preclinical studies on various HPK1 inhibitors.
Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular pSLP-76 (Ser376) Inhibition IC50 (nM) | Cell Type | Reference(s) |
| BGB-15025 | HPK1 | 1.04 | Potent, concentration-dependent inhibition | T-cells | [8][9] |
| CFI-402411 | HPK1 | 4.0 ± 1.3 | Fully inhibited at therapeutic doses | In vitro model | [10] |
| KHK-6 | HPK1 | 20 | Dose-dependent inhibition | Jurkat cells | [1] |
| PF-07265028 | HPK1 | N/A | Dose-dependent inhibition | Primary human T-cells | [6] |
| Unnamed Inhibitor (EMD Serono) | HPK1 | 0.2 | 3 | Jurkat cells | [11] |
| Compound 17 (Merck) | HPK1 | N/A | 32 | PBMCs | [12] |
| Compound 22 (Merck) | HPK1 | N/A | 78 | PBMCs | [12] |
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Inhibitor/Condition | Cell Type | Cytokine | Fold Increase / % Increase vs. Control | Reference(s) |
| HPK1 Knockout | Jurkat cells | IL-2 | Significant increase | [13] |
| HPK1 Knockout | Primary human CD8+ T-cells | IFN-γ, IL-2 | Significant increase | [14] |
| Unnamed HPK1 Inhibitor | Human CD8+ T-cells | IFN-γ, IL-2 | Dose-dependent increase | [14] |
| Compound 1 (Merck) | Human PBMCs | IFN-γ | Synergistic increase with pembrolizumab | [15] |
| Unnamed Inhibitor (EMD Serono) | Primary T-cells | IL-2 | EC50 of 1.5 nM for production | [11] |
| LPS stimulation (for context) | RAW 264.7 cells | TNF-α | ~240-fold increase | [16] |
| bIgG:preF ICs + LPS | Monocytes | TNF-α | ~2-3 fold increase over LPS alone | [17] |
| IL-2 mutein | HEK293 cells | IL-2 | 3 to 24-fold increase in secretion | [18] |
Table 3: Effect of HPK1 Inhibition on T-Cell Activation and Proliferation
| Inhibitor/Condition | Cell Type | Parameter Measured | Observation | Reference(s) |
| HY-138568 | Human CD8+ T-cells | CD69 and CD25 expression | Dose-dependent increase | [7] |
| PF-07265028 | Primary human T-cells | Proliferation (suboptimal TCR stimulation) | Increased proliferation | [6] |
| HPK1 Knockout | Mouse T-cells | Proliferation (anti-CD3/CD28) | Increased proliferation | [19] |
| HPK1-/- T-cells | Mouse T-cells | Proliferation (with PGE2) | 24% inhibition (vs. 77% in WT) | [20] |
| CFSE Assay (General) | T-cells | Proliferation | Each division reduces fluorescence by 50% | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of HPK1 inhibitors. Below are summarized protocols for key in vitro and cellular assays.
In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This assay measures the direct inhibition of recombinant HPK1 kinase activity.
Workflow Diagram: In Vitro HPK1 Kinase Assay
Caption: Workflow for a typical in vitro HPK1 kinase assay using the ADP-Glo™ format.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the HPK1 inhibitor in an appropriate buffer. Dilute recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), and ATP to desired concentrations in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the diluted HPK1 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cellular Phospho-SLP-76 (Ser376) Assay (Western Blot)
This assay measures the level of HPK1's direct substrate phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary T-cells. Pre-treat the cells with various concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 5-15 minutes) to activate the TCR signaling pathway.
-
Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for total SLP-76 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of pSLP-76.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation.
Protocol:
-
Cell Preparation and Staining: Isolate primary human T-cells. Resuspend the cells in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining with complete RPMI medium and wash the cells.
-
Cell Culture and Treatment: Seed the CFSE-labeled T-cells in a 96-well plate. Add serial dilutions of the HPK1 inhibitor or vehicle control.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will exhibit a stepwise halving of CFSE fluorescence intensity with each cell division.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of cytokines secreted by T-cells.
Protocol:
-
Cell Culture and Treatment: Isolate and culture primary human T-cells or PBMCs. Pre-treat the cells with various concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.
Conclusion
HPK1 is a well-validated negative regulator of T-cell receptor signaling, and its inhibition represents a promising strategy in immuno-oncology. By preventing the phosphorylation of SLP-76, HPK1 inhibitors can unleash a more potent and sustained T-cell response, characterized by increased activation, proliferation, and cytokine production. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of novel HPK1 inhibitors as a means to enhance anti-tumor immunity. As our understanding of the intricacies of T-cell signaling and the tumor microenvironment grows, the targeted inhibition of intracellular checkpoints like HPK1 will likely play an increasingly important role in the next generation of cancer immunotherapies.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. giiresearch.com [giiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 16. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Directed evolution of super-secreted variants from phage-displayed human Interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. arcusbio.com [arcusbio.com]
Beyond HPK1: A Technical Guide to the Cellular Targets of Protein Kinase Inhibitor 8 (AKT Inhibitor VIII)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase Inhibitor 8 (PKI8), more commonly known as AKT Inhibitor VIII or Akti-1/2, is a cell-permeable quinoxaline (B1680401) compound widely utilized in cell biology research.[1][2] It functions as a potent, selective, allosteric, and reversible inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[3][4][5] While its primary targets are the AKT kinases, a comprehensive understanding of its full cellular activity requires a thorough characterization of its off-target effects. This technical guide provides an in-depth analysis of the known cellular targets of AKT Inhibitor VIII beyond its intended targets, with a focus on quantitative data, experimental methodologies for target identification, and the signaling pathways of key off-targets.
Data Presentation: Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential therapeutic applications and side effects. The following tables summarize the known on-target and off-target activities of AKT Inhibitor VIII.
Table 1: On-Target Inhibitory Activity of AKT Inhibitor VIII
| Target | IC50 (nM) | Notes |
| AKT1 | 58 | Allosteric inhibition.[3][5] |
| AKT2 | 210 | Allosteric inhibition.[3][5] |
| AKT3 | 2119 | Lower potency compared to AKT1 and AKT2.[2][4] |
Table 2: Known Off-Target Inhibitory Activity of AKT Inhibitor VIII
| Off-Target Kinase | Inhibition | Notes |
| Calcium/calmodulin-dependent protein kinase 1 (CAMKI) | Micromolar (µM) inhibition | Identified in kinase panel screens.[1][3] |
| Smooth muscle myosin light-chain kinase (smMLCK) | Micromolar (µM) inhibition | Identified in kinase panel screens.[1][3] |
Experimental Protocols for Target Identification
The identification and validation of kinase inhibitor targets and off-targets are accomplished through a variety of powerful techniques. The following sections detail the methodologies for two widely used approaches.
KINOMEscan® Kinase Profiling
The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[6][7] This method provides a broad overview of a compound's selectivity across the kinome.
Principle:
The assay relies on a proprietary technology where a test compound is competed against a broadly active, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[6]
Generalized Protocol:
-
Kinase Preparation: A large panel of human kinases is expressed, typically as fusion proteins tagged with a unique DNA sequence.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a multi-well plate.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the associated DNA tag is quantified by qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO) to determine the percent of control. Dissociation constants (Kd) or IC50 values are then calculated from dose-response curves.
Chemical Proteomics: Affinity Chromatography coupled with Mass Spectrometry
Chemical proteomics is a powerful approach to identify the cellular targets of a small molecule inhibitor in a more physiological context, using cell lysates.[8] Affinity chromatography followed by mass spectrometry is a common workflow.
Principle:
This method involves immobilizing the kinase inhibitor on a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are subsequently identified and quantified by mass spectrometry.[8]
Generalized Protocol:
-
Affinity Matrix Preparation: The kinase inhibitor, or a close analog with a reactive handle, is covalently attached to a solid support (e.g., agarose (B213101) or magnetic beads).
-
Cell Lysis: Cells of interest are lysed under non-denaturing conditions to preserve protein-protein interactions and protein-drug binding.
-
Affinity Enrichment: The cell lysate is incubated with the affinity matrix. The inhibitor-bound proteins will specifically bind to the matrix.
-
Washing: Non-specific binders are removed through a series of wash steps with appropriate buffers.
-
Elution: The specifically bound proteins are eluted from the matrix. This can be achieved by changing the pH, ionic strength, or by competing with a high concentration of the free inhibitor.
-
Protein Digestion: The eluted proteins are digested into smaller peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is used to identify the amino acid sequences of the peptides and, consequently, the proteins that were captured by the affinity matrix. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be employed to differentiate specific binders from non-specific background proteins.
Visualization of Signaling Pathways
To understand the functional consequences of off-target inhibition, it is essential to visualize the signaling pathways in which these kinases are involved.
Calcium/calmodulin-dependent protein kinase 1 (CAMKI) Signaling
CAMKI is a serine/threonine kinase that is activated by an increase in intracellular calcium levels and the binding of calmodulin (CaM).[9] It plays a role in various cellular processes, including gene expression and neuronal function.
Smooth muscle myosin light-chain kinase (smMLCK) Signaling
smMLCK is a key enzyme in the regulation of smooth muscle contraction. Its activity is also dependent on calcium and calmodulin.[10]
Conclusion
AKT Inhibitor VIII is a valuable research tool for probing the function of the AKT signaling pathway. However, its utility is enhanced by a clear understanding of its off-target interactions. This guide has summarized the known on- and off-target profiles of AKT Inhibitor VIII, detailed the primary experimental methodologies used for such determinations, and visualized the signaling pathways of its key off-targets, CAMKI and smMLCK. Researchers using this inhibitor should be aware of its potential to modulate these other pathways, particularly at higher concentrations, and should design experiments accordingly to ensure the accurate interpretation of their findings. Further kinome-wide screening and cellular studies will continue to refine our understanding of the complete target landscape of this and other kinase inhibitors, aiding in the development of more selective and effective therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. biorxiv.org [biorxiv.org]
- 9. iris.unina.it [iris.unina.it]
- 10. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Hpk1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby playing a significant role in maintaining immune homeostasis.[2][3] By dampening the activation signals, HPK1 limits T-cell activation, proliferation, and cytokine production.[4][5] Pharmacological inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell activity.[3][6]
Hpk1-IN-8 is an allosteric inhibitor that selectively targets the inactive conformation of full-length HPK1.[7] These application notes provide a detailed protocol for determining the inhibitory activity of Hpk1-IN-8 against the HPK1 enzyme in a biochemical in vitro kinase assay. The described protocol is adapted from a generic ADP-Glo™ Kinase Assay, a common luminescent method for quantifying kinase activity.[1][4]
HPK1 Signaling Pathway in T-Cell Receptor Activation
Upon engagement of the T-Cell Receptor (TCR), HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent degradation of SLP-76.[4][8] The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production.[4][8] HPK1 inhibitors, such as Hpk1-IN-8, block this negative feedback loop, thereby enhancing T-cell responses.
Caption: HPK1 signaling cascade in T-cell receptor activation.
In Vitro Kinase Assay Protocol for Hpk1-IN-8
This protocol is designed to measure the in vitro inhibitory activity of Hpk1-IN-8 against recombinant HPK1 enzyme. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Active HPK1 Enzyme | BPS Bioscience | 40398 |
| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | 78514 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Hpk1-IN-8 | MedChemExpress | HY-145610 |
| ATP, 10 mM Solution | Promega | V9151 |
| Kinase Buffer (5x) | BPS Bioscience | 79334 |
| Dithiothreitol (DTT), 1 M | Sigma-Aldrich | D9779 |
| Ultra-pure Water | - | - |
| DMSO, ACS Grade | - | - |
| White, Opaque 384-well Plates | Corning | 3570 |
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for assessing the inhibitory potency of Hpk1-IN-8.
Caption: Workflow for in vitro HPK1 kinase assay.
Detailed Protocol
1. Reagent Preparation:
-
1x Kinase Buffer: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultra-pure water. Add DTT to a final concentration of 1 mM just before use.
-
Hpk1-IN-8 Serial Dilutions: Prepare a 10 mM stock solution of Hpk1-IN-8 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM). Further dilute these stocks in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically.
-
ATP/Substrate Mixture: Prepare a mixture containing ATP and the MBP substrate in 1x Kinase Buffer. The final concentration of ATP should be at or near the Km for HPK1, and the substrate concentration should be optimized for the assay.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted Hpk1-IN-8 or DMSO (as a vehicle control) to the appropriate wells of a white, opaque 384-well plate.[4]
-
Add 2 µL of the diluted HPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.[4]
-
Mix the plate gently and incubate at room temperature for 60 minutes.[4]
3. Signal Detection (using ADP-Glo™ Kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and introduces luciferase and luciferin (B1168401) to produce a luminescent signal.[4]
-
Incubate the plate at room temperature for 30-60 minutes.[4]
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
The inhibitory activity of Hpk1-IN-8 is determined by calculating the percentage of inhibition for each concentration relative to the vehicle control.
Calculation of Percent Inhibition:
% Inhibition = 100 * (1 - (RLUinhibitor - RLUbackground) / (RLUcontrol - RLUbackground))
Where:
-
RLUinhibitor is the relative luminescence units from wells with Hpk1-IN-8.
-
RLUcontrol is the relative luminescence units from wells with DMSO.
-
RLUbackground is the relative luminescence units from wells with no enzyme.
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Example Data Summary Table:
| Hpk1-IN-8 Conc. (nM) | RLU (Mean) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 1 | 1,350,000 | 10 |
| 10 | 975,000 | 35 |
| 50 | 750,000 | 50 |
| 100 | 450,000 | 70 |
| 500 | 150,000 | 90 |
| 1000 | 75,000 | 95 |
| IC50 (nM) | ~50 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro potency of Hpk1-IN-8 against HPK1. The use of a luminescent-based assay format, such as ADP-Glo™, offers high sensitivity and is amenable to high-throughput screening of potential kinase inhibitors. Careful optimization of enzyme, substrate, and ATP concentrations is recommended to ensure optimal assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing T-Cell Responses: Application Notes for Hpk1-IN-8 in Activation and Proliferation Assays
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Hpk1-IN-8, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in T-cell activation and proliferation assays.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] In the context of cancer, this regulatory function can be co-opted by tumors to evade immune surveillance.[2] Pharmacological inhibition of HPK1 with small molecules like Hpk1-IN-8 presents a promising strategy to reinvigorate anti-tumor T-cell activity.[1][2]
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and inhibiting downstream pathways required for T-cell activation, proliferation, and cytokine production.[1][5][6] Hpk1-IN-8, by blocking the kinase activity of HPK1, prevents this negative feedback loop, leading to sustained TCR signaling and enhanced T-cell effector functions.[1][5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of HPK1 inhibition on T-cell function. While specific data for Hpk1-IN-8 is limited in publicly available literature, the data for mechanistically similar potent HPK1 inhibitors are presented as a reference.
Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Cell Type | Treatment | Fold Increase in IFN-γ Production (mean ± SEM) | Fold Increase in IL-2 Production (mean ± SEM) | Reference |
| Human CD8+ T cells | HPK1 inhibitor (1 µM) | ~2.5 | ~3.0 | [3] |
| Human CD8+ T cells | HPK1 inhibitor + NECA (adenosine agonist) | ~3.0 | ~4.0 | [3] |
| Human CD8+ T cells | HPK1 inhibitor + PGE2 | ~2.0 | ~2.5 | [3] |
| Human CD8+ T cells | HPK1 inhibitor + TGFβ | ~2.0 | ~2.0 | [3] |
| Human PBMCs | HPK1 inhibitor (Compound 1) | Not specified | Significant increase | [6] |
Table 2: Effect of HPK1 Inhibition on TCR Signaling
| Cell Type | Treatment | Parameter Measured | Outcome | Reference |
| Primary human CD8+ T cells | HPK1 inhibitor | pSLP-76 (S376) | Concentration-dependent decrease | [3] |
| Jurkat cells | HPK1 knockout | pSLP-76 (S376) | Nearly undetectable | [7] |
| Jurkat cells | HPK1 knockout | pPLCγ1 and pERK1/2 | Significantly increased and sustained | [7] |
| Primary human T cells | PF-07265028 (HPK1 inhibitor) | pSLP-76 | Dose-dependent inhibition | [8] |
Signaling Pathway and Experimental Workflow
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for T-cell assays.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells
Objective: To obtain a pure population of T-cells for subsequent assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based negative selection kits
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash PBMCs twice with PBS.
-
For T-cell enrichment, follow the manufacturer's protocol for the chosen enrichment kit. This typically involves incubating PBMCs with an antibody cocktail followed by density gradient centrifugation or magnetic separation.
-
Resuspend purified T-cells in complete RPMI-1640 medium.
T-Cell Activation and Proliferation Assay
Objective: To assess the effect of Hpk1-IN-8 on T-cell activation and proliferation following TCR stimulation.
Materials:
-
Purified human T-cells
-
Hpk1-IN-8 (dissolved in DMSO)
-
Anti-human CD3 (clone OKT3) and anti-human CD28 antibodies (functional grade)
-
96-well flat-bottom plates
-
Carboxyfluorescein succinimidyl ester (CFSE) Cell Proliferation Kit
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
Protocol:
-
CFSE Labeling (for proliferation):
-
Plate Coating (for plate-bound stimulation):
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled or unlabeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of Hpk1-IN-8 and a vehicle control (DMSO) in complete RPMI-1640.
-
Add 50 µL of the inhibitor or vehicle dilutions to the respective wells to achieve the desired final concentrations.
-
Pre-treat the cells with Hpk1-IN-8 for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
For plate-bound stimulation, add the pre-treated T-cells to the anti-CD3 coated wells. Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.[11]
-
Alternatively, use anti-CD3/CD28 T-cell activator beads according to the manufacturer's instructions.
-
-
Incubation:
Analysis of T-Cell Activation, Proliferation, and Cytokine Production
A. Flow Cytometry for Activation Markers and Proliferation:
-
Harvest cells from the 96-well plate.
-
Wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD69, CD25) for 30 minutes on ice.[9]
-
Wash cells and resuspend in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the expression of activation markers and the dilution of CFSE fluorescence as a measure of cell division.[9]
B. ELISA or Cytokine Bead Array (CBA) for Cytokine Production:
-
After the desired incubation period, centrifuge the 96-well plates and collect the culture supernatants.[2]
-
Quantify the concentration of cytokines such as IFN-γ and IL-2 using commercially available ELISA kits or a CBA platform according to the manufacturer's instructions.[2][3]
Conclusion
The protocols and data presented here provide a framework for investigating the immunomodulatory effects of Hpk1-IN-8 on T-cell function. Inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. These assays are crucial tools for the preclinical evaluation of HPK1 inhibitors in drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Utilizing Hpk1-IN-8 in Primary Human T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions to attenuate T-cell receptor (TCR) signaling, thereby preventing excessive immune responses.[1][3] In the context of oncology, this dampening effect can hinder the immune system's ability to mount an effective anti-tumor response. Pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy to reinvigorate T-cell effector functions.[2][3]
Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[4] By targeting HPK1, Hpk1-IN-8 blocks a key negative feedback loop in T-cell activation, leading to enhanced proliferation and cytokine production. These application notes provide a comprehensive guide to the use of Hpk1-IN-8 in primary human T-cell cultures, including its mechanism of action, expected functional outcomes, and detailed experimental protocols.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated. HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][5] This phosphorylation event leads to the degradation of SLP-76, which in turn destabilizes the TCR signaling complex and dampens downstream signals required for T-cell activation.[3][5] Hpk1-IN-8, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and augmenting T-cell effector functions.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Hpk1-IN-8 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols to guide researchers in determining the optimal in vivo concentration of Hpk1-IN-8, an allosteric and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] Due to the limited publicly available in vivo data for Hpk1-IN-8, this guide leverages findings from preclinical studies of other potent and selective HPK1 inhibitors to provide a comprehensive framework for experimental design and execution.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3][4] Upon TCR activation, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation, proliferation, and cytokine production.[4][5] By inhibiting HPK1, the anti-tumor immune response can be significantly enhanced, making it a compelling target for cancer immunotherapy.[2][3][6] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can lead to robust anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][5][7][8]
Quantitative Data Summary of Representative HPK1 Inhibitors
The following table summarizes in vivo data from preclinical studies of various HPK1 inhibitors. This information can serve as a valuable reference for designing dose-range finding and efficacy studies for Hpk1-IN-8.
| Compound Name/Identifier | Animal Model | Tumor Type | Dosing (mg/kg) | Dosing Frequency | Route of Administration | Observed Effects | Reference |
| Unnamed Inhibitor (Insilico Medicine) | CT26 Syngeneic Mouse Model | Colorectal Cancer | 30 | Twice Daily | Oral | 42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1. | [9] |
| "Compound K" | 1956 Sarcoma Syngeneic Mouse Model | Sarcoma | 30 and 100 | Twice Daily | Oral | Reduced pSLP76 levels, increased IFN-γ, CD25, and CD69 expression. | [8] |
| Unnamed Inhibitor (Gilead Sciences) | Murine Syngeneic Tumor Model | Not Specified | Not Specified | Not Specified | Oral | Heightened T-cell activation and effector function, enhanced tumor growth control. | [5] |
| NDI-101150 | Patients with Advanced Solid Tumors | Renal Cell Carcinoma, Pancreatic Cancer, Endometrial Cancer | Not Specified | Not Specified | Oral | One partial response in RCC, stable disease in several patients, increase in activated CD8+ T cells. | [10] |
| BGB-15025 | Patients with Advanced Solid Tumors | Not Specified | Not Specified | Not Specified | Oral | Generally well-tolerated, enhanced antitumor activity in combination with tislelizumab. | [11] |
| CFI-402411 | Patients with Advanced Solid Malignancies | Not Specified | Not Specified | Not Specified | Oral | Undergoing Phase I/II clinical trials to evaluate safety, tolerability, and efficacy. | [10] |
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Inhibition of HPK1 by compounds like Hpk1-IN-8 is designed to block this negative feedback loop, thereby enhancing the anti-tumor immune response.
Caption: Simplified HPK1 signaling pathway in T-cell regulation.
Experimental Protocols
In Vivo Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability and MTD of Hpk1-IN-8 in the selected mouse strain.
Materials:
-
Hpk1-IN-8
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Standard laboratory equipment for oral gavage and observation
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Formulation: Prepare fresh formulations of Hpk1-IN-8 in the vehicle on each day of dosing.
-
Administration: Administer Hpk1-IN-8 or vehicle orally (e.g., via gavage) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming, feeding behavior).
-
Note any signs of morbidity or mortality.
-
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality or significant signs of toxicity (e.g., >15-20% body weight loss).
In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-8 as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38)
-
Hpk1-IN-8
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle and isotype controls
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Group Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Hpk1-IN-8, anti-PD-1, Hpk1-IN-8 + anti-PD-1).
-
Treatment Administration:
-
Administer Hpk1-IN-8 orally at the predetermined dose and schedule based on the MTD study.
-
Administer the anti-PD-1 antibody (e.g., intraperitoneally) according to established protocols.
-
-
Efficacy Endpoints:
-
Measure tumor volume regularly.
-
Monitor animal body weight and overall health.
-
-
Terminal Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors, spleens, and tumor-draining lymph nodes for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of an HPK1 inhibitor.
Caption: A logical workflow for in vivo dosage optimization of Hpk1-IN-8.
Conclusion
Determining the optimal in vivo concentration of a novel compound like Hpk1-IN-8 requires a systematic approach. By leveraging the wealth of data from other HPK1 inhibitors and following structured experimental protocols, researchers can efficiently establish a safe and efficacious dosing regimen. The provided application notes, data summaries, and protocols offer a robust framework to guide these critical preclinical studies, ultimately accelerating the development of promising new cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 10. onclive.com [onclive.com]
- 11. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-8: Application Notes for Solubility and Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of stock solutions of Hpk1-IN-8, a selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for use in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
Hpk1-IN-8 is a white to off-white solid.[1] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of Hpk1-IN-8
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₆O₂S |
| Molecular Weight | 412.44 g/mol [1] |
| CAS Number | 1214561-09-7[1] |
The solubility of Hpk1-IN-8 in common laboratory solvents is critical for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.
Table 2: Solubility of Hpk1-IN-8
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (24.25 mM)[1] | Ultrasonic treatment may be required for complete dissolution. Use of anhydrous/low moisture DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Not readily available | Use is not recommended without experimental validation due to the lipophilic nature of many kinase inhibitors.[2] |
| Water | Poor | Hpk1-IN-8 is poorly soluble in aqueous solutions. Direct dissolution in water or aqueous buffers is not advised. |
HPK1 Signaling Pathway and Hpk1-IN-8's Point of Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, such as SLP-76. This phosphorylation dampens the T-cell activation signal. Hpk1-IN-8, as an inhibitor, blocks this negative feedback loop, thereby enhancing T-cell activation.
References
Application Notes and Protocols: Analyzing T-Cell Markers after Hpk1-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascade downstream of the T-cell receptor (TCR).[1][3] In the context of oncology, this inhibitory function can limit the immune system's ability to mount a robust anti-tumor response. Pharmacological inhibition of HPK1 with small molecules like Hpk1-IN-8 is a promising therapeutic strategy to enhance T-cell-mediated immunity.[4] This document provides a detailed protocol for analyzing key T-cell markers by flow cytometry following treatment with Hpk1-IN-8 to assess its impact on T-cell activation and function.
Hpk1 Signaling Pathway and Mechanism of Hpk1-IN-8 Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6] This phosphorylation leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76.[6] The degradation of SLP-76 attenuates the T-cell activation signal. Hpk1-IN-8 is a potent and selective inhibitor of HPK1 kinase activity. By blocking the phosphorylation of SLP-76, Hpk1-IN-8 prevents its degradation, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and effector functions.[5]
Caption: Hpk1 signaling pathway and the inhibitory action of Hpk1-IN-8.
Experimental Protocol: Flow Cytometry Analysis of T-Cell Markers
This protocol details the steps for treating T-cells with Hpk1-IN-8, followed by staining for surface and intracellular markers for flow cytometric analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hpk1-IN-8 (dissolved in DMSO)
-
Anti-CD3/CD28 Dynabeads™ (or plate-bound antibodies)
-
Brefeldin A and Monensin
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Viability dye (e.g., Zombie NIR™ or similar)
Part 1: T-Cell Isolation and Hpk1-IN-8 Treatment
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Resuspend purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 24-well plate.
-
Add Hpk1-IN-8 at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Activate T-cells by adding anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
For intracellular cytokine analysis, add Brefeldin A and Monensin to the culture for the final 4-6 hours of incubation.
Part 2: Staining for Flow Cytometry
-
Surface Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend cells in 100 µL of Flow Cytometry Staining Buffer containing the viability dye and the surface antibody cocktail (see Table 2).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge.
-
-
Intracellular Staining:
-
After the surface staining wash, discard the supernatant and resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (see Table 2).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with 2 mL of Permeabilization/Wash Buffer and centrifuge.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
-
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Summary of T-Cell Population Frequencies
| Treatment | Concentration (µM) | % CD4+ of Live, Single T-Cells | % CD8+ of Live, Single T-Cells |
| Unstimulated | - | ||
| Vehicle (DMSO) | - | ||
| Hpk1-IN-8 | 0.1 | ||
| Hpk1-IN-8 | 1 | ||
| Hpk1-IN-8 | 10 |
Table 2: Suggested Flow Cytometry Panel and Expected Outcomes
| Marker | Subcellular Location | Fluorochrome | Purpose | Expected Outcome with Hpk1-IN-8 |
| CD3 | Surface | e.g., APC-Cy7 | T-cell lineage marker | No change |
| CD4 | Surface | e.g., BV786 | Helper T-cell marker | No change |
| CD8 | Surface | e.g., PerCP-Cy5.5 | Cytotoxic T-cell marker | No change |
| CD25 | Surface | e.g., PE-Cy7 | Activation marker (IL-2Rα)[5] | Increased expression |
| CD69 | Surface | e.g., BV605 | Early activation marker[5] | Increased expression |
| CD44 | Surface | e.g., APC | Memory/activation marker | Increased expression |
| PD-1 | Surface | e.g., PE | Exhaustion marker | Potential modulation |
| IFN-γ | Intracellular | e.g., FITC | Pro-inflammatory cytokine[5] | Increased frequency of producing cells |
| TNF-α | Intracellular | e.g., Alexa Fluor 700 | Pro-inflammatory cytokine[5] | Increased frequency of producing cells |
| IL-2 | Intracellular | e.g., PE | T-cell growth factor[5] | Increased frequency of producing cells |
| Granzyme B | Intracellular | e.g., Pacific Blue | Cytotoxicity marker | Increased expression in CD8+ T-cells |
| Ki-67 | Intracellular | e.g., BV421 | Proliferation marker | Increased expression |
Gating Strategy
A sequential gating strategy should be employed to identify the T-cell populations of interest.
-
Time Gate: To ensure signal stability.
-
Singlets Gate: To exclude cell doublets (FSC-A vs. FSC-H).
-
Live/Dead Gate: To exclude dead cells based on the viability dye.
-
Lymphocyte Gate: Based on forward scatter (FSC) and side scatter (SSC).
-
T-Cell Gate: Gate on CD3+ cells from the lymphocyte population.
-
CD4+ and CD8+ T-Cell Gates: From the CD3+ population, gate on CD4+ and CD8+ cells.
-
Marker Analysis: Analyze the expression of activation, exhaustion, and intracellular markers on both CD4+ and CD8+ T-cell populations.
By following this detailed protocol, researchers can effectively assess the impact of Hpk1-IN-8 on T-cell function and activation, providing valuable insights for drug development and immuno-oncology research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Application Notes and Protocols: Measuring Cytokine Secretion from T-cells Treated with Hpk1-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and functions to attenuate T-cell activation, thereby preventing excessive immune responses.[1][2] In the context of cancer, this regulatory function can be co-opted by tumors to evade immune surveillance.[4] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor T-cell activity.[2][3][4] Hpk1-IN-8 is a tool compound used to investigate the therapeutic potential of HPK1 inhibition. By blocking the kinase activity of HPK1, inhibitors like Hpk1-IN-8 are expected to augment T-cell effector functions, including the secretion of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][5]
These application notes provide detailed protocols for the in vitro treatment of human T-cells with Hpk1-IN-8 and subsequent measurement of cytokine secretion using common and robust immunoassays.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 acts as a negative feedback regulator in this pathway. Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[2] This action dampens the downstream signaling required for full T-cell activation. Inhibition of HPK1 by compounds such as Hpk1-IN-8 prevents the phosphorylation of SLP-76, thereby sustaining the TCR signal and enhancing T-cell effector functions.[2]
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
Application Notes: Detection of Phosphorylated SLP-76 as a Measure of HPK1 Inhibition in T-Cells by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] In the intricate signaling cascade following T-cell receptor (TCR) engagement, HPK1 acts as a molecular brake, dampening the immune response.[3][4] Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific serine residue, Serine 376 (Ser376).[2][4][5]
This phosphorylation event is a pivotal step in the negative regulation of T-cell signaling. The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins.[2] The subsequent recruitment of 14-3-3 proteins to the signalosome leads to the ubiquitination and proteasomal degradation of SLP-76, effectively dismantling the signaling complex and attenuating the T-cell activation signal.[5]
The inhibition of HPK1 kinase activity is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[6] By blocking HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76 at Ser376. This leads to a more stable and sustained TCR signaling complex, resulting in enhanced T-cell activation, proliferation, and cytokine production.[3][7] Consequently, monitoring the phosphorylation status of SLP-76 at Ser376 serves as a direct and reliable biomarker for the cellular activity of HPK1 inhibitors. This application note provides a detailed protocol for the detection of phosphorylated SLP-76 (pSLP-76) at Ser376 by Western blot to assess the efficacy of HPK1 inhibitors.
Signaling Pathway of HPK1-Mediated SLP-76 Phosphorylation and its Inhibition
The following diagram illustrates the signaling pathway leading to the phosphorylation of SLP-76 by HPK1 upon TCR activation and how HPK1 inhibitors intervene in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
Application Notes and Protocols for Hpk1-IN-8 in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular immune checkpoint.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6] This phosphorylation leads to the degradation of SLP-76, which in turn dampens T-cell activation, proliferation, and cytokine production.[5][6]
In the context of oncology, tumors can exploit such negative regulatory pathways to evade immune surveillance.[2] Inhibition of HPK1 has therefore emerged as a promising cancer immunotherapy strategy to enhance anti-tumor immune responses.[2][7] Small molecule inhibitors of HPK1, such as Hpk1-IN-8, are designed to block this negative feedback loop, thereby augmenting T-cell-mediated tumor cell killing.[2] Preclinical studies using HPK1 knockout or kinase-dead mice have demonstrated enhanced anti-tumor immunity and resistance to tumor growth.[8][9]
Syngeneic mouse models, which involve the transplantation of tumor cells into genetically identical and immunocompetent hosts, are indispensable tools for evaluating cancer immunotherapies.[10][11][12] These models preserve the native tumor-immune interactions, making them ideal for assessing the efficacy of immunomodulatory agents like HPK1 inhibitors, both as monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.[13][14]
This document provides detailed application notes and protocols for the use of Hpk1-IN-8 in syngeneic mouse models of cancer, based on representative studies of potent and selective HPK1 inhibitors.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the HPK1 signaling pathway and a typical experimental workflow for evaluating Hpk1-IN-8 in a syngeneic mouse model.
Caption: HPK1 negatively regulates TCR signaling.
Caption: In vivo study workflow for Hpk1-IN-8.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of potent HPK1 inhibitors in syngeneic mouse models. This data is intended to provide an expected range of activity for a compound like Hpk1-IN-8.
Table 1: Anti-Tumor Efficacy of HPK1 Inhibitor in Syngeneic Models
| Syngeneic Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| MC38 (Colon) | HPK1 Inhibitor (Monotherapy) | 50-100 mg/kg, p.o., BID | 40 - 60% | [1][4][15] |
| Anti-PD-1 | 10 mg/kg, i.p., Q3D | 30 - 50% | [1][4] | |
| HPK1 Inhibitor + Anti-PD-1 | As above | > 75% (synergistic) | [1][4][15] | |
| CT26 (Colon) | HPK1 Inhibitor (Monotherapy) | 75 mg/kg, p.o., BID | ~50% | [16] |
| Anti-PD-1 | 5 mg/kg, i.p., BIW | ~40% | [16] | |
| HPK1 Inhibitor + Anti-PD-1 | As above | > 80% (synergistic) | [16] | |
| 1956 (Sarcoma) | HPK1 Inhibitor (Monotherapy) | 100 mg/kg, p.o., BID | Significant inhibition | [4][17] |
| Anti-PD-1 | 10 mg/kg, i.p., Q3D | Moderate inhibition | [4][17] | |
| HPK1 Inhibitor + Anti-PD-1 | As above | Significant synergistic inhibition | [4][17] |
p.o. = oral administration; i.p. = intraperitoneal injection; BID = twice daily; Q3D = every 3 days; BIW = twice a week.
Table 2: Pharmacodynamic Effects of HPK1 Inhibitor on Tumor Microenvironment
| Analysis | Biomarker | Treatment Group | Fold Change vs. Vehicle (Approximate) | Reference |
| Flow Cytometry | CD8+ T Cells | HPK1 Inhibitor + Anti-PD-1 | 2 - 4 fold increase | [4][15] |
| CD8+/Treg Ratio | HPK1 Inhibitor + Anti-PD-1 | 3 - 5 fold increase | [4] | |
| Granzyme B+ CD8+ T Cells | HPK1 Inhibitor | 1.5 - 2.5 fold increase | [5] | |
| Cytokine Analysis | IFN-γ | HPK1 Inhibitor | 2 - 3 fold increase | [16] |
| TNF-α | HPK1 Inhibitor | 1.5 - 2 fold increase | [16] | |
| IL-2 | HPK1 Inhibitor | 2 - 4 fold increase | [5][16] |
Experimental Protocols
Protocol 1: Tumor Model Establishment and Treatment
This protocol outlines the procedure for establishing a subcutaneous MC38 syngeneic tumor model and subsequent treatment with an HPK1 inhibitor.[1]
Materials:
-
MC38 murine colon adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel® (optional)
-
Hpk1-IN-8 (or other HPK1 inhibitor)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[18]
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Digital calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture MC38 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^6 cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the right flank of each C57BL/6 mouse.[1]
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[18]
-
Randomization and Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Hpk1-IN-8 Administration: Administer Hpk1-IN-8 orally (p.o.) once or twice daily at the desired dose (e.g., 50-100 mg/kg).[1] The vehicle control group should receive the formulation buffer alone.
-
Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-4 days).[1]
-
Efficacy and Toxicity Monitoring: Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Monitor tumor volumes and body weights 2-3 times per week.
Protocol 2: Pharmacodynamic Analysis of Tumor Microenvironment
This protocol describes the collection and analysis of tissues to assess the biological effects of the treatment.[1]
Materials:
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Granzyme B)
-
Reagents for cytokine analysis (e.g., ELISA or Luminex kits)
-
Tissue dissociation reagents (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Tissue Collection: At the end of the study, or at specified time points, euthanize mice and collect tumors, spleens, and tumor-draining lymph nodes.
-
Single-Cell Suspension Preparation:
-
Mince tissues finely with scissors.
-
Digest minced tumor tissue in an enzymatic solution (e.g., collagenase/DNase) at 37°C for 30-60 minutes with agitation.
-
Mechanically dissociate spleens and lymph nodes by mashing through a 70 µm cell strainer.
-
Filter the digested tumor cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC lysis buffer.
-
Wash the resulting single-cell suspensions with FACS buffer and perform a cell count.
-
-
Flow Cytometry:
-
Stain 1-2 x 10^6 cells with a cocktail of fluorescently-conjugated antibodies to identify immune cell populations of interest (e.g., CD8+ T cells, regulatory T cells).
-
For intracellular staining (e.g., Granzyme B, FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
Acquire stained cells on a flow cytometer and analyze the data using appropriate software to quantify immune cell populations.
-
-
Cytokine Analysis:
-
Prepare tumor homogenates or isolate splenocytes for in vitro restimulation.
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in tumor homogenates or cell culture supernatants using ELISA or multiplex bead array assays (e.g., Luminex).
-
Disclaimer: No public in vivo data was found for a compound specifically designated as "Hpk1-IN-8." The protocols and data presented are based on published studies of other well-characterized small molecule HPK1 inhibitors. Researchers should perform dose-finding and toxicology studies to determine the optimal and safe dose for Hpk1-IN-8.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Syngeneic Models - Creative Biolabs [creative-biolabs.com]
- 11. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. medicilon.com [medicilon.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of Hpk1-IN-8 in Combination with Anti-PD-1 Checkpoint Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation, HPK1 acts as an intracellular immune checkpoint, which can be exploited by tumors to evade immune surveillance. Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity. Hpk1-IN-8 is a potent and selective inhibitor of HPK1. Preclinical studies have demonstrated that combining HPK1 inhibitors with programmed cell death protein 1 (PD-1) or its ligand (PD-L1) blockade can lead to synergistic anti-tumor effects, overcoming resistance to checkpoint inhibitors alone.[1][3]
These application notes provide a detailed framework for the preclinical evaluation of Hpk1-IN-8 in combination with an anti-PD-1 antibody. The protocols outlined below are designed to assess the synergistic efficacy, mechanism of action, and immunological changes associated with this combination therapy.
Rationale for Combination Therapy
The inhibitory pathways regulated by HPK1 and PD-1 are distinct yet complementary, suggesting that their simultaneous blockade could result in a more robust and durable anti-tumor immune response. HPK1 inhibition enhances T-cell priming and activation downstream of the TCR, while anti-PD-1 therapy reinvigorates exhausted T-cells within the tumor microenvironment.[4] This dual approach is expected to lower the T-cell activation threshold, increase the avidity of TCRs for tumor antigens, and promote the effector functions of tumor-infiltrating lymphocytes (TILs). Preclinical evidence suggests that HPK1 inhibition may even increase PD-1 expression on T-cells, potentially priming them for a more robust response to PD-1 blockade.[1]
Data Presentation
In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay (IL-2 production EC50, nM) | Reference |
| Compound K | HPK1 | 2.6 | ~100 (Human T-cells) | [1] |
| GNE-1858 | HPK1 | 1.9 | Not Reported | [1] |
| XHS | HPK1 | 2.6 | 600 (SLP76 PBMC assay) | [1] |
In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Model
| Treatment Group | N | Tumor Growth Inhibition (TGI, %) at Day 21 | Complete Responders (%) | Median Survival (Days) |
| Vehicle | 10 | 0 | 0 | 25 |
| Hpk1-IN-8 (e.g., 50 mg/kg, BID) | 10 | 30 | 0 | 35 |
| Anti-PD-1 (e.g., 10 mg/kg, Q3D) | 10 | 40 | 10 | 42 |
| Hpk1-IN-8 + Anti-PD-1 | 10 | 85 | 50 | >60 |
Note: The data presented in the tables are representative and may vary based on the specific experimental conditions, cell lines, and animal models used.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro T-Cell Activation and Proliferation Assay
Objective: To evaluate the effect of Hpk1-IN-8, alone and in combination with an anti-PD-1 antibody, on the activation and proliferation of human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well flat-bottom plates
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Hpk1-IN-8
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Human IL-2 and IFN-γ ELISA kits
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
FACS buffer (PBS with 2% FBS)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining (for proliferation): Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and stain with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody at 1 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS to remove unbound antibody.
-
Cell Plating and Treatment: Resuspend PBMCs (CFSE-labeled or unlabeled) in complete RPMI medium and add to the coated plate at a density of 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to all wells at a final concentration of 1 µg/mL.
-
Add Hpk1-IN-8 at various concentrations (e.g., 0.1, 1, 10 µM), anti-PD-1 antibody (e.g., 10 µg/mL), the combination, or vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: After 72 hours, carefully collect the supernatant from each well. Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
Proliferation Analysis: For CFSE-stained cells, harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer and analyze the CFSE dilution to determine the percentage of proliferating cells.
In Vivo Syngeneic Mouse Model for Efficacy Studies
Objective: To determine the in vivo anti-tumor efficacy of Hpk1-IN-8 in combination with an anti-PD-1 antibody.
Materials:
-
Murine colon adenocarcinoma MC38 cells
-
6-8 week old female C57BL/6 mice
-
Sterile PBS
-
Hpk1-IN-8
-
Vehicle for Hpk1-IN-8 (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody (clone RMP1-14)
-
Calipers
Methodology:
-
Cell Culture and Tumor Implantation: Culture MC38 cells in appropriate media. Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[3] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[3]
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for Hpk1-IN-8 (e.g., daily by oral gavage).
-
Group 2 (Hpk1-IN-8 Monotherapy): Administer Hpk1-IN-8 at the desired dose and schedule (e.g., 50 mg/kg, daily by oral gavage).
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[3]
-
Group 4 (Combination Therapy): Administer both Hpk1-IN-8 and the anti-PD-1 antibody according to their respective schedules.[3]
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed. Analyze tumor growth inhibition and survival data.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or Collagenase D (1 mg/mL) and DNase I (100 µg/mL)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer (e.g., ACK lysis buffer)
-
FACS buffer (PBS with 2% FBS)
-
Live/Dead stain
-
Anti-mouse CD16/CD32 antibody (Fc block)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Tim-3, Lag-3, Granzyme B, Ki-67)
-
Fixation/Permeabilization kit (for intracellular staining)
Methodology:
-
Tumor Digestion: Digest the tumor tissue using a tumor dissociation kit or a cocktail of Collagenase D and DNase I to obtain a single-cell suspension.[4]
-
Cell Filtration and Lysis: Filter the cell suspension through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.[4]
-
Cell Staining:
-
Wash the cells with FACS buffer and perform a cell count.
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/CD32 antibody.[4]
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, TIM-3, LAG-3) for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol, followed by incubation with the intracellular antibody cocktail.
-
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.
Western Blot Analysis of HPK1 Signaling
Objective: To assess the effect of Hpk1-IN-8 on the phosphorylation of downstream targets in the HPK1 signaling pathway.
Materials:
-
Jurkat T-cells or isolated primary T-cells
-
Anti-human CD3 and anti-human CD28 antibodies for stimulation
-
Hpk1-IN-8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-SLP-76, anti-phospho-ERK, anti-ERK, anti-HPK1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis: Pre-treat T-cells with Hpk1-IN-8 or vehicle for 1-2 hours. Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes). Immediately lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The combination of Hpk1-IN-8 with anti-PD-1 checkpoint inhibitors represents a highly promising therapeutic strategy to enhance anti-tumor immunity. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of this combination therapy, from in vitro mechanistic studies to in vivo efficacy and immunophenotyping. Rigorous execution of these experiments will provide crucial insights into the synergistic potential of this novel immuno-oncology approach.
References
Application Notes and Protocols: Hpk1-IN-8 for the Study of Dendritic Cell Maturation and Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells. Within the intricate signaling cascades of immune cells, HPK1 acts as an intracellular checkpoint, dampening signals downstream of the T-cell receptor (TCR) and other immune-activating receptors. In dendritic cells (DCs), the most potent antigen-presenting cells (APCs), HPK1 is understood to restrain activation and maturation processes. Pharmacological inhibition of HPK1, therefore, presents a promising strategy to "release the brakes" on DC activity, leading to a more robust anti-tumor immune response.
Hpk1-IN-8 is an allosteric and selective inhibitor that targets the inactive conformation of full-length HPK1. By inhibiting HPK1, Hpk1-IN-8 is expected to enhance DC maturation, cytokine production, and antigen presentation capabilities, ultimately leading to superior T-cell activation. These application notes provide a comprehensive guide for utilizing Hpk1-IN-8 to study these crucial aspects of DC biology.
Mechanism of Action: HPK1 in Immune Regulation
HPK1 is a central node in the negative feedback loop of T-cell activation. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adapter protein SLP-76 at Serine 376. This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which in turn destabilizes the TCR signaling complex and attenuates T-cell activation. Inhibition of HPK1 kinase activity blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.
In dendritic cells, while the downstream signaling pathways are still under investigation, genetic and pharmacological studies have consistently demonstrated that the absence or inhibition of HPK1 leads to a hyperactive phenotype. HPK1-deficient bone marrow-derived dendritic cells (BMDCs) exhibit elevated expression of co-stimulatory molecules and increased production of pro-inflammatory cytokines upon maturation stimuli. This suggests that HPK1 plays a crucial role
Application Notes and Protocols for In Vivo Dosing and Administration of a Representative HPK1 Inhibitor in Mice
Disclaimer: As of December 2025, specific in vivo dosing, administration, and formulation data for Hpk1-IN-8 in mice are not publicly available. The following application notes and protocols are based on published preclinical data for other potent and selective small molecule HPK1 inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The protocols provided are representative examples and should be adapted and optimized for Hpk1-IN-8 or any other specific HPK1 inhibitor through rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] By dampening lymphocyte activation, HPK1 can limit the immune system's ability to mount an effective anti-tumor response.[4][5] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[6][7] Small molecule inhibitors of HPK1 are being developed to reverse this immune suppression and promote T-cell-mediated tumor cell destruction.
These application notes provide a framework for the preclinical in vivo evaluation of a representative HPK1 inhibitor in mice, with a focus on dosing, administration, and relevant experimental protocols.
HPK1 Signaling Pathway and Mechanism of Inhibition
Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 acts as an intracellular checkpoint by phosphorylating key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, thereby attenuating the downstream signaling required for a robust immune response.[1] Small molecule inhibitors of HPK1 block its kinase activity, preventing the phosphorylation of SLP-76 and sustaining the T-cell activation signal.[1]
Quantitative Data from In Vivo Mouse Studies of Representative HPK1 Inhibitors
The following tables summarize key pharmacokinetic and efficacy data from published preclinical studies of various orally bioavailable HPK1 inhibitors. This information can serve as a valuable reference for designing in vivo studies.
Table 1: Pharmacokinetic Parameters of Representative HPK1 Inhibitors in Mice
| Parameter | Administration Route | Dose | Value | Animal Strain |
| Hpk1-IN-28 | ||||
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 0.6 h | Not Specified |
| Cmax | Oral (PO) | 10 mg/kg | 1801 ng/mL | Not Specified |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 116% | Not Specified |
| Unnamed Inhibitor [8] | ||||
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 0.6 h | Not Specified[8] |
| Cmax | Oral (PO) | 10 mg/kg | 1801 ng/mL | Not Specified[8] |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 116% | Not Specified[8] |
Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Tumor Models
| Treatment Group | Dose | Administration Route | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (TGI) (%) |
| Hpk1-IN-28 | 30 mg/kg | Oral (PO) | Twice Daily | CT26 | 42% |
| Unnamed Inhibitor [8] | 30 mg/kg | Oral (PO) | Twice Daily | CT26 | 42%[8] |
| Unnamed Inhibitor + anti-PD-1 [8] | 30 mg/kg (inhibitor) | Oral (PO) | Twice Daily | CT26 | 95%[8] |
| "CompK" [4] | 30 mg/kg | Not Specified | Twice Daily for 5 days | 1956 Sarcoma | Dose-dependent increase in IFN-γ, CD25, and CD69 expression[4] |
| "CompK" [4] | 100 mg/kg | Not Specified | Twice Daily for 5 days | 1956 Sarcoma | Dose-dependent increase in IFN-γ, CD25, and CD69 expression[4] |
Experimental Protocols
Formulation of a Representative HPK1 Inhibitor for Oral Administration
The solubility of small molecule inhibitors can be a challenge for in vivo studies. The following are examples of formulations that have been used for oral administration of HPK1 inhibitors in mice. The optimal formulation for Hpk1-IN-8 must be determined empirically.
Formulation Example 1: PEG300-based vehicle [1]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation Example 2: SBE-β-CD-based vehicle [1]
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Formulation Example 3: PEG400-based vehicle [4]
-
80% Polyethylene (B3416737) glycol 400
-
10% Tocopheryl polyethylene glycol succinate
-
10% Ethanol
Preparation of Working Solution (Example using Formulation 1 for 1 mL at 2.5 mg/mL): [1]
-
Prepare a 25 mg/mL stock solution of the HPK1 inhibitor in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL HPK1 inhibitor stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the solution and mix to achieve the final formulation.
-
It is recommended to prepare the working solution fresh on the day of use. Sonication may be required to achieve a clear solution.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).
Materials:
-
6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice
-
Syngeneic tumor cells (e.g., CT26.WT)
-
HPK1 Inhibitor
-
Vehicle control
-
Sterile PBS
-
Syringes and oral gavage needles
-
Calipers
Workflow:
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice in the flank with an appropriate number of tumor cells (e.g., 1 x 10^6 CT26.WT cells in 100 µL sterile PBS).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, HPK1 inhibitor low dose, HPK1 inhibitor high dose, combination with anti-PD-1).
-
Treatment Administration: Administer the HPK1 inhibitor, formulated as described above, orally via gavage at the desired dose and schedule (e.g., 30 mg/kg, twice daily). The vehicle control group should receive the same volume of the formulation buffer.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. The study is usually terminated when tumors in the control group reach a predetermined size.
-
Pharmacodynamic (PD) Analysis: At the end of the study, blood, spleen, and tumor tissue can be collected for PD analysis to confirm target engagement. This may include measuring the levels of phosphorylated SLP-76 (pSLP-76) in T-cells, analyzing cytokine levels (e.g., IL-2, IFN-γ), and characterizing tumor-infiltrating lymphocytes (TILs) by flow cytometry.[5][9]
Pharmacodynamic Assay: Measurement of pSLP-76 in T-cells
Objective: To confirm target engagement of the HPK1 inhibitor in vivo by measuring the phosphorylation of its direct substrate, SLP-76.
Procedure:
-
Administer a single dose of the HPK1 inhibitor or vehicle to tumor-bearing or naive mice.
-
At various time points post-dose (e.g., 2, 8, and 24 hours), collect spleens and/or tumors.
-
Prepare single-cell suspensions from the tissues.
-
For flow cytometry analysis, stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and intracellularly with antibodies against pSLP-76 (Ser376) and total SLP-76.
-
Analyze the samples using a flow cytometer to determine the level of pSLP-76 in the T-cell populations. A reduction in pSLP-76 levels in the treated group compared to the vehicle group indicates target engagement.
Conclusion
The inhibition of HPK1 is a promising strategy in immuno-oncology. While specific in vivo data for Hpk1-IN-8 is currently limited, the information available for other potent and selective HPK1 inhibitors provides a solid foundation for designing and executing preclinical studies. The protocols and data presented in these application notes offer a comprehensive guide for the in vivo evaluation of novel HPK1 inhibitors in mice. Rigorous experimental design, including appropriate formulation, dose-finding studies, and pharmacodynamic analysis, will be crucial for advancing these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Hpk1-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][3] Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by releasing this natural brake on T-cell function. Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length HPK1. Its unique mechanism of action offers high selectivity, making it a valuable tool for investigating the therapeutic potential of HPK1 inhibition.[4][5]
These application notes provide detailed protocols for assessing the effects of Hpk1-IN-8 on cell viability, a crucial step in the preclinical evaluation of any potential therapeutic compound. While specific quantitative data on the cytotoxicity of Hpk1-IN-8 is not extensively available in the public domain, this document provides data for other potent HPK1 inhibitors to serve as a reference.
HPK1 Signaling Pathway and the Impact of Inhibition
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to T-cell activation. HPK1 acts as a negative feedback regulator in this pathway. Activated HPK1 phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376.[2] This phosphorylation event leads to the degradation of SLP-76, which dampens the TCR signaling cascade and reduces T-cell activation and proliferation.[2] By blocking the kinase activity of HPK1, inhibitors like Hpk1-IN-8 prevent the phosphorylation and subsequent degradation of SLP-76, leading to a more sustained and robust T-cell response.[3]
Data Presentation: Activity of HPK1 Inhibitors
Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors
| Compound | Assay Type | Cell Line / System | IC50 / EC50 (nM) | Reference |
| KHK-6 | HPK1 Kinase Activity | Biochemical | 20 | [2] |
| Compound from Toure, M. et al. | HPK1 Kinase Activity | Biochemical | 0.2 | [6] |
| Compound from Toure, M. et al. | pSLP-76 (S376) Inhibition | Jurkat | 3 | [6] |
| ISR-05 | HPK1 Kinase Activity | Biochemical | 24,200 | [7][8] |
| ISR-03 | HPK1 Kinase Activity | Biochemical | 43,900 | [7][8] |
Note: The data presented is for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between different studies.
Table 2: Functional Activity of HPK1 Inhibitors on T-Cell Responses
| Compound | Assay Type | Cell Type | Effect | Reference |
| KHK-6 | Cytokine Production (IL-2, IFN-γ) | Human PBMCs | Significant enhancement of cytokine production | [2] |
| Compound from Toure, M. et al. | IL-2 Production | Primary T-cells | EC50 = 1.5 nM | [6] |
| Compound from Toure, M. et al. | Cytotoxicity | Not Specified | >1000-fold higher IC50 than IL-2 EC50 | [6] |
Experimental Protocols for Cell Viability Assays
The following are detailed protocols for commonly used cell viability assays to assess the cytotoxic effects of Hpk1-IN-8. It is recommended to perform these assays on relevant hematopoietic cell lines (e.g., Jurkat, a human T-lymphocyte line) and primary T-cells.
Experimental Workflow for a Typical Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Hpk1-IN-8 stock solution (in DMSO)
-
Jurkat cells (or other hematopoietic cell line)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Culture Jurkat cells to a logarithmic growth phase.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
-
Compound Treatment:
-
Prepare serial dilutions of Hpk1-IN-8 in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Add 100 µL of the diluted compound to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan (B1609692) crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the Hpk1-IN-8 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.
Materials:
-
Hpk1-IN-8 stock solution (in DMSO)
-
Jurkat cells (or other hematopoietic cell line)
-
RPMI-1640 medium with 10% FBS
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Hpk1-IN-8 concentration to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the effects of Hpk1-IN-8 on cell viability. While specific cytotoxicity data for Hpk1-IN-8 is limited, the general expectation for a selective HPK1 inhibitor is low cytotoxicity in hematopoietic cells, leading to a favorable therapeutic window. By employing the detailed protocols for MTT and CellTiter-Glo® assays, researchers can generate robust and reliable data to characterize the in vitro safety profile of Hpk1-IN-8 and other novel HPK1 inhibitors. This information is essential for the continued development of HPK1-targeted therapies in immuno-oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hpk1-IN-8 Target Engagement Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells.[1] It acts as an intracellular checkpoint by dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][2] This inhibitory function makes Hpk1 a promising therapeutic target for enhancing anti-tumor immunity.[3] Hpk1-IN-8 is an allosteric inhibitor that selectively targets the inactive conformation of Hpk1.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and can be adapted to demonstrate the engagement of a small molecule inhibitor with its target protein within a cellular context.[4] This document provides detailed application notes and protocols for utilizing Co-IP to study the target engagement of Hpk1-IN-8 with Hpk1.
Hpk1 Signaling Pathway and Hpk1-IN-8 Mechanism of Action
Upon TCR engagement, a cascade of phosphorylation events leads to the recruitment and activation of Hpk1.[5] Activated Hpk1 then phosphorylates key adaptor proteins, such as SLP-76 in T cells and BLNK in B cells.[2][6] This phosphorylation marks them for ubiquitination and subsequent proteasomal degradation, thus attenuating the immune signal.[7] Hpk1-IN-8, as an allosteric inhibitor, binds to a site distinct from the ATP-binding pocket of Hpk1, stabilizing the kinase in an inactive conformation and preventing its downstream signaling activities.
Quantitative Data on Hpk1 Inhibitors
The following table summarizes the potency of Hpk1-IN-8 and other selected Hpk1 inhibitors. This data is crucial for designing experiments, particularly for determining the appropriate concentrations of Hpk1-IN-8 to use in cell-based assays.
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular Assay (pSLP-76 Inhibition in Jurkat cells) | Reference |
| Hpk1-IN-8 | Allosteric, Inactive Conformation-Selective | Full-length Hpk1 | 0.2 | 3 nM | [8] |
| NDI-101150 | ATP-competitive | Hpk1 | - | - | [1] |
| BGB-15025 | ATP-competitive | Hpk1 | - | - | [1] |
| CFI-402411 | ATP-competitive | Hpk1 | - | - | [1] |
IC50 values for other inhibitors are not publicly available in the provided search results.
Experimental Protocols
Co-immunoprecipitation Workflow to Demonstrate Hpk1-IN-8 Target Engagement
This workflow outlines the key steps to assess the binding of Hpk1-IN-8 to Hpk1 in a cellular context.
Detailed Protocol: Co-immunoprecipitation of Hpk1
This protocol is designed to immunoprecipitate endogenous Hpk1 from a human T-cell line (e.g., Jurkat) to identify interacting proteins and assess target engagement by Hpk1-IN-8.
Materials:
-
Jurkat T-cells
-
Hpk1-IN-8 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Anti-Hpk1 antibody (for immunoprecipitation)
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
Neutralization Buffer: 1M Tris-HCl pH 8.5 (if using glycine (B1666218) elution)
-
Phosphate Buffered Saline (PBS)
-
Reagents and equipment for SDS-PAGE and Western Blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of Hpk1-IN-8 (e.g., 10-100 nM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-Hpk1 antibody or Normal Rabbit/Mouse IgG as a negative control.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G beads to each sample and incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
For Mass Spectrometry or Activity Assays: Elute the protein complexes using a non-denaturing elution buffer, such as 0.1 M glycine-HCl, pH 2.5. Immediately neutralize the eluate with 1/10th volume of 1M Tris-HCl, pH 8.5.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against Hpk1 and potential interacting partners (e.g., SLP-76, Gads).
-
A successful Co-IP will show a band for Hpk1 in the anti-Hpk1 immunoprecipitated sample but not in the IgG control.
-
Successful pull-down of interacting proteins will show bands for these proteins in the anti-Hpk1 lane.
-
To demonstrate target engagement, a decrease in the interaction between Hpk1 and its substrates (e.g., SLP-76) may be observed in the Hpk1-IN-8 treated sample, as the inhibitor may lock Hpk1 in a conformation that is not favorable for substrate binding.
-
Data Presentation and Interpretation
Quantitative data from Western blots can be obtained by densitometry analysis of the protein bands. The results can be presented in a table comparing the relative amounts of co-immunoprecipitated proteins in the presence and absence of Hpk1-IN-8.
Expected Outcome for Target Engagement:
A key indicator of Hpk1-IN-8 target engagement would be a reduction in the amount of a known interacting partner (e.g., SLP-76) that is co-immunoprecipitated with Hpk1 in the presence of the inhibitor compared to the vehicle control. This suggests that Hpk1-IN-8 binding to Hpk1 alters its conformation or accessibility, thereby disrupting its interaction with downstream signaling molecules.
Table for Summarizing Co-IP Western Blot Data:
| Treatment | IP Antibody | Protein Detected by Western Blot | Relative Band Intensity (normalized to IP-Hpk1) |
| Vehicle (DMSO) | anti-Hpk1 | Hpk1 | 1.00 |
| Vehicle (DMSO) | anti-Hpk1 | SLP-76 | (Value from densitometry) |
| Hpk1-IN-8 | anti-Hpk1 | Hpk1 | (Value should be close to 1.00) |
| Hpk1-IN-8 | anti-Hpk1 | SLP-76 | (Expected to be lower than vehicle) |
| Vehicle (DMSO) | IgG | Hpk1 | No band expected |
| Vehicle (DMSO) | IgG | SLP-76 | No band expected |
This comprehensive guide provides the necessary theoretical background and practical protocols for researchers to effectively utilize co-immunoprecipitation to investigate the target engagement of Hpk1-IN-8, contributing to a deeper understanding of its mechanism of action and its potential as an immunotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Hpk1-IN-8 & T-Cell Modulation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Hpk1-IN-8, particularly when observing a lack of T-cell suppression inhibition. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you navigate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during your experiments with Hpk1-IN-8.
Q1: We are not observing the expected inhibition of T-cell suppression with Hpk1-IN-8. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in your T-cell suppression assay. Here is a step-by-step troubleshooting guide:
-
Inhibitor Concentration and Activity:
-
Suboptimal Concentration: The concentration of Hpk1-IN-8 may be too low to effectively inhibit HPK1 in your specific assay. Conversely, excessively high concentrations could lead to off-target effects or cytotoxicity, confounding your results. It is recommended to perform a dose-response experiment to determine the optimal concentration.[1]
-
Compound Integrity: Ensure the proper handling and storage of Hpk1-IN-8. It is typically dissolved in DMSO and should be stored at -80°C for long-term use to avoid degradation. Avoid repeated freeze-thaw cycles.
-
-
Cellular Assay Conditions:
-
Cell Permeability: Hpk1-IN-8 may have poor permeability into the specific T-cell subtype you are using.[1] Consider using cell lines known to be responsive or performing a cell permeability assay.
-
T-Cell Stimulation Strength: The level of T-cell receptor (TCR) stimulation in your assay is critical. If the stimulation is too strong, it may override the inhibitory effect of Hpk1-IN-8. Conversely, if it's too weak, you may not see a significant suppressive effect to reverse. Titrate your anti-CD3/anti-CD28 antibodies or other stimuli to find the optimal stimulation level.
-
Assay Sensitivity: Your current assay may not be sensitive enough to detect the effects of HPK1 inhibition. Consider alternative or complementary readouts, such as measuring downstream signaling molecules (e.g., phospho-SLP-76) in addition to proliferation or cytokine production.[2][3]
-
-
Experimental Controls:
-
Positive and Negative Controls: Ensure you have appropriate controls in your experiment. A known HPK1 inhibitor with a different mechanism of action could serve as a positive control. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
-
Cell Viability: Assess cell viability after treatment with Hpk1-IN-8 to ensure the observed effects are not due to cytotoxicity.
-
Q2: What is the mechanism of action for Hpk1-IN-8?
A2: Hpk1-IN-8 is an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[2][3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, Hpk1-IN-8 binds to a different site on the HPK1 protein.[2][3] It selectively binds to the inactive, unphosphorylated conformation of HPK1, preventing its activation.[2][3] By inhibiting HPK1, Hpk1-IN-8 prevents the phosphorylation of downstream targets like SLP-76, thereby sustaining T-cell receptor (TCR) signaling and enhancing T-cell activation and proliferation.[4]
Q3: What are the expected outcomes of successful HPK1 inhibition in a T-cell suppression assay?
A3: Successful inhibition of HPK1 by Hpk1-IN-8 should lead to a reversal of T-cell suppression. This can be measured by:
-
Increased T-cell Proliferation: In a co-culture with regulatory T-cells (Tregs) or other suppressive cells, effector T-cells treated with Hpk1-IN-8 should exhibit increased proliferation.
-
Enhanced Cytokine Production: Expect an increase in the secretion of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α by the effector T-cells.[5]
-
Reduced Phosphorylation of SLP-76: At the molecular level, HPK1 inhibition will lead to a decrease in the phosphorylation of SLP-76 at the Serine 376 residue in activated T-cells.[4][5]
Quantitative Data Summary
While specific IC50 values for Hpk1-IN-8 are not widely published, the following tables provide a comparative overview of its potency relative to other known HPK1 inhibitors.
Table 1: Potency of Hpk1-IN-8
| Feature | Description | Reference |
| Mechanism of Action | Allosteric, inactive conformation-selective inhibitor of full-length HPK1. | [2][3] |
| Biochemical Potency | Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1. | [3] |
| Cellular Activity | Attenuates kinase autophosphorylation. | [3] |
Table 2: Comparative Biochemical Potency of Other HPK1 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Reference |
| CFI-402411 | 4.0 ± 1.3 | [3] |
| Compound K | 2.6 | [6] |
| GNE-1858 | 1.9 | [6] |
| Sutent | 15 | [7][8] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of Hpk1-IN-8.
Protocol 1: In Vitro HPK1 Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory effect of Hpk1-IN-8 on HPK1 kinase activity.
Materials:
-
Recombinant active HPK1 enzyme
-
HPK1 peptide substrate (e.g., derived from SLP-76)
-
ATP
-
Kinase reaction buffer
-
Hpk1-IN-8 (and other control inhibitors)
-
ADP-Glo™ Kinase Assay kit or similar detection system
Procedure:
-
Prepare serial dilutions of Hpk1-IN-8 in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant HPK1 enzyme, and the HPK1 substrate.
-
Add the diluted Hpk1-IN-8 or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the data on a dose-response curve.
Protocol 2: Cellular Phospho-SLP-76 (Ser376) Assay
Objective: To assess the ability of Hpk1-IN-8 to inhibit HPK1 activity within a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Hpk1-IN-8
-
Lysis buffer
-
Antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Culture Jurkat T-cells or isolated primary T-cells.
-
Pre-incubate the cells with various concentrations of Hpk1-IN-8 or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.
-
Quantify the band intensities to determine the effect of Hpk1-IN-8 on SLP-76 phosphorylation.
Protocol 3: T-Cell Suppression Assay (Co-culture)
Objective: To evaluate the ability of Hpk1-IN-8 to reverse the suppressive function of regulatory T-cells (Tregs).
Materials:
-
Effector T-cells (Teffs; e.g., CD4+CD25-)
-
Regulatory T-cells (Tregs; e.g., CD4+CD25+)
-
Antigen-presenting cells (APCs; e.g., irradiated splenocytes)
-
Anti-CD3 antibody
-
Cell proliferation dye (e.g., CFSE)
-
Hpk1-IN-8
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit
Procedure:
-
Isolate Teffs and Tregs from human PBMCs.
-
Label the Teffs with a cell proliferation dye like CFSE.
-
In a 96-well U-bottom plate, co-culture the CFSE-labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg). Include control wells with Teffs alone.
-
Add APCs and a suboptimal concentration of anti-CD3 antibody to stimulate the cells.
-
Add serial dilutions of Hpk1-IN-8 or vehicle control to the appropriate wells.
-
Incubate the plate for 3-5 days.
-
For Proliferation Analysis: Harvest the cells and analyze the CFSE dilution of the Teff population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
For Cytokine Analysis: Collect the culture supernatant before harvesting the cells and measure the concentration of IL-2 using an ELISA kit.
-
Calculate the percentage of suppression and the reversal of suppression by Hpk1-IN-8.
Visualizations
The following diagrams illustrate key concepts and workflows related to HPK1 inhibition.
Caption: HPK1 Signaling Pathway and Inhibition by Hpk1-IN-8.
Caption: Troubleshooting Workflow for Hpk1-IN-8 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arcusbio.com [arcusbio.com]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hpk1-IN-8 Concentration for IC50 Determination in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-8 in kinase assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to effectively determine the IC50 of this hematopoietic progenitor kinase 1 (HPK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its mechanism of action?
A1: Hpk1-IN-8 is identified as an allosteric and selective inhibitor of the full-length Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that primarily functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5][6] By inhibiting HPK1, Hpk1-IN-8 can potentially enhance T-cell activation, making it a subject of interest in immuno-oncology research.[4][7]
Q2: What is the reported IC50 value for Hpk1-IN-8?
A2: A specific IC50 value for Hpk1-IN-8 is not consistently reported in publicly available scientific literature.[8] Therefore, it is essential for researchers to empirically determine the IC50 in their specific assay system.[8]
Q3: What is the recommended starting concentration range for an IC50 determination experiment with Hpk1-IN-8?
A3: Since the approximate IC50 is unknown, it is recommended to start with a broad concentration range spanning several orders of magnitude.[9] A preliminary experiment using concentrations from the nanomolar to the micromolar range (e.g., 1 nM to 100 µM) will help to identify a more focused range for subsequent, detailed IC50 determination.[9][10]
Q4: What are the most common kinase assay formats to determine the IC50 of Hpk1-IN-8?
A4: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used to measure HPK1 activity and the inhibitory effects of compounds like Hpk1-IN-8.[2][8][11][12][13] This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[2][11] Other formats like TR-FRET and radiometric assays are also applicable.[8][10]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability in IC50 values between experiments | Inconsistent experimental conditions (incubation time, temperature).[9] Variability in reagent quality or concentration (enzyme, substrate, ATP). Pipetting errors.[9] Cell-based assay parameters (cell density, passage number).[9] | Standardize all assay parameters and document them meticulously. Use high-quality, fresh reagents and perform serial dilutions carefully. Ensure pipettes are calibrated and use proper pipetting techniques. For cellular assays, maintain consistent cell culture conditions. |
| No inhibition observed or very high IC50 value | Hpk1-IN-8 is inactive or degraded. Incorrect inhibitor concentration range (too low).[14] High ATP concentration in the assay, leading to competition.[15] Inactive enzyme. | Verify the integrity and purity of the Hpk1-IN-8 stock. Test a wider and higher range of inhibitor concentrations.[14] Use an ATP concentration at or near the Km value for HPK1 to get a more accurate IC50 that reflects the inhibitor's affinity.[16] Test the activity of the HPK1 enzyme with a known control inhibitor. |
| Poor curve fit for the dose-response curve | The range of inhibitor concentrations is too narrow and does not define the top and bottom plateaus of the curve.[15] Compound precipitation at high concentrations.[9] Non-specific inhibition or assay interference.[9] | Test a wider range of concentrations to ensure a complete sigmoidal curve.[15] Visually inspect for precipitation and consider reducing the highest concentrations or using a different solvent. Run control experiments with the inhibitor in the absence of the enzyme to check for assay interference. |
| Lower than expected potency in cell-based assays compared to biochemical assays | Poor cell permeability of Hpk1-IN-8.[3] The compound is being removed from the cells by efflux pumps.[3] Off-target effects within the complex cellular environment.[3] | Assess the cell permeability of the compound. Use cell lines with varying expression of efflux pumps. Correlate cellular IC50 with target engagement assays that measure the phosphorylation of HPK1's downstream substrate, SLP-76.[3][17] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay for IC50 Determination using ADP-Glo™
This protocol outlines the steps to determine the IC50 value of Hpk1-IN-8 against recombinant HPK1 enzyme.
Materials:
-
Recombinant active HPK1 enzyme
-
Hpk1-IN-8
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[8]
-
White opaque 96-well or 384-well plates[8]
-
Luminometer
Procedure:
-
Hpk1-IN-8 Preparation: Prepare a serial dilution of Hpk1-IN-8 in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.[14] Then, dilute these concentrations into the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[13]
-
Reaction Setup:
-
Add 1 µL of the diluted Hpk1-IN-8 or DMSO (for control wells) to the wells of a 384-well plate.[2]
-
Add 2 µL of HPK1 enzyme solution. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[2][14]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., MBP and ATP).[2] The ATP concentration should ideally be at its Km value for HPK1.[16]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.[2]
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percent inhibition for each Hpk1-IN-8 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Hpk1-IN-8 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Visualizations
Signaling Pathway
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow
Caption: Workflow for IC50 determination of Hpk1-IN-8 using a kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biofeng.com [biofeng.com]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. reactionbiology.com [reactionbiology.com]
Troubleshooting potential off-target effects of Hpk1-IN-8 in cellular assays
Welcome to the technical support center for Hpk1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of Hpk1-IN-8 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hpk1-IN-8?
A1: Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length Hematopoietic Progenitor Kinase 1 (HPK1).[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket, Hpk1-IN-8 binds to a distinct site on the inactive form of the kinase.[2] This allosteric mechanism of action suggests a potential for higher selectivity compared to traditional kinase inhibitors.[1]
Q2: What are the expected on-target effects of Hpk1-IN-8 in T-cells?
A2: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 phosphorylates downstream targets like SLP-76, leading to an attenuation of the immune response.[5] By inhibiting HPK1, Hpk1-IN-8 is expected to block this negative feedback loop, resulting in enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[5][6] A key biomarker for Hpk1-IN-8 target engagement is the reduction of phosphorylated SLP-76 (pSLP-76) at Serine 376.[5][7]
Q3: Why are my results with Hpk1-IN-8 in cellular assays different from biochemical assays?
A3: Discrepancies between biochemical and cellular assay results are common with kinase inhibitors for several reasons.[8][9] One major factor is the difference in ATP concentrations; biochemical assays often use low ATP levels, which may not reflect the high intracellular ATP concentrations that can compete with ATP-competitive inhibitors.[8] Although Hpk1-IN-8 is an allosteric inhibitor, cellular factors can still influence its activity.[1] Other reasons for discrepancies include poor cell permeability of the compound, the presence of cellular efflux pumps that actively remove the inhibitor, or the target kinase not being expressed or active in the chosen cell line.[7][10]
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of HPK1?
A4: A robust method to confirm on-target effects is a rescue experiment.[8] If you observe a specific phenotype upon treatment with Hpk1-IN-8, you can try to reverse this effect by overexpressing a drug-resistant mutant of HPK1. If the phenotype is reversed, it is likely an on-target effect.[8] Additionally, using a structurally different HPK1 inhibitor with a distinct off-target profile can help verify that the observed effect is due to HPK1 inhibition.[10] CRISPR-Cas9 mediated knockout of HPK1 can also provide definitive evidence.[8]
Troubleshooting Guide: Potential Off-Target Effects
This guide addresses common issues that may arise from off-target effects of Hpk1-IN-8 and provides systematic approaches to identify and mitigate them.
Problem 1: Unexpected cellular phenotype inconsistent with known HPK1 function.
-
Possible Cause: Inhibition of one or more off-target kinases.
-
Troubleshooting Workflow:
Figure 1: Workflow for investigating unexpected cellular phenotypes.
Problem 2: Discrepancy between potency in biochemical and cellular assays.
-
Possible Causes: Poor cell permeability, active efflux, or off-target effects in the cellular context.[7]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if Hpk1-IN-8 can efficiently cross the cell membrane.[9]
-
Investigate Efflux Pumps: Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of Hpk1-IN-8 increases.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of Hpk1-IN-8 with HPK1 inside the cell and can also be adapted to investigate off-target engagement.[1][8][11][12]
-
Problem 3: Altered signaling in pathways not directly linked to HPK1.
-
Possible Cause: Off-target inhibition of kinases in other signaling cascades.
-
Troubleshooting Steps:
-
Kinome Scan Analysis: Refer to the kinase selectivity profile of Hpk1-IN-8 (see Table 1) to identify potential off-targets.
-
Pathway Analysis: Use bioinformatics tools to determine if the identified off-targets are known to regulate the observed signaling pathway.
-
Western Blot Analysis: Probe for key phosphorylation events in the affected pathway to confirm if the signaling is indeed altered in a manner consistent with the inhibition of a suspected off-target kinase.
-
Data Presentation: Kinase Selectivity Profile
Note: As extensive public data on the off-target profile of Hpk1-IN-8 is limited, the following table presents a hypothetical but plausible selectivity profile for illustrative purposes. This profile is based on the general characteristics of allosteric inhibitors (higher selectivity) and known off-targets of other HPK1 inhibitors.
Table 1: Hypothetical Kinase Selectivity Profile of Hpk1-IN-8
| Kinase Target | IC50 (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| HPK1 (On-Target) | 5.2 | MAP4K | Intended immunomodulatory effect |
| MINK1 | 350 | MAP4K | Potential for minor effects on related pathways |
| TNIK | 800 | MAP4K | May influence Wnt signaling at high concentrations |
| LCK | > 10,000 | Tec | High selectivity against this key T-cell kinase |
| ZAP70 | > 10,000 | Syk | High selectivity against this key T-cell kinase |
| ERK2 | > 10,000 | MAPK | High selectivity against this downstream kinase |
Table 2: Comparison of Cellular Activity of Hpk1-IN-8 and a Hypothetical ATP-Competitive Inhibitor
| Assay | Hpk1-IN-8 (IC50/EC50, nM) | Compound X (ATP-Competitive) (IC50/EC50, nM) |
| pSLP-76 (S376) Inhibition (Jurkat cells) | 55 | 80 |
| IL-2 Production (Primary T-cells) | 75 | 120 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Objective: To determine the IC50 values of Hpk1-IN-8 against a broad range of kinases.
-
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is quantified as a measure of kinase activity.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Hpk1-IN-8 stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of Hpk1-IN-8 in the appropriate assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376) in Jurkat Cells
This protocol details the steps to measure the on-target activity of Hpk1-IN-8 in a cellular context.[3][5][13][14][15]
-
Objective: To assess the dose-dependent inhibition of HPK1-mediated SLP-76 phosphorylation by Hpk1-IN-8.
-
Workflow:
Figure 2: Western blot workflow for pSLP-76 detection. -
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of Hpk1-IN-8 or DMSO (vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for the optimal duration to induce SLP-76 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, probe with an HRP-conjugated secondary antibody. For loading controls, strip and re-probe the membrane for total SLP-76 and GAPDH.
-
Detection: Visualize the bands using an ECL substrate and quantify the band intensities using densitometry software.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of Hpk1-IN-8 to HPK1 in intact cells.[1][8][11][12]
-
Objective: To confirm target engagement of Hpk1-IN-8 with HPK1 in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Procedure:
-
Cell Treatment: Treat intact cells with Hpk1-IN-8 or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble HPK1 by Western blot.
-
Data Analysis: Plot the amount of soluble HPK1 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Hpk1-IN-8 indicates target engagement.
-
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Atlas: Druggability Analysis of Potential Allosteric Sites in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. Allosteric Gain-of-Function and Off-Mechanism Effects of ATP-Competitive Kinase Inhibitors Revealed by Multimodal Proteomics | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. Identification of novel allosteric binding sites and multi-targeted allosteric inhibitors of receptor and non-receptor tyrosine kinases using a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 15. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of Hpk1-IN-8 in aqueous solutions
Welcome to the technical support center for Hpk1-IN-8. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the use of Hpk1-IN-8 in their experiments, with a focus on improving its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its mechanism of action?
A1: Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, Hpk1-IN-8 blocks this negative feedback loop, which can lead to enhanced T-cell activation, proliferation, and cytokine production.[2] This makes it a valuable tool for research in immunology and oncology.[3]
Q2: What are the recommended long-term storage conditions for Hpk1-IN-8?
A2: Proper storage is critical for maintaining the integrity of Hpk1-IN-8. The recommended storage conditions are summarized in the table below. For optimal stability, it is advised to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5]
Q3: How should I prepare a stock solution of Hpk1-IN-8?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[1][4] Hpk1-IN-8 is soluble in DMSO at concentrations up to 10 mg/mL (24.25 mM).[1] Ensure the solid compound is at room temperature before opening the vial to prevent moisture condensation.[4] Gentle warming (e.g., 37°C water bath) and vortexing can aid in complete dissolution.[4]
Q4: What is the general stability of Hpk1-IN-8 in aqueous solutions?
A4: Like many small molecule kinase inhibitors, Hpk1-IN-8 has limited stability and solubility in aqueous solutions.[4] It is highly recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of the experiment.[4] Storing Hpk1-IN-8 in aqueous buffers for extended periods is not advised as it may lead to degradation and loss of activity.[4]
Troubleshooting Guide
Problem 1: I'm observing lower than expected potency or inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of Hpk1-IN-8 in the aqueous assay medium.
-
Possible Cause: Improper storage of stock solutions.
Problem 2: The Hpk1-IN-8 precipitated out of solution when I diluted it into my aqueous buffer.
-
Possible Cause: Low aqueous solubility.
-
Solution 1: Adjust Final DMSO Concentration. Many kinase inhibitors have low solubility in aqueous media.[4] You can try increasing the final concentration of DMSO in your assay. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control (e.g., 0.5% DMSO) in your experiments.[4]
-
Solution 2: Use an Intermediate Dilution Step. Prepare an intermediate dilution of the Hpk1-IN-8 stock solution in DMSO before the final dilution into the aqueous buffer. This can help to prevent the compound from crashing out of solution.[4]
-
Solution 3: Employ Solubilizing Agents. For challenging situations, consider the use of formulation aids like cyclodextrins or co-solvents.
-
Problem 3: How can I proactively improve the stability and solubility of Hpk1-IN-8 for my experiments?
-
Possible Solution 1: pH Optimization. The stability of small molecules can be highly dependent on the pH of the solution.[7][8][9] It is advisable to test the stability of Hpk1-IN-8 in a range of buffered solutions to determine the optimal pH for your experiments.
-
Possible Solution 2: Use of Co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[10][11][12] Depending on the experimental system, co-solvents like PEG400 or ethanol (B145695) might be compatible.[6][13]
-
Possible Solution 3: Cyclodextrin Encapsulation. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[14][15][16][17] Sulfobutylated β-cyclodextrin (SBE-β-CD) has been shown to be effective for enhancing the solubility of other kinase inhibitors.[14]
-
Possible Solution 4: Addition of Antioxidants. If the degradation of Hpk1-IN-8 is suspected to be due to oxidation, the addition of a small amount of an antioxidant like ascorbic acid or trolox (B1683679) could improve stability.[18][19][20][21]
Data Presentation
Table 1: Recommended Storage Conditions for Hpk1-IN-8
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | 4°C | See manufacturer's data | Store sealed, away from moisture and light.[1][] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][5] |
| In DMSO | -20°C | Up to 1 month | For short-term storage.[1] |
| Aqueous Buffer | Room Temp. or 37°C | Not Recommended | Prepare fresh for each experiment.[4] |
Table 2: Potential Formulation Components to Enhance Aqueous Stability/Solubility
| Component Class | Examples | Mechanism of Action | Considerations |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG400 | Reduce the polarity of the aqueous solution, enhancing solubility of hydrophobic compounds.[10][11][13] | Check for compatibility and potential toxicity in the experimental system.[4] |
| Cyclodextrins | β-cyclodextrin, HP-β-CD, SBE-β-CD | Encapsulate the hydrophobic drug molecule, increasing its solubility and stability.[14][16][17] | May alter the effective concentration of the inhibitor. |
| Antioxidants | Ascorbic Acid, Trolox, Glutathione | Prevent oxidative degradation of the compound by scavenging free radicals.[18][19][20][21] | Ensure the antioxidant does not interfere with the assay. |
Experimental Protocols
Protocol 1: Preparation of Hpk1-IN-8 Stock Solution
-
Allow the vial of solid Hpk1-IN-8 to equilibrate to room temperature before opening.[4]
-
Add the appropriate volume of anhydrous, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[4]
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.[4]
-
Aliquot the stock solution into single-use, low-binding tubes.
Protocol 2: Assessment of Hpk1-IN-8 Stability in Aqueous Buffer
-
Prepare a working solution of Hpk1-IN-8 in your desired aqueous buffer at the final experimental concentration.
-
Incubate the solution at the temperature of your experiment (e.g., 37°C).[6]
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.[6]
-
Immediately analyze the concentration of the active compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Determine the extent of degradation over time by comparing the peak area of Hpk1-IN-8 at each time point to the t=0 sample.[6]
Mandatory Visualizations
Caption: Simplified HPK1 signaling pathway and the inhibitory action of Hpk1-IN-8.
Caption: Experimental workflow for assessing the stability of Hpk1-IN-8 in aqueous buffer.
Caption: Troubleshooting logic for addressing issues with Hpk1-IN-8 in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. grokipedia.com [grokipedia.com]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant properties of small-molecule non-enzymatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cellular permeability issues with Hpk1-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its mechanism of action?
Hpk1-IN-8 is an allosteric and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5] By binding to a site outside of the highly conserved ATP pocket, Hpk1-IN-8 locks the kinase in an inactive state, preventing its activation and subsequent downstream signaling.[1][2][3] This allosteric mechanism contributes to its high selectivity.[1][2][6]
Q2: What are the expected effects of Hpk1-IN-8 in cellular assays?
As a negative regulator of T-cell signaling, inhibition of HPK1 by Hpk1-IN-8 is expected to enhance T-cell activation. This can be observed through several key readouts:
-
Decreased phosphorylation of SLP-76 at Serine 376 (pSLP-76): Activated HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, which leads to the dampening of the TCR signal. Hpk1-IN-8 should inhibit this phosphorylation event.[4][5]
-
Increased T-cell proliferation: By removing the negative regulation of HPK1, T-cells are expected to show enhanced proliferation upon stimulation.
-
Increased cytokine production: Inhibition of HPK1 should lead to an increase in the secretion of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by activated T-cells.[6]
Q3: My Hpk1-IN-8 shows good potency in biochemical assays but weak or no activity in cellular assays. What could be the reason?
-
Compound degradation: The inhibitor may not be stable in the cell culture medium over the course of the experiment.
-
Efflux by cellular transporters: The compound may be actively pumped out of the cells by efflux pumps like P-glycoprotein.
-
High intracellular ATP concentrations: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors. However, as an allosteric inhibitor, Hpk1-IN-8's activity should be less affected by ATP concentrations.[1][2]
-
Off-target effects: At higher concentrations, the compound might have off-target effects that mask the intended on-target activity. Hpk1-IN-8 is reported to be highly selective, making this less likely.[1][2][6]
Troubleshooting Guides
Issue 1: Weak or No Inhibition of HPK1 in Cellular Assays
If you are observing lower than expected activity of Hpk1-IN-8 in your cellular experiments, consider the following troubleshooting steps:
1. Verify Compound Integrity and Concentration:
-
Solubility: Ensure that Hpk1-IN-8 is fully dissolved in your stock solution (typically in DMSO) and that it remains soluble in your final assay medium. Precipitation will significantly lower the effective concentration.
-
Storage: Store the solid compound and stock solutions as recommended by the supplier to avoid degradation.
-
Concentration Range: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell type and assay.
2. Assess Cellular Permeability:
-
Indirect Assessment: A significant drop in potency between biochemical and cellular assays can be an indicator of poor permeability.
-
Direct Measurement: To definitively assess cell permeability, consider performing one of the following assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a high-throughput method to predict passive membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the intestinal epithelium, to assess both passive and active transport of a compound.
-
3. Optimize Assay Conditions:
-
Cell Health: Ensure that your cells are healthy and viable.
-
Stimulation Conditions: Optimize the concentration of stimulating agents (e.g., anti-CD3/anti-CD28 antibodies) and the stimulation time to achieve a robust and reproducible signal window.
-
Incubation Time: Optimize the incubation time with Hpk1-IN-8. A pre-incubation step of 1-2 hours is often recommended.
4. Strategies to Improve Cellular Uptake: If poor permeability is confirmed, the following strategies can be explored, though they may require chemical modification or specialized formulations:
-
Use of Permeation Enhancers: Certain non-toxic excipients can transiently increase membrane permeability.
-
Prodrug Approach: Modifying the inhibitor into a more lipophilic prodrug that is cleaved intracellularly to release the active compound.
-
Nanoparticle-based Delivery Systems: Encapsulating the inhibitor in nanoparticles or liposomes can facilitate its entry into cells.
Data Presentation
While specific cellular permeability data for Hpk1-IN-8 is not publicly available, the following table provides a summary of reported cellular activities for Hpk1-IN-8 and other representative HPK1 inhibitors. This data can be used as a reference for expected potency in cellular assays.
| Inhibitor | Assay Type | Cell Type | Readout | IC50 / EC50 (nM) | Reference |
| Hpk1-IN-8 | pSLP-76 Cellular Assay | Jurkat | pSLP-76 (S376) | 3 | [7] |
| Hpk1-IN-8 | IL-2 Production Assay | Primary T-Cells | IL-2 Secretion | 1.5 | [7] |
| Compound 22 | pSLP-76 PBMC Assay | Human PBMCs | pSLP-76 (S376) | 78 | [8] |
| Compound 22 | IL-2 PBMC Assay | Human PBMCs | IL-2 Secretion | 19 | [8] |
| KHK-6 | HPK1 Kinase Assay | - | Kinase Activity | 20 | [4] |
| HPK1-IN-3 | HPK1 Kinase Assay | - | Kinase Activity | 0.5 | [4] |
Experimental Protocols
Protocol 1: pSLP-76 Phosphorylation Assay in Jurkat Cells
This assay measures the ability of Hpk1-IN-8 to inhibit the phosphorylation of SLP-76 at Serine 376 in stimulated Jurkat T-cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Hpk1-IN-8
-
DMSO (for stock solution)
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Lysis buffer
-
Antibodies for Western Blot or ELISA: anti-pSLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI medium.
-
Inhibitor Treatment: Seed Jurkat cells at a density of 1-2 x 10^6 cells/mL. Pre-treat the cells with a serial dilution of Hpk1-IN-8 or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash once with cold PBS, and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of pSLP-76 (Ser376) in the cell lysates.
-
Protocol 2: IL-2 Secretion Assay in Human PBMCs
This assay assesses the effect of Hpk1-IN-8 on the production of IL-2 by stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Hpk1-IN-8
-
DMSO
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture: Isolate PBMCs and culture them in complete RPMI medium.
-
Inhibitor Treatment: Plate PBMCs at a desired density and pre-treat with a serial dilution of Hpk1-IN-8 or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 24-72 hours to allow for IL-2 production and secretion.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by Hpk1-IN-8
Caption: Troubleshooting Workflow for Low Cellular Activity
Caption: General Experimental Workflow for Hpk1-IN-8 Cellular Assays
References
- 1. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - Biochemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in T-Cell Proliferation Assays with Hpk1-IN-8
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for T-cell proliferation assays involving the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-8. Our goal is to help you achieve more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hpk1-IN-8 in T-cell proliferation assays?
Hpk1-IN-8 is an allosteric inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of downstream signaling required for T-cell activation and proliferation.[1][3] Hpk1-IN-8 blocks the kinase activity of HPK1, thereby preventing this negative feedback loop and promoting a more robust and sustained T-cell proliferative response.[1][4]
Q2: What is the optimal concentration of Hpk1-IN-8 to use in a T-cell proliferation assay?
The optimal concentration of Hpk1-IN-8 can vary depending on the specific cell type, stimulation conditions, and assay endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the EC50 (half-maximal effective concentration) for your desired effect on T-cell proliferation.
Q3: What is the appropriate vehicle control for Hpk1-IN-8?
Hpk1-IN-8 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is to treat T-cells with the same final concentration of DMSO used in the Hpk1-IN-8 treated wells. It is crucial to ensure the final DMSO concentration is consistent across all wells and is kept at a low, non-toxic level (typically ≤ 0.1%).
Q4: How can I be sure that the observed effect is due to HPK1 inhibition and not off-target effects?
To confirm the specificity of Hpk1-IN-8 in your assay, consider the following controls:
-
Use a structurally distinct HPK1 inhibitor: Comparing the effects of Hpk1-IN-8 with another known HPK1 inhibitor can help confirm that the observed phenotype is due to HPK1 inhibition.
-
Rescue experiment: If possible, using a system where you can express a drug-resistant mutant of HPK1 could demonstrate that the effect of Hpk1-IN-8 is lost, confirming its on-target activity.
-
Assess downstream signaling: Measure the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1. A potent HPK1 inhibitor should reduce the phosphorylation of this site in a dose-dependent manner.[1]
Q5: How long should I incubate the T-cells with Hpk1-IN-8?
A pre-incubation of 1-2 hours with Hpk1-IN-8 before T-cell stimulation is a common starting point. The total incubation time for the proliferation assay itself is typically 48 to 72 hours to allow for sufficient cell division. However, the optimal timing should be determined empirically for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated multichannel pipettes. |
| Edge effects: Evaporation in the outer wells of the culture plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Reagent inhomogeneity: Poor mixing of Hpk1-IN-8 or stimulation reagents. | Vortex and briefly centrifuge all reagents before adding them to the assay plate. | |
| Low or no T-cell proliferation in the positive control | Suboptimal T-cell stimulation: Insufficient concentration of anti-CD3/CD28 antibodies or other stimuli. | Titrate the concentration of your stimulating agents to find the optimal concentration for robust proliferation. |
| Poor cell health: Low viability of T-cells at the start of the assay. | Ensure T-cell viability is >90% before starting the experiment. Optimize cell isolation and handling procedures. | |
| Incorrect cell density: Cell density is too low or too high. | Optimize the cell seeding density. A common starting point is 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate. | |
| Hpk1-IN-8 does not enhance T-cell proliferation | Inactive compound: Hpk1-IN-8 may have degraded. | Use a fresh aliquot of the compound. Ensure proper storage conditions (typically -20°C or -80°C, protected from light). |
| Suboptimal inhibitor concentration: The concentration of Hpk1-IN-8 is too low to have a significant effect. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell permeability issues: Hpk1-IN-8 may not be efficiently entering the cells. | While most small molecule inhibitors are cell-permeable, this can be a factor. If suspected, a cell-free biochemical assay can confirm the inhibitor's activity against the kinase. | |
| T-cell exhaustion: Prolonged or excessive stimulation can lead to T-cell exhaustion, making them unresponsive to further enhancement. | Use T-cells that have not been overly stimulated prior to the assay. | |
| Increased cell death with Hpk1-IN-8 treatment | Compound toxicity: High concentrations of Hpk1-IN-8 or the DMSO vehicle may be toxic to the cells. | Perform a dose-response curve to assess cytotoxicity. Ensure the final DMSO concentration is not toxic to your cells. |
| Off-target effects: Hpk1-IN-8 may be inhibiting other kinases essential for T-cell survival at higher concentrations. | Refer to kinase selectivity data if available. Use the lowest effective concentration of the inhibitor. |
Data Presentation
The following tables summarize quantitative data for the effects of HPK1 inhibition on T-cell function. While specific data for Hpk1-IN-8 is limited in publicly available peer-reviewed literature, the data for other potent and selective HPK1 inhibitors are presented as a reference.
Table 1: Potency of HPK1 Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| Compound 1 | Biochemical Assay | HPK1 | 0.0465 nM | [5] |
| Compound 1 | pSLP-76 ELISA | HPK1 | < 0.02 µM | [5] |
| KHK-6 | Kinase Assay | HPK1 | 20 nM | [3] |
| CFI-402411 | Biochemical Assay | HPK1 | 4.0 ± 1.3 nM | [6] |
| Compound 5i | Biochemical Assay | HPK1 | 0.8 nM | [7] |
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Compound | T-Cell Type | Cytokine | Effect | Reference |
| Compound 1 | Human CD8+ T-cells | IFN-γ | Increased secretion | [5] |
| Compound 1 | Human CD8+ T-cells | IL-2 | Increased secretion | [5] |
| KHK-6 | Human PBMCs | IFN-γ, IL-2 | Significantly enhanced production | [3] |
| PCC-1 | Human PBMCs | IL-2, IFN-γ | Enhanced production | [8] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human T-Cells
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Purify T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Cell Counting and Viability: Resuspend purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Cell Culture: Culture T-cells in complete RPMI-1640 medium. For proliferation assays, adjust the cell density as required by the specific protocol.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
-
CFSE Labeling:
-
Wash purified T-cells with pre-warmed PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at the desired density (e.g., 2 x 10^6 cells/mL).
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of Hpk1-IN-8 and vehicle control (DMSO) in complete RPMI-1640 medium.
-
Add 50 µL of the diluted Hpk1-IN-8 or vehicle control to the appropriate wells.
-
Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare stimulation cocktail (e.g., anti-CD3/CD28 antibodies or beads) at the desired concentration in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to the wells.
-
Include unstimulated (media only) and stimulated (no inhibitor) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells from each well.
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Analyze CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of cell proliferation.
-
Visualizations
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Caption: A logical workflow for troubleshooting T-cell proliferation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Selecting the appropriate vehicle control for Hpk1-IN-8 in vitro and in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for Hpk1-IN-8 for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Hpk1-IN-8 for in vitro assays?
A1: The recommended solvent for preparing a stock solution of Hpk1-IN-8 is dimethyl sulfoxide (B87167) (DMSO).[1][2] Hpk1-IN-8 is readily soluble in DMSO, allowing for the preparation of a high-concentration stock solution that can be further diluted into aqueous media for various in vitro assays.
Q2: What is the maximum permissible concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%.[2][3] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, to account for any solvent-related effects.[2]
Q3: Hpk1-IN-8 is poorly soluble in aqueous media. How can I prepare it for in vivo administration?
A3: For in vivo studies, a co-solvent system is typically required to achieve a suitable formulation for administration.[2] This often involves initially dissolving Hpk1-IN-8 in a small amount of an organic solvent like DMSO, followed by dilution in a vehicle containing solubilizing and stabilizing agents such as polyethylene (B3416737) glycol 300 (PEG300), Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD).[4][5]
Q4: What are some common formulations for in vivo delivery of HPK1 inhibitors?
A4: Based on protocols for Hpk1-IN-8 and other potent HPK1 inhibitors, common in vivo formulations include:
The choice of formulation can depend on the desired route of administration (e.g., oral, intravenous) and the required dosage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Hpk1-IN-8 upon dilution of DMSO stock in aqueous media for in vitro assays. | The solubility limit of Hpk1-IN-8 in the aqueous buffer has been exceeded. | - Lower the final concentration of Hpk1-IN-8.- Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line (typically ≤ 0.5%).[2]- Prepare fresh dilutions immediately before use and vortex thoroughly. |
| Inconsistent or lower-than-expected activity of Hpk1-IN-8 in cellular assays. | - Precipitation: The compound may have precipitated out of solution.- Degradation: The compound may not be stable in the aqueous assay buffer over the course of the experiment. | - Visually inspect for precipitate after dilution. If observed, follow the solutions for precipitation above.- Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells.[6] |
| Precipitation or phase separation observed in the in vivo formulation. | - Improper mixing: The components of the co-solvent system were not mixed in the correct order or with sufficient vigor.- Solubility limit exceeded: The concentration of Hpk1-IN-8 is too high for the chosen formulation. | - Prepare the formulation by sequentially adding the co-solvents and mixing thoroughly at each step. For example, dissolve Hpk1-IN-8 in DMSO first, then add PEG300, mix, then add Tween-80, mix, and finally add saline.[4][5]- Sonication may be used to aid dissolution.[5]- If precipitation persists, a lower dose or a different formulation may be necessary. |
| Adverse effects or toxicity observed in the vehicle control group in vivo. | The vehicle itself may have some biological effects or toxicity at the administered volume and concentration. | - Conduct a maximum tolerated dose (MTD) study for the vehicle alone.- Reduce the concentration of organic solvents (e.g., DMSO, PEG300) in the formulation if possible.- Ensure the osmolality and pH of the final formulation are within a physiologically acceptable range. |
Data Presentation
Table 1: Solubility of Hpk1-IN-8
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL (24.25 mM) | May require sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] |
Table 2: Example In Vivo Formulations for HPK1 Inhibitors
| Formulation Components | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | May require sonication for a clear solution. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | May require sonication for a clear solution. | [4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Mix thoroughly. | [4] |
Experimental Protocols
Protocol 1: Preparation of Hpk1-IN-8 Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of Hpk1-IN-8 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath for a few minutes and/or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Hpk1-IN-8 Formulation for In Vivo Administration (Example using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare Stock Solution: Prepare a concentrated stock solution of Hpk1-IN-8 in DMSO (e.g., 25 mg/mL).
-
Co-solvent Mixing: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL Hpk1-IN-8 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until uniform. d. Add 450 µL of sterile saline to the solution to achieve the final formulation. Mix thoroughly.
-
Final Concentration: This procedure will result in a 1 mL solution containing 2.5 mg of Hpk1-IN-8.
-
Administration: The formulation should be prepared fresh on the day of administration. If any precipitation is observed, sonicate the solution to aid dissolution before administration.[5]
Visualizations
Caption: Workflow for preparing Hpk1-IN-8 for in vitro experiments.
Caption: Decision-making process for selecting an in vivo vehicle for Hpk1-IN-8.
References
How to prevent Hpk1-IN-8 precipitation in cell culture media
Welcome to the technical support center for Hpk1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Hpk1-IN-8 in cell culture experiments and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its mechanism of action?
A1: Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] By inhibiting HPK1, Hpk1-IN-8 effectively removes a natural brake on T-cell activation, leading to an enhanced immune response.
Q2: What are the recommended storage conditions for Hpk1-IN-8?
A2: Proper storage is critical for maintaining the stability and activity of Hpk1-IN-8. For the solid compound, it is recommended to store it at 4°C, sealed and protected from moisture and light.[2] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: Why is my Hpk1-IN-8 precipitating in my cell culture media?
A3: Precipitation of Hpk1-IN-8 in aqueous cell culture media is a common issue that can arise from several factors. These include exceeding the compound's aqueous solubility limit, rapid dilution of a concentrated DMSO stock into the media (a phenomenon known as "solvent shock"), temperature fluctuations between the stock solution and the media, and a high final concentration of DMSO in the culture.[4]
Q4: Can the type of cell culture medium affect the solubility of Hpk1-IN-8?
A4: Yes, the composition of the cell culture medium can significantly influence the solubility of small molecules. Media contain various concentrations of salts, amino acids, vitamins, and proteins that can interact with the compound. It is advisable to test the solubility of Hpk1-IN-8 in the specific medium formulation you are using for your experiments.
Troubleshooting Guide: Hpk1-IN-8 Precipitation
This guide provides a structured approach to diagnosing and resolving precipitation issues with Hpk1-IN-8 in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitate upon adding Hpk1-IN-8 to media. | Exceeding Aqueous Solubility: The final concentration of Hpk1-IN-8 is higher than its solubility limit in the aqueous media. | - Lower the final working concentration of Hpk1-IN-8.- Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 1). |
| Rapid Dilution (Solvent Shock): Adding a concentrated DMSO stock directly to a large volume of media causes the compound to crash out of solution. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media.- Add the Hpk1-IN-8 solution dropwise while gently swirling the media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your final working solution. | |
| Precipitate forms over time in the incubator. | Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting solubility. | - Minimize the time culture vessels are outside the incubator.- Consider using a microscope with an integrated incubator for frequent observations. |
| High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon dilution. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. | |
| Interaction with Media Components: Hpk1-IN-8 may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | - If possible, test the solubility and stability of Hpk1-IN-8 in a different basal media formulation. | |
| Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including Hpk1-IN-8, potentially exceeding its solubility limit. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Physicochemical and Storage Information
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₆O₂S |
| Molecular Weight | 412.44 g/mol |
| CAS Number | 1214561-09-7 |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 10 mg/mL (24.25 mM) |
| Storage (Solid) | 4°C, sealed, away from moisture and light |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Data sourced from MedchemExpress and BenchChem.[2][3]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of Hpk1-IN-8
Objective: To determine the highest concentration of Hpk1-IN-8 that remains in solution in your specific cell culture medium.
Materials:
-
Hpk1-IN-8 powder
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of Hpk1-IN-8 in DMSO. Ensure the compound is fully dissolved; gentle warming or brief sonication may be necessary.
-
Prepare Serial Dilutions: Create a series of dilutions of your Hpk1-IN-8 stock solution in pre-warmed (37°C) cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
Incubate: Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a pellet after gentle centrifugation).
-
Determine Maximum Solubility: The highest concentration that remains clear is the approximate maximum soluble concentration of Hpk1-IN-8 in your specific cell culture medium under your experimental conditions.
Protocol 2: Preparing Hpk1-IN-8 Working Solutions
Objective: To prepare a working solution of Hpk1-IN-8 in cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM Hpk1-IN-8 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Equilibrate to Room Temperature: Allow the frozen aliquot of the Hpk1-IN-8 DMSO stock solution to thaw and equilibrate to room temperature.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, consider making an intermediate dilution of the DMSO stock in pre-warmed media.
-
Final Dilution: While gently swirling the pre-warmed media, add the required volume of the Hpk1-IN-8 stock solution dropwise to achieve the desired final concentration.
-
Mix Gently: Gently mix the final solution by inverting the tube or pipetting up and down slowly. Avoid vigorous vortexing, which can introduce shear stress and potentially promote precipitation.
-
Visual Confirmation: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Hpk1 Signaling Pathway in T-Cell Activation
Caption: Negative regulatory role of HPK1 in TCR signaling and the point of inhibition by Hpk1-IN-8.
Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow for preparing Hpk1-IN-8 working solutions to minimize precipitation.
Logical Flow of Troubleshooting Precipitation
Caption: Decision tree for troubleshooting Hpk1-IN-8 precipitation based on observation.
References
Adjusting incubation times for Hpk1-IN-8 treatment to see optimal effects
Welcome to the technical support center for Hpk1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on adjusting incubation times to observe the desired effects of Hpk1-IN-8 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hpk1-IN-8?
A1: Hpk1-IN-8 is an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at Serine 376.[3][6][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and subsequent attenuation of T-cell activation, proliferation, and cytokine production.[3][7] Hpk1-IN-8 blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions.[3][5]
Q2: What is a typical starting point for incubation time when treating cells with Hpk1-IN-8?
A2: For initial experiments, a pre-incubation time of 1 to 2 hours with Hpk1-IN-8 before cell stimulation is a common starting point.[9][10][11] The subsequent stimulation time will depend on the endpoint being measured. For analyzing proximal signaling events like SLP-76 phosphorylation, a short stimulation of 10-30 minutes is often sufficient.[9][12][13] For functional readouts such as cytokine production (e.g., IL-2, IFN-γ) or T-cell proliferation, longer incubation periods of 24 to 48 hours post-stimulation are typically required.[7][10]
Q3: How do I determine the optimal concentration of Hpk1-IN-8 to use?
A3: The optimal concentration of Hpk1-IN-8 should be determined empirically for your specific cell type and experimental conditions. It is recommended to perform a dose-response experiment to identify a concentration that provides maximal inhibition of HPK1 activity with minimal off-target effects or cytotoxicity.[13] Start with a broad range of concentrations and assess a direct marker of HPK1 inhibition, such as the phosphorylation of SLP-76 at Serine 376 (pSLP-76 S376).
Q4: Can Hpk1-IN-8 treatment lead to cytotoxicity?
A4: High concentrations of any small molecule inhibitor, including Hpk1-IN-8, can potentially lead to cytotoxicity.[10] It is crucial to assess cell viability in your experiments, especially when using higher concentrations or longer incubation times. Standard cell viability assays, such as those using trypan blue exclusion or commercial kits (e.g., MTT, CellTiter-Glo®), can be employed. Always include a vehicle-only (e.g., DMSO) control to account for any solvent-related toxicity.[10]
Troubleshooting Guide: Adjusting Incubation Times
This guide provides solutions to common issues encountered when optimizing Hpk1-IN-8 incubation times.
| Problem | Possible Causes | Recommended Solutions |
| No or weak inhibition of pSLP-76 (S376) after a short incubation. | Insufficient pre-incubation time: The inhibitor may not have had enough time to engage with intracellular HPK1. | Increase pre-incubation time: Extend the pre-incubation period with Hpk1-IN-8 to 2, 4, or even 6 hours before stimulation. |
| Suboptimal stimulation time: The peak of pSLP-76 may occur at a different time point in your system. | Perform a time-course experiment: After pre-incubation, stimulate cells for various durations (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for observing maximal pSLP-76 levels and its inhibition. | |
| Inhibitor concentration is too low. | Increase Hpk1-IN-8 concentration: Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for your cellular assay.[13] | |
| Inconsistent or variable cytokine production after 24-48 hours. | Suboptimal incubation time for cytokine accumulation: The kinetics of cytokine production can vary between cell types and donors. | Optimize incubation duration: Collect supernatants at different time points (e.g., 24, 48, 72 hours) to determine the peak of cytokine secretion for your specific assay. |
| T-cell exhaustion: Prolonged stimulation can lead to T-cell exhaustion, characterized by reduced cytokine production.[13] | Assess T-cell activation state: Use earlier time points or less potent stimulation conditions if exhaustion is suspected. | |
| Donor-to-donor variability: Primary human T-cells can exhibit significant variability in their response.[13] | Increase the number of donors: Use cells from multiple donors to ensure the observed effects are consistent and not donor-specific. | |
| Observed cytotoxicity at longer incubation times. | Inhibitor concentration is too high for long-term culture. | Reduce Hpk1-IN-8 concentration: A lower concentration may be sufficient for long-term assays while minimizing toxicity. |
| Off-target effects: At longer incubation times, off-target effects of the inhibitor may become more pronounced. | Confirm on-target effect: Use a structurally different HPK1 inhibitor to see if the same phenotype is observed.[9] Also, ensure the phenotype is consistent with HPK1's known role. | |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to cells over extended periods. | Maintain a low solvent concentration: Ensure the final DMSO concentration is typically below 0.1% and include a vehicle control.[10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pSLP-76 (S376) to Optimize Pre-incubation and Stimulation Times
This protocol is designed to determine the optimal pre-incubation time of Hpk1-IN-8 and the optimal stimulation time to assess its effect on the direct downstream target of HPK1.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Hpk1-IN-8
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (S376) and anti-total SLP-76 or a housekeeping protein (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture Jurkat T-cells or primary T-cells under standard conditions.
-
Pre-incubation: Pre-incubate the cells with a range of Hpk1-IN-8 concentrations (and a vehicle control) for varying durations (e.g., 1, 2, 4 hours).
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for different time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.[9][13]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies for pSLP-76 (S376) and a loading control.[9][12]
Protocol 2: ELISA for Cytokine Production to Optimize Long-Term Incubation
This protocol is for determining the optimal incubation time for observing the effects of Hpk1-IN-8 on T-cell effector function, specifically cytokine secretion.
Materials:
-
Primary human T-cells or PBMCs
-
Hpk1-IN-8
-
Anti-CD3 and anti-CD28 antibodies
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ)
Procedure:
-
Cell Plating: Plate T-cells or PBMCs in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a serial dilution of Hpk1-IN-8 (and a vehicle control) for the optimized duration determined in Protocol 1 (typically 1-2 hours).[10]
-
Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies.[10]
-
Incubation: Incubate the cells for various durations (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate and collect the culture supernatants at each time point.[7]
-
Quantification: Analyze cytokine concentrations using an ELISA kit according to the manufacturer's instructions.[7][10]
Visualizations
Caption: HPK1 negatively regulates TCR signaling via SLP-76 phosphorylation.
Caption: Workflow for optimizing Hpk1-IN-8 incubation times.
Caption: Troubleshooting logic for Hpk1-IN-8 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Hpk1-IN-8 cytotoxicity at high concentrations
Welcome to the Technical Support Center for Hpk1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Hpk1-IN-8 and to troubleshoot potential issues related to its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its mechanism of action?
A1: Hpk1-IN-8 is an allosteric, inactive conformation-selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3] By inhibiting HPK1, Hpk1-IN-8 can enhance immune cell activation, leading to increased cytokine production and anti-tumor immunity.[4]
Q2: Is cytotoxicity an expected outcome when using Hpk1-IN-8 at high concentrations?
A2: While the primary goal of HPK1 inhibition is to enhance immune cell function, high concentrations of any small molecule inhibitor can potentially lead to off-target effects and cytotoxicity.[5][6] The solvent used to dissolve Hpk1-IN-8, typically DMSO, can also contribute to cytotoxicity at higher concentrations. It is crucial to distinguish between on-target (HPK1-mediated) and off-target or non-specific toxicity.
Q3: What are the typical signs of cytotoxicity to observe in my cell cultures?
A3: Signs of cytotoxicity can be observed through various methods:
-
Morphological Changes: Changes in cell shape (e.g., rounding up, detachment from the culture plate for adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.
-
Decreased Cell Viability: A reduction in the number of viable cells, which can be quantified using assays such as MTT, MTS, or trypan blue exclusion.
-
Loss of Membrane Integrity: An increase in the permeability of the cell membrane, detectable by assays that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).
-
Apoptosis Induction: Activation of caspases and externalization of phosphatidylserine, which can be measured by specific assays (e.g., Annexin V staining).
Q4: How can I differentiate between a specific cytotoxic effect of Hpk1-IN-8 and a non-specific effect of the compound or solvent?
A4: To differentiate between specific and non-specific cytotoxicity, consider the following controls in your experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Hpk1-IN-8. This will help identify any cytotoxic effects of the solvent itself.
-
Dose-Response Curve: A specific inhibitor should exhibit a sigmoidal dose-response curve for its cytotoxic effects. Non-specific toxicity may show a more linear or abrupt drop in viability at high concentrations.
-
Inactive Control Compound: If available, use a structurally similar but inactive analog of Hpk1-IN-8. This can help to rule out non-specific effects related to the chemical scaffold.
-
Rescue Experiments: In some cases, the cytotoxic effect of a specific inhibitor can be rescued by adding a downstream product of the inhibited pathway.
Troubleshooting Guides
Problem 1: Higher-than-expected cytotoxicity at high concentrations of Hpk1-IN-8.
| Possible Cause | Troubleshooting/Solution |
| Compound Precipitation | At high concentrations, Hpk1-IN-8 may precipitate out of the culture medium, leading to inconsistent results and potential cytotoxicity from the precipitate itself. Visually inspect the wells for any signs of precipitation (cloudiness or crystals). To mitigate this, consider the following: - Solubility Test: Determine the maximum soluble concentration of Hpk1-IN-8 in your specific cell culture medium. - Serial Dilution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) medium. Add the diluted compound to the cells while gently mixing.[7][8] - Lower DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (typically <0.5%) to minimize its contribution to precipitation and toxicity.[9] |
| Off-Target Effects | High concentrations of kinase inhibitors can lead to the inhibition of other kinases, resulting in off-target cytotoxicity.[5][10] - Titrate the Inhibitor: Perform a dose-response experiment over a wide range of concentrations to identify a window where on-target effects are observed without significant off-target toxicity. - Use a More Selective Inhibitor: If available, compare the effects of Hpk1-IN-8 with a structurally different and more selective HPK1 inhibitor. |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve Hpk1-IN-8 can be toxic to cells at high concentrations. - Vehicle Control: Always include a vehicle control with the highest concentration of DMSO used in your experiment to assess its specific toxicity. - Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. - Determine IC50: Establish the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting/Solution |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variability in the final readout. - Homogenous Cell Suspension: Ensure a single-cell suspension before plating and mix the cell suspension between seeding replicates. |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents can introduce significant variability. - Calibrated Pipettes: Use properly calibrated pipettes and consistent pipetting techniques. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. - Plate Sealing: Use plate sealers to minimize evaporation. - Avoid Outer Wells: Fill the outer wells with sterile PBS or media and do not use them for experimental data points. |
| Compound Instability | Hpk1-IN-8 may degrade in culture medium over time. - Fresh Dilutions: Prepare fresh dilutions of Hpk1-IN-8 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Assay Interference | Hpk1-IN-8 may directly interfere with the assay reagents (e.g., reduction of MTT reagent). - Cell-Free Control: Include a control well with the highest concentration of Hpk1-IN-8 in cell-free medium to check for direct effects on the assay reagents. |
Quantitative Data
There is limited publicly available data specifically detailing the cytotoxicity of Hpk1-IN-8 across various cell lines. The primary focus of research on HPK1 inhibitors has been on their ability to enhance immune cell function. One study on a potent HPK1 inhibitor (not explicitly named Hpk1-IN-8) noted minimal cytotoxicity.
Below is a table summarizing the biochemical potency of several reported HPK1 inhibitors against the HPK1 kinase. It is important to note that biochemical IC50 values do not directly translate to cellular cytotoxicity.
| Compound | HPK1 IC50 (nM) | Assay Type |
| Compound from EMD Serono | 0.2 | Kinase Assay |
| ISR-05 | 24,200 | Kinase Inhibition Assay |
| ISR-03 | 43,900 | Kinase Inhibition Assay |
Note: The cytotoxicity of Hpk1-IN-8 should be empirically determined for each cell line and experimental condition.
Experimental Protocols
Key Experiment: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability upon treatment with Hpk1-IN-8 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Hpk1-IN-8
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target cells in culture
-
96-well flat-bottom culture plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of Hpk1-IN-8 in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Hpk1-IN-8 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Hpk1-IN-8. For suspension cells, add the compound dilutions directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Hpk1-IN-8 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Hpk1 Signaling Pathway and the inhibitory action of Hpk1-IN-8.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. benchchem.com [benchchem.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-8 Technical Support Center: Troubleshooting Solubility and Best Practices
For researchers, scientists, and drug development professionals utilizing Hpk1-IN-8, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving Hpk1-IN-8?
A1: The recommended solvent for dissolving Hpk1-IN-8 is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 10 mg/mL (24.25 mM).[1] For most in vitro applications, DMSO is the solvent of choice for preparing concentrated stock solutions.
Q2: My Hpk1-IN-8 is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving Hpk1-IN-8 in DMSO, please follow these troubleshooting steps:
-
Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many small molecules. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing your stock solutions.[1][2]
-
Sonication: To aid in dissolution, use a bath sonicator. The ultrasonic waves can help break up any compound aggregates and facilitate solvation.
-
Gentle Warming: Gently warm the solution to around 37°C. This can increase the solubility of the compound. However, avoid excessive heat, as it may degrade the compound.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
Q3: I'm observing precipitation when I dilute my Hpk1-IN-8 DMSO stock solution into an aqueous medium for my cell-based assay. What is the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue for many hydrophobic small molecule inhibitors. This is due to the compound's low solubility in aqueous environments. Here are some steps to prevent this "fall-out":
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically less than 0.5%, to minimize solvent-induced toxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium to allow for a more gradual solvent exchange.
-
Thorough Mixing: Immediately after adding the Hpk1-IN-8 solution to the aqueous medium, ensure thorough and rapid mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help improve solubility.
Quantitative Data Summary
The solubility of Hpk1-IN-8 in DMSO is summarized in the table below.
| Property | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility | 10 mg/mL | [1] |
| Molar Solubility | 24.25 mM | [1] |
| Notes | Ultrasonic treatment is recommended | [1] |
Experimental Protocol: Preparation of a 10 mM Hpk1-IN-8 Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Hpk1-IN-8.
Materials:
-
Hpk1-IN-8 powder (Molecular Weight: 412.44 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required mass of Hpk1-IN-8: To prepare 1 mL of a 10 mM stock solution, you will need 4.12 mg of Hpk1-IN-8.
-
Weigh the Hpk1-IN-8: Carefully weigh out the calculated mass of Hpk1-IN-8 powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the Hpk1-IN-8 powder.
-
Dissolve the compound:
-
Vortex the solution for several minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, place the tube in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and vortex again until the solution is clear.
-
-
Storage: Once the Hpk1-IN-8 is completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
HPK1 Signaling Pathway and Inhibition by Hpk1-IN-8
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Following T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[3][4] This phosphorylation leads to the dampening of the signaling cascade, resulting in reduced T-cell activation and proliferation. Hpk1-IN-8 acts as an inhibitor of HPK1, thereby preventing this negative regulation and enhancing the T-cell-mediated immune response.
Caption: HPK1 signaling pathway and the point of inhibition by Hpk1-IN-8.
Troubleshooting Workflow for Hpk1-IN-8 Dissolution
This workflow provides a logical sequence of steps to address solubility issues with Hpk1-IN-8.
Caption: A troubleshooting workflow for dissolving Hpk1-IN-8.
References
Technical Support Center: Interpreting Ambiguous Data from Hpk1-IN-8 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Hpk1-IN-8. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, helping to interpret ambiguous data and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and what is its primary mechanism of action?
Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP pocket, allosteric inhibitors like Hpk1-IN-8 bind to a different site on the kinase.[1] This often leads to higher selectivity for the target kinase.[1] HPK1 is a serine/threonine kinase that negatively regulates T-cell and B-cell receptor signaling.[1][3] It dampens the immune response by phosphorylating key adaptor proteins like SLP-76 in T-cells, which leads to their degradation.[1][4] By inhibiting HPK1, Hpk1-IN-8 is designed to block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.[1][5]
Q2: What are the expected effects of Hpk1-IN-8 in a cellular context?
The primary expected effect of Hpk1-IN-8 is the enhancement of T-cell activation.[6] This can be observed through several key indicators, including increased production of cytokines such as IL-2 and IFN-γ, and enhanced T-cell proliferation following T-cell receptor (TCR) stimulation.[6][7]
Q3: Why am I observing different IC50/EC50 values for Hpk1-IN-8 across different assay formats?
It is common to observe variations in potency values between different assay formats.[1] This can be attributed to several factors, including differences in substrate, ATP concentration in biochemical assays, cell permeability, and the specific signaling endpoint being measured in cellular assays.[1][8] For instance, a biochemical assay measures direct enzyme inhibition, while a cellular assay assesses the compound's ability to modulate a downstream signaling event in a complex cellular environment.[9]
Q4: What are the recommended storage and handling conditions for Hpk1-IN-8?
Proper storage and handling are crucial for maintaining the integrity and activity of Hpk1-IN-8.[1]
-
Solid Compound: For short-term storage, keep the solid form at 4°C, sealed from moisture and light. For long-term storage, -20°C or -80°C is recommended.[1]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to one month). It is important to avoid repeated freeze-thaw cycles.[1][2]
-
Solubility: Hpk1-IN-8 may require sonication to fully dissolve in DMSO. As DMSO is hygroscopic, using a fresh, anhydrous supply is critical for optimal solubility.[1]
Troubleshooting Guides
Issue 1: High Variability or No Inhibition in In Vitro Kinase Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | Use high-purity, fresh reagents. Ensure the recombinant HPK1 enzyme is of high quality and exhibits consistent activity between batches. It is advisable to validate each new lot of the enzyme.[1] |
| Suboptimal ATP Concentration | The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. While Hpk1-IN-8 is an allosteric inhibitor, it is still best practice to use an ATP concentration at or near the Km value for HPK1 to ensure consistent results.[1] |
| Precipitation of Hpk1-IN-8 | Ensure that Hpk1-IN-8 is fully dissolved in the final assay buffer. Visually inspect for any precipitation at the concentrations being used. You may need to adjust the final DMSO concentration, typically keeping it below 1%.[1] |
| Assay Incubation Time | Make sure the kinase reaction is within the linear range. To determine the optimal incubation time where product formation is linear, run a time-course experiment.[1] |
Issue 2: Weak or No Activity in Cellular Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be effectively entering the cells to reach its target.[9] Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9] |
| Compound Degradation | Check the stability of Hpk1-IN-8 in your cell culture media over the course of the experiment. This can be verified by LC-MS analysis of the media at different time points.[1] |
| Cell Line Variability | Different cell lines (e.g., Jurkat vs. primary T-cells) can have varying responses.[1] Ensure the cell line used expresses HPK1 and the relevant signaling components.[1] Using primary human peripheral blood mononuclear cells (PBMCs) can provide more physiologically relevant data.[1] |
| Suboptimal Cell Stimulation | Inadequate stimulation of the target pathway can lead to a minimal window for observing inhibitor effects. Optimize the concentration of stimulating agents (e.g., anti-CD3/anti-CD28 antibodies).[9] |
Issue 3: Unexpected or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases | While allosteric inhibitors are generally more selective, off-target activity is still a possibility.[1] Profile Hpk1-IN-8 against a panel of other kinases, particularly those in the same family (MAP4Ks), to determine its selectivity.[1][8] |
| Cellular Toxicity | At higher concentrations, the compound may exhibit cytotoxicity, which can confound the results of functional assays. Always run a parallel cell viability assay (e.g., using Trypan Blue, MTT, or CellTiter-Glo®) to determine the non-toxic concentration range of Hpk1-IN-8 for your specific cell type.[1] |
| Complex Allosteric Mechanisms | Allosteric inhibitors can sometimes have complex effects on protein conformation and interaction.[1] If results are difficult to interpret, consider using biophysical assays such as surface plasmon resonance or thermal shift assays to confirm direct binding to HPK1.[1] |
Data Presentation
Table 1: Comparative Potency of HPK1 Inhibitors
| Compound | IC50 (HPK1 Kinase Assay) | Cellular Assay (pSLP-76 in Jurkat cells) | Reference |
| Hpk1-IN-8 | 0.2 nM | 3 nM | [10] |
| GNE-1858 | 1.9 nM | Not Reported | [10] |
| Compound M074-2865 | 2.93 ± 0.09 µM | Not Reported | [10] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a generic ADP-Glo™ kinase assay to determine the inhibitory activity of Hpk1-IN-8 against HPK1.[11][12]
Materials:
Procedure:
-
Prepare serial dilutions of Hpk1-IN-8 in the kinase assay buffer.
-
In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control).[12]
-
Add 2 µl of diluted HPK1 enzyme.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[12]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[12]
-
Record luminescence. The signal positively correlates with kinase activity.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-SLP-76 (Ser376) in Jurkat T-cells
This protocol is used to assess the cellular activity of Hpk1-IN-8 by measuring the phosphorylation of its direct substrate, SLP-76.[8][9][14]
Materials:
-
Jurkat T-cells
-
Hpk1-IN-8
-
Anti-CD3 and anti-CD28 antibodies
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76
-
Secondary antibody (HRP-conjugated)
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat T-cells and pre-incubate with various concentrations of Hpk1-IN-8 or DMSO for 1-2 hours.[8]
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.[8][9]
-
Harvest and lyse the cells to extract proteins.[9]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane and then probe with antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76.[8][9]
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of Hpk1-IN-8 on SLP-76 phosphorylation.
Visualizations
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Caption: Workflow for Western Blot analysis of pSLP-76.
Caption: Troubleshooting logic for ambiguous Hpk1-IN-8 data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biofeng.com [biofeng.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Controlling for DMSO Effects in Hpk1-IN-8 Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-8 in cellular assays, with a specific focus on understanding and controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO in cellular assays involving Hpk1-IN-8?
A1: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some robust cell lines may tolerate up to 0.5%, it is crucial to determine the specific tolerance of your experimental system, as DMSO can have dose-dependent effects on cell viability, signaling pathways, and gene expression. For sensitive primary cells, even lower concentrations may be necessary.
Q2: Can DMSO itself affect the Hpk1 signaling pathway or T-cell activation?
A2: Yes, DMSO can have direct effects on cellular signaling, including pathways relevant to T-cell activation. Studies have shown that DMSO concentrations as low as 0.25% can inhibit the expression of T-cell activation markers like CD25 and CD69.[1][2] Higher concentrations can suppress the production of cytokines such as IL-2 and IFN-γ and inhibit T-cell proliferation.[1][3] Therefore, a vehicle control containing the same final concentration of DMSO as the Hpk1-IN-8 treated samples is absolutely essential for every experiment to distinguish the effects of the inhibitor from those of the solvent.
Q3: How should I prepare and store Hpk1-IN-8 stock solutions?
A3: Hpk1-IN-8 is soluble in DMSO.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[6] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] When preparing working dilutions for your experiment, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration.
Q4: My cells show signs of toxicity even at low concentrations of Hpk1-IN-8. Could this be due to DMSO?
A4: While Hpk1-IN-8 may have some inherent cytotoxicity at high concentrations, it is also possible that the observed toxicity is due to the DMSO solvent, especially if the final concentration exceeds the tolerance level of your specific cell type. It is also important to consider the cumulative effect of DMSO over longer incubation periods. A DMSO dose-response experiment is highly recommended to determine the maximum non-toxic concentration for your cells.
Q5: I am not observing the expected increase in T-cell activation with Hpk1-IN-8. What are some potential reasons?
A5: Several factors could contribute to this:
-
Suboptimal Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of Hpk1-IN-8 for your assay.
-
DMSO Interference: If the DMSO concentration is too high, its immunosuppressive effects could be masking the activating effect of Hpk1 inhibition.
-
Cell Health and Stimulation: Ensure your cells are healthy and that the T-cell stimulation (e.g., with anti-CD3/CD28 antibodies) is robust.
-
Assay Sensitivity: The chosen readout (e.g., a specific cytokine) may not be the most sensitive marker for Hpk1 inhibition in your system. Consider measuring multiple activation markers.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent DMSO Concentration | Always use the same final DMSO concentration across all wells, including vehicle controls. Prepare a master mix of diluted inhibitor and vehicle control to minimize pipetting errors. |
| Cell Seeding Density Variation | Ensure a consistent number of viable cells are seeded in each well. For suspension cells like Jurkat, ensure they are well-mixed before plating. |
| Incomplete Dissolution of Hpk1-IN-8 | Ensure the Hpk1-IN-8 is fully dissolved in the DMSO stock solution. Gentle vortexing or sonication can help. Visually inspect for precipitates before use. |
| Reagent Variability | Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation. |
Issue 2: High Background Signal in Assays (e.g., ELISA, Western Blot)
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Optimize blocking conditions (e.g., increase blocking time, change blocking agent). Titrate primary and secondary antibody concentrations. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of buffer between washes.[8][9] |
| DMSO Interference with Assay Reagents | While less common at low concentrations, ensure that the final DMSO concentration is compatible with your assay kit. Consult the manufacturer's instructions. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Issue 3: No Significant Difference Between Hpk1-IN-8 Treated and Vehicle Control Groups
| Possible Cause | Troubleshooting Steps |
| DMSO Concentration Too High | The immunosuppressive effects of DMSO may be masking the effect of the Hpk1 inhibitor. Perform a DMSO dose-response curve to find the optimal non-inhibitory concentration. |
| Hpk1-IN-8 Concentration Too Low | Perform a dose-response experiment with Hpk1-IN-8 to determine the EC50 in your cellular assay. |
| Suboptimal T-Cell Stimulation | Titrate the concentration of stimulating antibodies (e.g., anti-CD3/CD28) to achieve a robust but not saturating response. |
| Timing of Readout | The chosen time point for analysis may not be optimal for observing the effect. Perform a time-course experiment. |
Quantitative Data Summary
Table 1: Effect of DMSO on T-Cell Viability and Function
| DMSO Concentration | Effect on Human CD4+ T-Cell Activation Markers (CD25, CD69) | Effect on Human CD4+ T-Cell Proliferation | Effect on Jurkat Cell Viability (24h) |
| < 0.1% | Generally considered safe with minimal effects.[1] | Generally considered safe.[1] | No significant decrease in viability. |
| 0.25% | Inhibition of CD25 and CD69 expression observed.[1][2] | Minor to no significant inhibition.[1] | No significant decrease in viability. |
| 0.5% | Significant inhibition of activation markers.[1][2] | Inhibition of proliferation observed.[1] | No significant decrease in viability. |
| 1.0% | Strong inhibition of activation markers.[1][2] | Proliferation is significantly inhibited or abolished.[1] | No significant decrease in viability. |
| ≥ 2.0% | Not recommended for functional assays. | Not recommended for functional assays. | Significant decrease in viability observed.[10] |
Table 2: Representative IC50/EC50 Values for HPK1 Inhibitors in Cellular Assays
| Compound | Cell Type | Assay | Readout | IC50/EC50 |
| HPK1 Inhibitor (Generic) | Jurkat T-cells | IL-2 Production | IL-2 levels | ~2.8 µM[5] |
| HPK1 Inhibitor (Generic) | Jurkat T-cells | pSLP-76 Inhibition | pSLP-76 (S376) levels | ~2.3 µM[5] |
| KHK-6 | Jurkat T-cells | pSLP-76 Inhibition | pSLP-76 (S376) levels | ~100-1000 nM[11] |
| Compound 1 | Human PBMCs | IL-2 Production | IL-2 levels | 226 nM[12] |
Note: These values are illustrative and can vary depending on the specific inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect cell viability or the activation readout in your specific cell type.
Methodology:
-
Cell Seeding: Seed your cells (e.g., Jurkat T-cells or primary T-cells) in a 96-well plate at the desired density for your main experiment. For Jurkat cells, a density of 50,000 - 200,000 cells per well is a common starting point.[13]
-
DMSO Titration: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.01% to 2.0% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Add the different concentrations of DMSO to the cells.
-
Stimulation (Optional but Recommended): For functional readouts, stimulate the cells as you would in your main experiment (e.g., with anti-CD3/CD28 antibodies).
-
Incubation: Incubate the plate for the duration of your planned Hpk1-IN-8 experiment (e.g., 24, 48, or 72 hours).
-
Readout:
-
Viability: Assess cell viability using a standard method such as MTT, WST-1, or Trypan Blue exclusion.
-
Activation: Measure your primary readout (e.g., IL-2 production by ELISA or expression of activation markers by flow cytometry).
-
-
Analysis: Plot the readout (viability or activation marker level) against the DMSO concentration. The highest concentration that does not cause a significant change compared to the 0% DMSO control is your maximum tolerated concentration.
Protocol 2: Cellular Assay for Hpk1-IN-8 Activity - IL-2 Production in Jurkat T-cells
Objective: To measure the effect of Hpk1-IN-8 on T-cell activation by quantifying IL-2 production.
Methodology:
-
Cell Seeding: Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Inhibitor Preparation: Prepare a serial dilution of Hpk1-IN-8 in complete medium from your DMSO stock solution. Also, prepare a vehicle control with the same final DMSO concentration as your highest Hpk1-IN-8 concentration (e.g., 0.1%).
-
Pre-treatment: Add 50 µL of the diluted Hpk1-IN-8 or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in complete medium. A common starting concentration is 1-2 µg/mL for anti-CD3 and 2-4 µg/mL for anti-CD28.[11] Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for IL-2 measurement.
-
ELISA: Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IL-2 in each sample based on the standard curve. Plot the IL-2 concentration against the Hpk1-IN-8 concentration to determine the EC50.
Protocol 3: Western Blot for Phospho-SLP-76 (Ser376)
Objective: To directly measure the inhibition of Hpk1 kinase activity in cells by detecting the phosphorylation of its substrate, SLP-76.
Methodology:
-
Cell Treatment: Seed Jurkat T-cells (e.g., 2 x 10^6 cells/well in a 12-well plate) and pre-treat with Hpk1-IN-8 or vehicle control as described above.[14]
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period, typically 15-30 minutes, to induce maximal SLP-76 phosphorylation.[6]
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amount for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SLP-76 or a housekeeping protein like GAPDH or β-actin. The phospho-SLP-76 signal should be normalized to the total SLP-76 or housekeeping protein signal.[17]
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation and the point of inhibition by Hpk1-IN-8.
Caption: General experimental workflow for assessing the cellular activity of Hpk1-IN-8.
Caption: A logical approach to troubleshooting common issues in Hpk1-IN-8 cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rapt.com [rapt.com]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Hpk1-IN-8 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-8 in functional assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on normalizing results.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1-IN-8 and how does it work?
Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76, which attenuates downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[2][4][5][6] By binding to an allosteric site, Hpk1-IN-8 locks HPK1 in an inactive state, preventing this negative feedback and thus enhancing T-cell responses.[1][7]
Q2: What are the key functional assays to assess the activity of Hpk1-IN-8?
The primary functional assays to evaluate the efficacy of Hpk1-IN-8 include:
-
pSLP-76 Western Blot: Measures the direct downstream target of HPK1. Inhibition of HPK1 leads to a decrease in the phosphorylation of SLP-76 at Serine 376.[2][4][8]
-
IL-2 Production ELISA: Quantifies the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation. HPK1 inhibition is expected to increase IL-2 production.[1][9]
-
T-cell Proliferation Assay (e.g., CFSE): Measures the proliferation of T-cells in response to stimulation. Enhanced T-cell proliferation is an expected outcome of HPK1 inhibition.[3][10]
Q3: Why is there a discrepancy between the biochemical IC50 and cellular EC50 of Hpk1-IN-8?
It is common to observe a difference between the biochemical potency (IC50) and the cellular efficacy (EC50) of a compound. Several factors can contribute to this, including:
-
Cell permeability: The compound may have poor penetration across the cell membrane.
-
Efflux pumps: The inhibitor could be actively transported out of the cell.
-
Protein binding: The compound may bind to plasma proteins in the culture medium or other intracellular proteins.
-
Metabolism: The cells may metabolize and inactivate the inhibitor.
-
High intracellular ATP concentrations: Cellular assays have much higher ATP concentrations than biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors. While Hpk1-IN-8 is an allosteric inhibitor, the overall cellular environment is more complex.
Troubleshooting Guides
Normalizing pSLP-76 Western Blot Results
Q: How should I normalize my pSLP-76 Western blot data?
For accurate quantification of pSLP-76 levels, it is crucial to normalize the data to an appropriate loading control.
Recommended Normalization Strategy:
-
Primary Normalization: Normalize the phosphorylated SLP-76 (pSLP-76) signal to the total SLP-76 protein signal from the same sample.[11] This accounts for any variations in the total amount of SLP-76 protein between samples.
-
Secondary Normalization (Optional but Recommended): Normalize the total SLP-76 signal to a housekeeping protein (e.g., GAPDH, β-actin) or perform total protein normalization .[12][13][14] This corrects for inconsistencies in sample loading and transfer.
Troubleshooting Poor pSLP-76 Signal or High Background:
-
Issue: Weak or no pSLP-76 signal.
-
Possible Cause: Inefficient T-cell stimulation.
-
Solution: Ensure the stimulating antibodies (e.g., anti-CD3/anti-CD28) are used at optimal concentrations and that the stimulation time is sufficient (e.g., 15-30 minutes).
-
-
Issue: High background on the Western blot.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time and use a high-quality blocking agent (e.g., 5% BSA in TBST). Ensure thorough washing between antibody incubations.
-
Normalizing IL-2 ELISA Results
Q: What is the best practice for normalizing IL-2 ELISA data?
Normalization of IL-2 ELISA data is essential to account for variations in cell number and viability.
Recommended Normalization Strategy:
-
Cell Number and Viability: Before the assay, perform a cell count and viability assessment (e.g., using trypan blue) for each experimental condition. Normalize the final IL-2 concentration to the number of viable cells seeded.
-
Unstimulated Control: Always include an unstimulated control (cells with vehicle, e.g., DMSO) to determine the basal level of IL-2 secretion. Subtract this background from all stimulated samples.
-
Standard Curve: Ensure a reliable standard curve is generated for each plate to accurately quantify IL-2 concentrations.
Troubleshooting Inconsistent IL-2 ELISA Results:
-
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes.
-
-
Issue: Low or no IL-2 production in stimulated samples.
-
Possible Cause: Suboptimal T-cell activation or expired reagents.
-
Solution: Verify the activity of the stimulating agents and check the expiration dates of all ELISA kit components.
-
Normalizing T-cell Proliferation (CFSE) Assay Results
Q: How do I properly normalize and interpret my CFSE proliferation data?
CFSE assays measure proliferation by the successive halving of fluorescence intensity with each cell division.
Recommended Normalization and Analysis:
-
Unstimulated Control: An unstimulated, CFSE-labeled control is critical to set the gate for the parent (undivided) population.[15]
-
Gating Strategy: Consistently apply gates to identify subsequent generations of divided cells based on the halving of fluorescence from the parent peak.
-
Proliferation Metrics: Report data as proliferation index (the average number of divisions for all cells) or the percentage of divided cells.
Troubleshooting CFSE Assay Issues:
-
Issue: Broad or indistinct CFSE peaks.
-
Issue: High cell death.
-
Possible Cause: CFSE toxicity at high concentrations.
-
Solution: Optimize the CFSE concentration; a range of 1-10 µM is typically recommended.[16]
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of Hpk1-IN-8 and other representative HPK1 inhibitors.
Table 1: In Vitro and Cellular Activity of HPK1 Inhibitors
| Compound | Assay Type | Cell Line/System | Readout | IC50/EC50 (nM) | Reference |
| Hpk1-IN-8 (Compound [I]) | Biochemical | Recombinant HPK1 | Kinase Activity | 0.2 | [1] |
| Hpk1-IN-8 (Compound [I]) | Cellular | Jurkat T-cells | pSLP-76 (S376) | 3 | [1] |
| Hpk1-IN-8 (Compound [I]) | Functional | Primary T-cells | IL-2 Production | 1.5 | [1] |
| Compound 1 | Functional | Human PBMCs | IL-2 Production | 226 | [9] |
| Compound 17 | Cellular | Human PBMCs | pSLP-76 | 32 | [9] |
| Compound 22 | Cellular | Human PBMCs | pSLP-76 | 78 | [9] |
| Compound 2-7 | Functional | Jurkat cells | IL-2 Secretion | 11.56 | [17] |
| Compound 7-3 | Cellular | Human PBMCs | pSLP-76 | 302 | [17] |
| ISR-05 | Biochemical | Recombinant HPK1 | Kinase Activity | 24,200 | [18][19] |
| ISR-03 | Biochemical | Recombinant HPK1 | Kinase Activity | 43,900 | [18][19] |
Experimental Protocols
Protocol 1: pSLP-76 Western Blot in Jurkat T-cells
-
Cell Culture and Treatment: Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with desired concentrations of Hpk1-IN-8 or vehicle (DMSO) for 1-2 hours.
-
T-cell Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities and normalize the pSLP-76 signal to total SLP-76.
Protocol 2: IL-2 Production ELISA with Primary Human T-cells
-
Cell Isolation and Plating: Isolate primary human T-cells from PBMCs. Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: Add serial dilutions of Hpk1-IN-8 or vehicle control to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions (e.g., BD Biosciences, R&D Systems, Thermo Fisher Scientific).[20][21][22] This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate IL-2 concentrations based on the standard curve and normalize to the number of viable cells.
Protocol 3: T-cell Proliferation Assay using CFSE
-
Cell Labeling: Resuspend isolated T-cells at 1-10 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining with cold media containing FBS.
-
Cell Culture: Wash and resuspend cells in complete culture medium. Plate the cells in a 96-well plate.
-
Treatment and Stimulation: Add Hpk1-IN-8 or vehicle control, followed by T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry, detecting CFSE in the FITC channel.
-
Data Analysis: Gate on the live cell population and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.
Visualizations
Caption: HPK1 signaling pathway and inhibition by Hpk1-IN-8.
Caption: Experimental workflow for pSLP-76 Western Blotting.
Caption: Logical relationships in data normalization.
References
- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. bioradiations.com [bioradiations.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. licorbio.com [licorbio.com]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. stemcell.com [stemcell.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Hpk1-IN-8 Versus a New Wave of Kinase Inhibitors: A Comparative Guide for Researchers
For researchers in immunology and oncology, the quest for potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) is a critical frontier in enhancing anti-tumor immunity. This guide provides an objective comparison of Hpk1-IN-8, a notable allosteric inhibitor, against other commercially available HPK1 inhibitors that have entered preclinical and clinical development. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their investigations.
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy to augment T-cell activation and promote anti-tumor immune responses. A key distinction among HPK1 inhibitors lies in their mechanism of action. While many are ATP-competitive, binding to the conserved ATP pocket of the kinase, Hpk1-IN-8 is an allosteric inhibitor that selectively binds to the inactive conformation of HPK1, offering a potential for greater selectivity.
Quantitative Comparison of HPK1 Inhibitors
To facilitate a direct comparison of the biochemical and cellular potency of Hpk1-IN-8 and other commercially available HPK1 inhibitors, the following table summarizes key quantitative data.
| Inhibitor | Mechanism of Action | Biochemical Potency (IC50) | Cellular Potency (Assay Dependent) | Clinical Development Stage |
| Hpk1-IN-8 | Allosteric, inactive conformation-selective | Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1 | Attenuates kinase autophosphorylation | Preclinical |
| BGB-15025 | ATP-competitive | 1.04 nM | Potently reduces SLP76 phosphorylation and increases downstream ERK phosphorylation | Phase 1 |
| NDI-101150 | ATP-competitive | < 1 nM (enzymatic IC50) | Single-digit nanomolar cellular IC50 | Phase 1/2 |
| CFI-402411 | ATP-competitive | 4.0 ± 1.3 nM | Prevents HPK1-mediated immunosuppression | Phase 1/2 |
| SWA1211 | ATP-competitive | 0.9 nM | Human T-cell activation EC50 = 9 nM | Preclinical |
| Unnamed Insilico Medicine Inhibitor | ATP-competitive | 10.4 nM | Inhibited pSLP76 in vivo | Preclinical |
| Unnamed Gilead Sciences Inhibitor | ATP-competitive | Sub-nanomolar | Robust inhibition of pSLP76 S376 | Preclinical |
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of the immune response. Inhibition of HPK1 blocks this phosphorylation event, thereby enhancing T-cell activation.
Experimental Protocols
The evaluation of HPK1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and functional effects.
Biochemical Kinase Assay (General Protocol)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against the HPK1 enzyme.
Methodology:
-
Reaction Setup: Recombinant full-length HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from SLP-76 or a general substrate like Myelin Basic Protein) and ATP in a buffered solution.
-
Inhibitor Addition: A dilution series of the test inhibitor (e.g., Hpk1-IN-8) is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): Utilizes antibodies specific for the phosphorylated substrate and fluorescent labels to generate a FRET signal proportional to kinase activity.
-
Scintillation Proximity Assay (SPA): Employs a radiolabeled ATP (e.g., [γ-³³P]ATP) and a scintillant-coated bead that emits light when the radiolabeled phosphate (B84403) is transferred to the substrate.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-SLP-76 Assay (General Protocol)
Purpose: To assess the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, within a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., Jurkat T-cells) or primary human T-cells are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
-
T-cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.
-
Cell Lysis: After a defined stimulation period, the cells are lysed to release cellular proteins.
-
Detection of Phospho-SLP-76: The level of phosphorylated SLP-76 (at Ser376) is quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The inhibition of SLP-76 phosphorylation at different inhibitor concentrations is used to determine the cellular half-maximal effective concentration (EC50).
T-cell Activation Assay (e.g., IL-2 Secretion)
Purpose: To evaluate the functional consequence of HPK1 inhibition on T-cell activation.
Methodology:
-
Cell Isolation and Culture: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured.
-
Inhibitor Treatment and Stimulation: T-cells are treated with the HPK1 inhibitor and stimulated with anti-CD3/CD28 antibodies.
-
Cytokine Measurement: After an incubation period (typically 24-72 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as Interleukin-2 (IL-2), is measured using ELISA or a multiplex cytokine assay.
-
Data Analysis: The enhancement of IL-2 secretion at different inhibitor concentrations is used to determine the EC50 for T-cell activation.
Experimental Workflow for HPK1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel HPK1 inhibitors.
A Comparative Guide to the Efficacy of Allosteric vs. ATP-Competitive HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[1][2] This guide provides a detailed comparison of two primary classes of small molecule inhibitors targeting HPK1: allosteric and ATP-competitive inhibitors. We will delve into their mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for key assays.
The Role of HPK1 in T-Cell Activation
HPK1, also known as MAP4K1, is predominantly expressed in hematopoietic cells and functions as a negative feedback regulator in the TCR signaling pathway.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[5][6][7] This phosphorylation event leads to the attenuation of the T-cell activation signal.[4] Inhibition of HPK1 blocks this negative feedback loop, resulting in a more robust and sustained anti-tumor immune response.[1][4]
ATP-Competitive vs. Allosteric Inhibition: A Mechanistic Overview
ATP-competitive inhibitors are the most common type of kinase inhibitors. They are designed to bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP molecule.[4] While often potent, a significant challenge in their development is achieving high selectivity, as the ATP-binding site is similar across the human kinome.[4][8] Off-target effects can lead to toxicity and a narrower therapeutic window.[4]
Allosteric inhibitors , in contrast, bind to a site on the kinase that is distinct from the ATP pocket.[9] This binding induces a conformational change in the enzyme that prevents it from functioning correctly. Because allosteric sites are generally less conserved than the ATP-binding pocket, these inhibitors have the potential for much higher selectivity.[2][10] They may also offer advantages in overcoming resistance mechanisms that can arise with ATP-competitive drugs.[11]
Comparative Efficacy and Selectivity Data
While several ATP-competitive HPK1 inhibitors are currently in clinical development, the exploration of allosteric HPK1 inhibitors is a more recent development.[3][12] The following tables summarize available data to facilitate a comparison.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | Type | Target | IC50 / Ki | Notes |
| BGB-15025 | ATP-Competitive | HPK1 | Data not publicly disclosed | In Phase I/II clinical trials.[3][13] |
| CFI-402411 | ATP-Competitive | HPK1 | Data not publicly disclosed | In Phase I/II clinical trials.[12][13] |
| NDI-101150 | ATP-Competitive | HPK1 | Data not publicly disclosed | In Phase I/II clinical trials.[3] |
| Compound 22 | ATP-Competitive | HPK1 | IC50 = 0.061 nM | Preclinical diaminopyrimidine carboxamide compound.[12] |
| GNE-1858 | ATP-Competitive | HPK1 | IC50 = 1.9 nM | Preclinical compound.[12] |
| XHS | ATP-Competitive | HPK1 | IC50 = 2.6 nM | Preclinical piperazine (B1678402) analog.[12] |
| Compound 1 | Allosteric | HPK1 | Binds unphosphorylated HPK1 >24-fold more potently than active HPK1. | Not competitive with ATP; binds to a pocket outside the kinase domain.[9] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Type | Assay | Cell Type | EC50 / IC50 |
| Compound 1 (diaminopyrimidine) | ATP-Competitive | IL-2 Release | Human PBMCs | EC50 = 226 nM[14] |
| XHS | ATP-Competitive | pSLP-76 Inhibition | Human PBMCs | IC50 = 0.6 µM[12] |
| Compound 34 | ATP-Competitive | pSLP-76 Inhibition | Jurkat cells | Dose-dependent inhibition observed.[15] |
| Compound 1 (triazolopyrimidinone) | Allosteric | Data not available | - | - |
Table 3: Kinase Selectivity Profile
| Compound | Type | Selectivity Notes |
| ATP-Competitive Inhibitors (General) | ATP-Competitive | Selectivity can be a challenge due to the conserved ATP-binding pocket.[4] Kinome scans are used to assess off-target activity.[14] |
| Compound 34 | ATP-Competitive | Showed 1257-fold selectivity over the related kinase GLK (MAP4K3).[15] |
| XHS | ATP-Competitive | Exhibited 751-fold selectivity for HPK1 over JAK1.[16] |
| Compound 1 (triazolopyrimidinone) | Allosteric | Highly selective against kinases critical for T-cell signaling.[9] This high selectivity is a key theoretical advantage of the allosteric approach.[2] |
Experimental Protocols
Robust and reproducible assays are critical for evaluating and comparing the efficacy of HPK1 inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HPK1.[4]
-
Principle: The assay quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity.[4]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer. The final DMSO concentration should not exceed 1%.[17]
-
In a 384-well plate, add the test inhibitor, purified HPK1 enzyme, and the substrate/ATP mixture.[4]
-
Incubate at room temperature (e.g., for 60 minutes) to allow the kinase reaction to proceed.[4]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[4]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4]
-
Measure luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.[19]
-
Plot the luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[5][19]
-
Principle: Inhibition of HPK1 in stimulated T-cells leads to a decrease in the phosphorylation of SLP-76 at Serine 376. This can be measured using methods like ELISA, phospho-flow cytometry, or Western blot.[5][20][21]
-
Methodology (Sandwich ELISA):
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary human Peripheral Blood Mononuclear Cells (PBMCs). Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO).[19][21]
-
Stimulation: Activate the T-cell receptor signaling pathway and HPK1 by stimulating the cells with anti-CD3/anti-CD28 antibodies.[19]
-
Cell Lysis: Lyse the cells to extract total protein.[19]
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for total SLP-76.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody specific for phospho-SLP-76 (Ser376), often conjugated to an enzyme like HRP.[21]
-
Wash again and add a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the amount of pSLP-76. Calculate the IC50 value by plotting the signal against the inhibitor concentration.[20]
-
T-Cell Activation Assay (IL-2 Secretion)
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, often measured by the secretion of the cytokine Interleukin-2 (IL-2).[19][22]
-
Principle: By inhibiting the negative regulator HPK1, T-cell activation is enhanced, leading to increased production and secretion of IL-2 upon TCR stimulation.[5][7]
-
Procedure:
-
Isolate primary human T-cells or PBMCs.[22]
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the HPK1 inhibitor or vehicle control.[19]
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.[19]
-
Incubate for 24-48 hours to allow for cytokine secretion.[19]
-
Collect the cell culture supernatant.
-
Perform an IL-2 ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-2.[19]
-
The increase in IL-2 production compared to the vehicle control indicates the functional efficacy of the inhibitor.
-
In Vivo Efficacy Study (Syngeneic Mouse Model)
This experiment evaluates the anti-tumor efficacy of an HPK1 inhibitor in a mouse model with a competent immune system.[23]
-
Model: The MC38 (murine colon adenocarcinoma) syngeneic model in C57BL/6 mice is commonly used.[23]
-
Procedure:
-
Tumor Implantation: Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.[23]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[23]
-
Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).[23]
-
Administer the HPK1 inhibitor (e.g., by oral gavage) and other agents according to the study design.[23]
-
Efficacy Readout: Continue to monitor tumor volume throughout the study. The primary endpoint is often tumor growth inhibition (TGI).[24]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration and activation status (e.g., pSLP-76 levels, cytokine expression) by flow cytometry or other methods.[20][25]
-
Conclusion
Both ATP-competitive and allosteric inhibitors represent promising strategies for targeting HPK1 in immuno-oncology. ATP-competitive inhibitors are more mature in their development, with several candidates advancing through clinical trials.[3] Their primary challenge remains achieving high kinase selectivity.[4] Allosteric inhibitors are at an earlier stage of discovery but hold the significant theoretical advantage of superior selectivity by targeting less conserved pockets.[9][10] The discovery of compound 1 demonstrates the feasibility of this approach for HPK1.[9]
For researchers and drug developers, the choice of modality will depend on the specific goals of the program. The development of highly selective ATP-competitive inhibitors requires extensive screening and structure-activity relationship studies to minimize off-target effects.[15] The pursuit of allosteric inhibitors necessitates innovative screening approaches, such as kinase cascade assays, capable of identifying molecules that bind to inactive conformations.[9] Ultimately, the clinical success of any HPK1 inhibitor will depend on its ability to effectively and safely enhance the patient's anti-tumor immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - Biochemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Validating Hpk1-IN-8 Specificity: A Comparative Guide Using CRISPR-Cas9 HPK1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Hpk1-IN-8 with a genetic knockout model of its target, Hematopoietic Progenitor Kinase 1 (HPK1). By leveraging CRISPR-Cas9 technology to create HPK1 knockout (KO) cells, we can definitively assess the on-target specificity and efficacy of Hpk1-IN-8, a critical step in preclinical drug development.
Introduction to HPK1 and Hpk1-IN-8
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon T-cell activation, HPK1 phosphorylates key signaling adaptors, such as SLP-76, leading to their degradation and a dampening of the immune response.[2][4][5] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[6][7][8]
Hpk1-IN-8 is a potent and selective allosteric inhibitor of HPK1.[4][9] Unlike ATP-competitive inhibitors, its allosteric mechanism of action offers the potential for greater selectivity, a desirable characteristic for minimizing off-target effects.[4][9] This guide outlines the experimental framework for validating that the observed cellular effects of Hpk1-IN-8 are a direct consequence of HPK1 inhibition, using HPK1 KO cells as the gold standard for on-target validation.
Comparative Data: Hpk1-IN-8 vs. HPK1 Knockout
The following tables summarize the expected quantitative outcomes when comparing the effects of Hpk1-IN-8 in wild-type (WT) cells versus HPK1 knockout (KO) cells. These comparisons are essential for demonstrating the inhibitor's specificity.
| Biochemical & Target Engagement Assays | Wild-Type (WT) Cells + Hpk1-IN-8 | HPK1 Knockout (KO) Cells + Hpk1-IN-8 | Expected Outcome & Interpretation |
| HPK1 Kinase Activity (IC50) | Low nM IC50 value | Not Applicable (No HPK1 protein) | Demonstrates potent biochemical inhibition of HPK1 by Hpk1-IN-8. |
| pSLP-76 (S376) Levels | Dose-dependent decrease | No effect (pSLP-76 already low) | Confirms on-target inhibition of the direct downstream substrate of HPK1.[4][5] |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of HPK1 | Not Applicable (No HPK1 protein) | Provides evidence of direct target engagement in a cellular context.[4] |
| Kinome-wide Selectivity Scan | High selectivity for HPK1 | Not Applicable | Establishes the inhibitor's specificity against a broad panel of kinases.[10] |
| Cellular & Functional Assays | Wild-Type (WT) Cells + Hpk1-IN-8 | HPK1 Knockout (KO) Cells | HPK1 KO Cells + Hpk1-IN-8 | Expected Outcome & Interpretation |
| IL-2 Secretion | Dose-dependent increase | Significantly increased | No further increase | Shows that pharmacological inhibition phenocopies the genetic knockout, indicating on-target functional effect.[4][11] |
| T-Cell Proliferation | Increased | Increased | No further increase | Corroborates the findings of the IL-2 secretion assay, linking HPK1 inhibition to enhanced T-cell function.[12] |
| Phosphoproteomics | Altered phosphorylation of HPK1 pathway substrates | Similar alterations in HPK1 pathway substrates | Minimal additional changes | Provides a global view of signaling pathways affected, confirming that Hpk1-IN-8 primarily impacts the HPK1 signaling axis. |
| Anti-tumor Activity (in vivo) | Tumor growth inhibition | Enhanced anti-tumor immunity | Not Applicable | Demonstrates the therapeutic potential of HPK1 inhibition.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of inhibitor specificity. Below are protocols for key experiments.
CRISPR-Cas9 Mediated HPK1 Knockout in Jurkat Cells
This protocol outlines the generation of HPK1 knockout Jurkat T-cells, a common model for studying TCR signaling.
Materials:
-
Jurkat E6-1 cells
-
HPK1-specific guide RNAs (gRNAs)
-
Cas9 nuclease
-
Electroporation system
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Anti-HPK1 antibody for Western blotting
Procedure:
-
gRNA Design: Design at least two gRNAs targeting an early exon of the MAP4K1 gene (encoding HPK1).[14]
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the gRNAs with Cas9 nuclease to form RNP complexes.
-
Electroporation: Electroporate the RNP complexes into Jurkat cells.
-
Single-Cell Cloning: After recovery, perform limiting dilution in 96-well plates to isolate single-cell clones.[14]
-
Genomic DNA Analysis: Expand the clones, extract genomic DNA, and perform PCR to amplify the targeted region. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of HPK1 protein expression in the knockout clones by Western blotting.[14]
Western Blot for pSLP-76 (S376)
This assay measures the phosphorylation of a direct downstream target of HPK1.
Materials:
-
WT and HPK1 KO Jurkat cells
-
Hpk1-IN-8
-
Anti-CD3/anti-CD28 antibodies for stimulation
-
Lysis buffer
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-HPK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Pre-treat WT and HPK1 KO Jurkat cells with a dose range of Hpk1-IN-8 for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR pathway.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the specified primary and secondary antibodies.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize pSLP-76 levels to total SLP-76 and the loading control.
IL-2 Secretion Assay (ELISA)
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation.
Materials:
-
WT and HPK1 KO Jurkat cells (or primary T-cells)
-
Hpk1-IN-8
-
Anti-CD3/anti-CD28 antibodies
-
Human IL-2 ELISA kit
Procedure:
-
Plate WT and HPK1 KO cells and pre-treat with a range of Hpk1-IN-8 concentrations for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 24-48 hours to allow for IL-2 production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the IL-2 concentration using an ELISA kit according to the manufacturer's instructions.[4]
Visualizing the Validation Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) illustrate the key relationships and processes in this validation study.
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for validating Hpk1-IN-8 specificity.
Caption: Logical comparison of inhibitor vs. knockout.
Conclusion
The use of CRISPR-Cas9 mediated HPK1 knockout cells is an indispensable tool for the rigorous validation of Hpk1-IN-8's specificity. By demonstrating that the pharmacological inhibition of HPK1 with Hpk1-IN-8 phenocopies the genetic ablation of the HPK1 gene, researchers can confidently establish the on-target mechanism of action. This comparative approach, supported by the quantitative data and detailed protocols provided in this guide, is fundamental for advancing promising therapeutic candidates like Hpk1-IN-8 through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Staurosporine as a Non-Selective Kinase Inhibitor Control for Hpk1-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, particularly within the burgeoning field of immuno-oncology, the precise characterization of a compound's selectivity is paramount. Hpk1-IN-8 has emerged as a highly selective, allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell signaling.[1][2] To rigorously validate its on-target effects and understand its therapeutic window, a proper negative control is essential. Staurosporine (B1682477), a natural product derived from the bacterium Lentzea albida, serves as a classic example of a potent, non-selective, ATP-competitive kinase inhibitor, making it a valuable, albeit broad, control for dissecting the specific effects of highly selective inhibitors like Hpk1-IN-8.[3][4]
This guide provides a comprehensive comparison of Hpk1-IN-8 and staurosporine, offering insights into their distinct mechanisms and selectivity profiles, supported by available experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Modes
Hpk1-IN-8 represents a sophisticated approach to kinase inhibition. It is an allosteric inhibitor that selectively binds to the inactive, unphosphorylated conformation of HPK1.[1][2] This mechanism is distinct from the majority of kinase inhibitors, which are ATP-competitive and target the highly conserved ATP-binding pocket. By binding to a less conserved allosteric site, Hpk1-IN-8 achieves a higher degree of selectivity for HPK1.[1]
In stark contrast, staurosporine functions as a broad-spectrum ATP-competitive inhibitor.[3][4] Its chemical structure mimics the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding site of a vast number of kinases, thereby inhibiting their activity. This lack of selectivity is precisely why it is often employed as a general kinase inhibitor control in experimental settings.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for Hpk1-IN-8 and staurosporine.
Table 1: Comparison of Hpk1-IN-8 and Staurosporine
| Feature | Hpk1-IN-8 | Staurosporine |
| Primary Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1][2] | Broad-spectrum (over 200 kinases)[5][6] |
| Mechanism of Action | Allosteric, inactive conformation-selective[1][2] | ATP-competitive[3][4] |
| Selectivity | Highly selective for HPK1[1] | Non-selective[5][6] |
| Reported IC50 for Primary Target | Data not publicly available | ~3 nM (for PKC, a representative sensitive kinase)[7] |
| Common Use in Research | Specific probe for HPK1 function | Non-selective kinase inhibitor control, apoptosis inducer[8][9] |
Table 2: Representative Kinase Inhibition Profile of Staurosporine
| Kinase Target | IC50 (nM) |
| SLK | 0.0 |
| CAMKK1 | 0.0 |
| LOK | 0.0 |
| SNARK | 0.1 |
| PHKG2 | 0.1 |
| CAMK2A | 0.2 |
| CAMKK2 | 0.2 |
| MST1 | 0.2 |
| MST2 | 0.2 |
| FLT3(R834Q) | 0.2 |
| TAOK3 | 0.2 |
| ROCK1 | 0.3 |
| ROCK2 | 0.3 |
| PRKCE | 0.3 |
| CAMK2D | 0.3 |
| EGFR(L858R,T790M) | 0.3 |
| LRRK2(G2019S) | 0.4 |
| Data sourced from KINOMEscan® screen.[5] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of an inhibitor. This can be adapted for specific kinases like HPK1.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
Test inhibitors (Hpk1-IN-8, staurosporine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Hpk1-IN-8 and staurosporine in kinase buffer. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant HPK1 enzyme to the desired concentration in kinase buffer.
-
Reaction Setup: In a microplate, add the diluted compounds, followed by the diluted enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete unused ATP. Following another incubation, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow: Kinase Inhibitor Comparison
Caption: Workflow for comparing kinase inhibitors.
Conclusion
The choice between Hpk1-IN-8 and staurosporine as research tools hinges on the experimental question. Hpk1-IN-8, with its high selectivity and allosteric mechanism, is an invaluable probe for elucidating the specific roles of HPK1 in cellular signaling and disease models. Conversely, staurosporine's broad-spectrum inhibitory activity makes it a useful positive control for kinase-dependent processes and a tool for identifying novel kinase targets, but its lack of specificity precludes its use for dissecting the function of a single kinase. The direct comparison of these two inhibitors underscores the evolution of kinase inhibitor design, moving from broad-spectrum tools to highly selective therapeutic candidates. This guide provides a framework for researchers to understand and apply these compounds appropriately in their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 9. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
Hpk1-IN-8 versus pan-kinase inhibitors: a selectivity comparison
For researchers, scientists, and drug development professionals, the choice of a kinase inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This guide provides an objective comparison of the highly selective, allosteric inhibitor Hpk1-IN-8 with well-known pan-kinase inhibitors, offering a clear perspective on their distinct selectivity profiles and mechanisms of action, supported by experimental data.
At the forefront of immuno-oncology research, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a key negative regulator of T-cell and B-cell activation.[1] Its inhibition is a promising strategy to enhance anti-tumor immunity. Hpk1-IN-8 is a novel, allosteric inhibitor that selectively targets the inactive conformation of HPK1.[2] In stark contrast, pan-kinase inhibitors such as Staurosporine (B1682477), Sunitinib (B231), and Sorafenib exhibit broad activity across the kinome, a characteristic that can lead to significant off-target effects.
A Tale of Two Mechanisms: Allosteric Selectivity vs. Broad Inhibition
The fundamental difference between Hpk1-IN-8 and pan-kinase inhibitors lies in their mechanism of action. Hpk1-IN-8 binds to an allosteric site on the HPK1 enzyme, a pocket distinct from the highly conserved ATP-binding site that most kinase inhibitors target.[3] This unique mechanism confers a high degree of selectivity for HPK1. Furthermore, Hpk1-IN-8 preferentially binds to the inactive, unphosphorylated form of the kinase, adding another layer of specificity.[3]
Pan-kinase inhibitors, on the other hand, are ATP-competitive, binding to the ATP pocket of a wide array of kinases.[4] This promiscuity, while useful in certain research contexts, can lead to a multitude of off-target effects, complicating data interpretation and potentially causing toxicity in therapeutic applications.
Quantitative Comparison: A Look at the Numbers
The stark difference in selectivity is evident in the quantitative data. While a comprehensive kinome scan for Hpk1-IN-8 is not publicly available, its high selectivity is a cornerstone of its design and has been highlighted in preclinical studies. In contrast, the broad inhibitory profiles of Staurosporine, Sunitinib, and Sorafenib are well-documented. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these pan-kinase inhibitors against a selection of kinases, illustrating their widespread activity.
Table 1: Inhibitory Profile of Staurosporine
| Kinase Target | IC50 (nM) |
| PKCα | 2[5] |
| c-Fgr | 2[5] |
| Phosphorylase Kinase | 3[5] |
| PKCγ | 5[5] |
| v-Src | 6[5] |
| PKA | 7 |
| cdc2 | 9[5] |
| CAMKII | 20 |
| MLCK | 21[5] |
| Syk | 16[5] |
Table 2: Inhibitory Profile of Sunitinib
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[6] |
| FLT3 (D835Y mutant) | 30[6] |
| KIT | 42 (unactivated)[7] |
| FLT3 (ITD mutant) | 50[6] |
| VEGFR2 (Flk-1) | 80[6] |
| FLT3 (wild-type) | 250[6] |
Table 3: Inhibitory Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[8] |
| B-Raf | 22[8] |
| B-Raf (V600E mutant) | 38[8] |
| VEGFR3 | 20[8] |
| PDGFRβ | 57[8] |
| FLT3 | 58 |
| c-KIT | 68[8] |
| VEGFR2 | 90[8] |
| FGFR-1 | 580[8] |
Signaling Pathways: Precision vs. Broad Impact
The distinct selectivity profiles of these inhibitors translate to vastly different effects on cellular signaling pathways. Hpk1-IN-8 is designed to precisely modulate the HPK1 signaling cascade, which plays a crucial role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling. By inhibiting HPK1, Hpk1-IN-8 is expected to enhance immune cell activation and function.
Pan-kinase inhibitors, due to their broad activity, can simultaneously impact a multitude of signaling pathways, making it challenging to attribute a specific phenotype to the inhibition of a single kinase. This can lead to a cascade of unintended cellular consequences.
Caption: HPK1 Signaling Pathway and the Action of Hpk1-IN-8.
Caption: Broad Impact of Pan-Kinase Inhibitors on Cellular Pathways.
Experimental Protocols: A Guide to Assessing Kinase Inhibition
The determination of a kinase inhibitor's potency and selectivity relies on robust experimental protocols. Here are outlines of key assays commonly employed in the field.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay measures the luminescence generated from the conversion of ADP to ATP, which is then used in a luciferase-based reaction.
-
Procedure Outline:
-
Reaction Setup: Recombinant kinase, substrate (e.g., a specific peptide), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is incubated to allow for substrate phosphorylation.
-
ADP Detection: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.[9]
-
Cellular Phosphorylation Assay (e.g., pSLP-76 Assay for HPK1)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Principle: This assay quantifies the level of a specific phosphorylated substrate in cells treated with an inhibitor.
-
Procedure Outline:
-
Cell Treatment: A relevant cell line (e.g., Jurkat T-cells for HPK1) is pre-incubated with various concentrations of the inhibitor.
-
Cell Stimulation: Cells are stimulated to activate the signaling pathway of interest (e.g., with anti-CD3/CD28 antibodies to activate the TCR pathway for HPK1).
-
Cell Lysis: Cells are lysed to extract proteins.
-
Detection of Phosphorylation: The levels of the phosphorylated substrate (e.g., phospho-SLP-76) and total substrate are measured using techniques like Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: The ratio of phosphorylated to total substrate is calculated, and the percentage of inhibition is determined to calculate the cellular IC50 value.[9]
-
Caption: A typical experimental workflow for evaluating kinase inhibitors.
Conclusion: The Right Tool for the Job
The choice between a highly selective inhibitor like Hpk1-IN-8 and a pan-kinase inhibitor is entirely dependent on the research question. For dissecting the specific role of HPK1 in immune regulation and for therapeutic development where target specificity is paramount to minimize off-target toxicities, a selective inhibitor like Hpk1-IN-8 is the superior choice. Its allosteric mechanism represents a promising approach to achieving high selectivity.
Conversely, pan-kinase inhibitors remain valuable tools for initial target discovery, for studying cellular processes regulated by multiple kinases, or when a broad-spectrum effect is desired. However, researchers must be cognizant of their promiscuous nature and the potential for confounding off-target effects. This guide underscores the importance of understanding the selectivity profile of any kinase inhibitor to ensure the generation of robust and interpretable data.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
On-Target Efficacy of Hpk1-IN-8: A Comparative Analysis of pSLP-76 Inhibition
For researchers, scientists, and drug development professionals, confirming the on-target effects of kinase inhibitors is a critical step in preclinical validation. This guide provides a comparative analysis of Hpk1-IN-8, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), focusing on the measurement of phosphorylated SLP-76 (pSLP-76) as a key biomarker of target engagement. This guide includes a comparison with other known HPK1 inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a crucial negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the degradation of SLP-76 and ultimately dampens the T-cell response.[2] Therefore, the inhibition of SLP-76 phosphorylation is a direct and reliable indicator of HPK1 inhibition.
Hpk1-IN-8 is an allosteric inhibitor that selectively binds to the inactive conformation of HPK1, preventing its activation and subsequent downstream signaling.[4] Measuring the reduction in pSLP-76 levels upon treatment with Hpk1-IN-8 provides robust confirmation of its on-target activity.
Comparative Analysis of HPK1 Inhibitors on pSLP-76 Inhibition
While a direct head-to-head comparison of Hpk1-IN-8 with all other HPK1 inhibitors under identical experimental conditions is not publicly available, the following table summarizes the reported cellular potency of various HPK1 inhibitors in inhibiting SLP-76 phosphorylation. It is important to note that the experimental conditions, such as cell type and assay format, vary between studies, which can influence the IC50 values.
| Inhibitor | Mechanism of Action | Cell Type | pSLP-76 IC50 | Reference |
| Hpk1-IN-42 (related to Hpk1-IN-8) | Allosteric | Jurkat | 3 nM | [5] |
| EMD Serono Compound | Not Specified | Jurkat | 3 nM | [4] |
| NDI-101150 | ATP-competitive | Not Specified | 42 nM | [6] |
| Compound 3-8 | Not Specified | PBMCs | 131.8 nM | [7] |
| GNE-1858 | Not Specified | Not Specified | 1.9 nM | [7] |
| Compound 8-2 | Not Specified | Not Specified | 2.8 nM | [7] |
| Compound 7-3 | Not Specified | hPBMCs | 302 nM | [7] |
| Compound 7-5 | Not Specified | Not Specified | 356 nM | [7] |
| CompK | Not Specified | Human whole blood | ~5 µM | [8] |
| BGB-15025 | ATP-competitive | T-cells | Potent, concentration-dependent inhibition | [2][9] |
Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental setups.
HPK1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of HPK1 in the negative regulation of TCR signaling and the mechanism by which HPK1 inhibitors block this pathway.
Caption: HPK1-mediated negative regulation of TCR signaling via SLP-76 phosphorylation.
Experimental Protocol: Measuring pSLP-76 Levels by Western Blot
This protocol provides a general framework for assessing the on-target effect of Hpk1-IN-8 by measuring the inhibition of SLP-76 phosphorylation in a human T-cell line (e.g., Jurkat cells).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hpk1-IN-8 (and other inhibitors for comparison)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Rabbit anti-total SLP-76
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of Hpk1-IN-8 (or other inhibitors) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C to induce HPK1 activation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total SLP-76 antibody to normalize for protein loading.
-
Quantify the band intensities for pSLP-76 and total SLP-76.
-
Calculate the ratio of pSLP-76 to total SLP-76 for each condition.
-
Plot the percentage of pSLP-76 inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to determine the cellular potency of an HPK1 inhibitor.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nimbustx.com [nimbustx.com]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. nimbustx.com [nimbustx.com]
- 7. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beonemedinfo.com [beonemedinfo.com]
Comparative Analysis of Hpk1-IN-8 and Other MAP4K1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-8 and other prominent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). This analysis is supported by available experimental data to inform on the distinct characteristics and potential applications of these compounds in immuno-oncology and other research areas.
Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell and B-cell receptor signaling, making it a compelling target for therapeutic intervention, particularly in cancer immunotherapy.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immunity by releasing the brakes on the adaptive immune system.[1] This guide focuses on a comparative analysis of Hpk1-IN-8, a notable allosteric inhibitor, against other well-characterized ATP-competitive inhibitors of MAP4K1.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator among MAP4K1 inhibitors lies in their mechanism of action. The majority of inhibitors in development are ATP-competitive, binding to the highly conserved ATP pocket of the kinase.[3] In contrast, Hpk1-IN-8 is distinguished as an allosteric inhibitor that selectively binds to the inactive conformation of the full-length HPK1 protein.[1] This unique mechanism offers the potential for higher selectivity and a distinct pharmacological profile compared to its ATP-competitive counterparts.
Quantitative Analysis of Inhibitor Potency and Cellular Activity
The following tables summarize the biochemical potency and cellular activity of Hpk1-IN-8 alongside other notable MAP4K1 inhibitors based on publicly available data.
Table 1: Biochemical Potency of MAP4K1 Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 (nM) |
| Hpk1-IN-8 | Allosteric, Inactive Conformation-Selective | Unphosphorylated HPK1 | >24-fold more potent against inactive vs. active HPK1[1] |
| CFI-402411 | ATP-Competitive | HPK1 | 4.0 ± 1.3[2] |
| NDI-101150 | ATP-Competitive | HPK1 | 0.7[4] |
| BGB-15025 | ATP-Competitive | HPK1 | 1.04[3][5] |
| BLU-852 | ATP-Competitive | MAP4K1 | Sub-nanomolar |
Table 2: Cellular Activity of MAP4K1 Inhibitors
| Inhibitor | Assay | Cell Line | IC50/EC50 (nM) |
| Hpk1-IN-8 | pSLP76 Inhibition | Jurkat | 3[6] |
| IL-2 Production | Primary T-cells | 1.5[6] | |
| CFI-402411 | pSLP76 Inhibition | T-cells | Potent, concentration-dependent[3] |
| NDI-101150 | pSLP76 Inhibition | - | 41[4] |
| BGB-15025 | pSLP76 Inhibition | T-cells | Potent, concentration-dependent[3][5] |
| IL-2 Production | T-cells | Potent induction[3][5] |
Kinase Selectivity: A Critical Determinant of Safety
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and potential toxicity. While comprehensive head-to-head kinome scan data for all inhibitors is not publicly available in a single unified format, published data highlights the selectivity profiles of several compounds.
NDI-101150 has been reported to be highly selective, with over 300-fold selectivity against other MAP4K family kinases.[7][8] Similarly, BGB-15025 is described as having a good selectivity profile against other MAP4K family members.[3][5] The allosteric nature of Hpk1-IN-8 suggests a potential for high selectivity, as it does not target the highly conserved ATP-binding pocket.[3]
In Vivo Efficacy: Translating Benchtop Potency to Preclinical Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of MAP4K1 inhibitors. Several of the compared inhibitors have demonstrated anti-tumor efficacy in syngeneic mouse models, both as monotherapies and in combination with checkpoint inhibitors like anti-PD-1 antibodies.
CFI-402411 , NDI-101150 , and BGB-15025 have all shown tumor growth inhibition in various cancer models.[3][4][9] For instance, NDI-101150 demonstrated significant tumor growth inhibition in CT26 and EMT-6 syngeneic models.[7][8] BGB-15025 also showed efficacy in CT26 and EMT-6 models, particularly in combination with an anti-PD-1 antibody.[3][5] While detailed in vivo efficacy data for Hpk1-IN-8 is not as widely published, its potent cellular activity suggests potential for in vivo activity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing inhibitor activity.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Biochemical HPK1 Kinase Assay (TR-FRET)
This assay measures the phosphorylation of a substrate peptide by HPK1.
-
Reagents and Materials: Recombinant HPK1 enzyme, biotinylated substrate peptide (e.g., derived from SLP76), ATP, assay buffer, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add test compounds at various concentrations to a microplate.
-
Add HPK1 enzyme and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to HPK1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SLP76 (pSLP76) Assay
This assay measures the inhibition of HPK1-mediated SLP76 phosphorylation in a cellular context.
-
Reagents and Materials: Jurkat T-cells or human peripheral blood mononuclear cells (PBMCs), cell culture medium, anti-CD3 and anti-CD28 antibodies, test inhibitors, lysis buffer, primary antibodies against pSLP76 (Ser376) and total SLP76, and secondary antibodies for detection (e.g., Western blot or flow cytometry).
-
Procedure:
-
Culture cells and pre-incubate with various concentrations of the inhibitor.
-
Stimulate the T-cell receptor (TCR) by adding anti-CD3 and anti-CD28 antibodies.
-
Incubate for a short period (e.g., 15-30 minutes) to induce SLP76 phosphorylation.
-
Lyse the cells to extract proteins.
-
Analyze pSLP76 and total SLP76 levels by Western blot or intracellular flow cytometry.
-
-
Data Analysis: Quantify the levels of pSLP76 relative to total SLP76. Calculate the percent inhibition of pSLP76 phosphorylation for each inhibitor concentration and determine the IC50 value.
T-Cell Cytokine (IL-2) Production Assay
This assay assesses the functional consequence of HPK1 inhibition on T-cell activation.
-
Reagents and Materials: Human PBMCs, cell culture medium, anti-CD3 and anti-CD28 antibodies, test inhibitors, and an ELISA kit for human IL-2.
-
Procedure:
-
Isolate and culture PBMCs.
-
Pre-incubate the cells with various concentrations of the inhibitor.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 24-72 hours to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit.
-
-
Data Analysis: Determine the concentration of IL-2 for each inhibitor concentration. The EC50 value, the concentration of inhibitor that produces 50% of the maximal increase in IL-2 secretion, can be calculated from the dose-response curve.
Conclusion
The landscape of MAP4K1 inhibitors is rapidly evolving, with a diverse range of compounds in preclinical and clinical development. Hpk1-IN-8 stands out due to its unique allosteric mechanism of action, which may offer advantages in terms of selectivity. ATP-competitive inhibitors like CFI-402411, NDI-101150, and BGB-15025 have demonstrated potent biochemical and cellular activity, with some advancing into clinical trials and showing promising in vivo efficacy. The choice of inhibitor for a particular research application will depend on the specific experimental goals, with considerations for potency, selectivity, and mechanism of action. This guide provides a framework for comparing these valuable research tools and understanding their distinct properties.
References
- 1. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Hpk1-IN-8 with other MAP4K Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, particularly in T cells.[1][2][3] Its role in attenuating T-cell receptor (TCR) signaling makes it a compelling therapeutic target for enhancing anti-tumor immunity.[2][3] Hpk1-IN-8 is a novel, potent, and highly selective allosteric inhibitor of HPK1.[4][5][6] This guide provides a comparative assessment of the cross-reactivity of Hpk1-IN-8 with other members of the MAP4K family of kinases, supported by available data and detailed experimental methodologies.
The MAP4K family, a subgroup of the STE20-like serine/threonine kinases, includes several members with high structural homology in their kinase domains. This similarity presents a significant challenge in the development of selective inhibitors, as off-target effects can lead to unforeseen toxicities and confound experimental results.[5] This guide will delve into the selectivity profile of Hpk1-IN-8 and provide a framework for its evaluation against other MAP4K kinases.
Hpk1-IN-8: An Allosteric Approach to Selectivity
Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, Hpk1-IN-8 is an allosteric inhibitor.[5] It selectively binds to the inactive, unphosphorylated conformation of HPK1, a mechanism designed to achieve greater selectivity over other kinases.[4][5] While a comprehensive, publicly available kinome scan of Hpk1-IN-8 is not yet available, initial reports highlight its high selectivity against other kinases that are crucial for T-cell signaling.[4]
Cross-Reactivity Profile of HPK1 Inhibitors with the MAP4K Family
Achieving absolute specificity for a single kinase is a formidable challenge in drug discovery. Due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit some level of cross-reactivity with other kinases, particularly within the same family.[5]
While specific IC50 values for Hpk1-IN-8 against all MAP4K family members are not publicly available, data from other selective HPK1 inhibitors can provide a representative profile of the expected selectivity. For instance, some potent ATP-competitive HPK1 inhibitors have demonstrated varying degrees of activity against other MAP4K family members.
Table 1: Representative Selectivity Profile of a Highly Selective HPK1 Inhibitor Against MAP4K Family Kinases
| Kinase Target | Alternative Name | Representative IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | MAP4K1 | 1 | 1x |
| GCK | MAP4K2 | >1000 | >1000x |
| GLK | MAP4K3 | 85 - 665 | 85x - 665x |
| HGK | MAP4K4 | >1000 | >1000x |
| KHS | MAP4K5 | >1000 | >1000x |
| MINK | MAP4K6 | >1000 | >1000x |
Note: The IC50 values presented for MAP4K family members other than HPK1 are illustrative and based on data from highly selective, though not identical, HPK1 inhibitors. The exceptional selectivity of the allosteric inhibitor Hpk1-IN-8 may result in even greater fold selectivity.
Signaling Pathway and Experimental Workflow
To visually represent the context of Hpk1-IN-8's action and the process of assessing its selectivity, the following diagrams are provided.
Caption: HPK1 signaling pathway and the action of Hpk1-IN-8.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of Hpk1-IN-8 required to inhibit the activity of HPK1 and other MAP4K family kinases by 50%.
Materials:
-
Recombinant full-length human HPK1, MAP4K2, MAP4K3, MAP4K4, MAP4K5, and MAP4K6 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration near the Km for each kinase.
-
Substrate peptide (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
Hpk1-IN-8 serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
384-well plates.
Procedure:
-
Prepare a reaction mixture containing the respective kinase and its substrate in the kinase buffer.
-
Add serial dilutions of Hpk1-IN-8 (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Hpk1-IN-8 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that Hpk1-IN-8 engages HPK1 within a cellular environment.
Materials:
-
HEK293 cells.
-
Expression vector for NanoLuc®-HPK1 fusion protein.
-
Transfection reagent.
-
NanoBRET™ Tracer.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Hpk1-IN-8.
-
White, opaque 96-well plates.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-HPK1 expression vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the NanoBRET™ Tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of the 96-well plate containing serial dilutions of Hpk1-IN-8.
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.
-
Incubate for 2 hours at 37°C and 5% CO2.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of Hpk1-IN-8 to determine the cellular IC50 value.
Conclusion
Hpk1-IN-8 represents a highly selective tool for studying the function of HPK1 due to its unique allosteric mechanism of action. While direct comparative data against all MAP4K family members is still emerging, the available information and data from other selective inhibitors suggest a favorable selectivity profile. Researchers utilizing Hpk1-IN-8 should, however, remain cognizant of the potential for off-target effects, especially at higher concentrations, and employ appropriate control experiments to validate their findings. The experimental protocols outlined in this guide provide a robust framework for the continued characterization of Hpk1-IN-8 and other kinase inhibitors.
References
Validating the Allosteric Mechanism of Hpk1-IN-8: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental assays designed to validate the mechanism of action for Hpk1-IN-8, a selective, allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Robust validation is critical in drug discovery to ensure that a compound's biological effects are directly mediated by its intended target. This document outlines a multi-faceted approach, combining biochemical, target engagement, and cell-based assays to build a robust body of evidence for the on-target activity of Hpk1-IN-8.
Introduction: HPK1 as an Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of immune responses.[1][2] It is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint by dampening signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][3][4] By inhibiting HPK1, the natural brakes on T-cell activation are released, leading to enhanced anti-tumor immunity, making it a promising therapeutic target in immuno-oncology.[5][6]
Hpk1-IN-8 is a novel inhibitor that functions through an allosteric mechanism, binding to a site distinct from the ATP pocket and selectively targeting the inactive conformation of the kinase.[7] This offers a potential for higher selectivity compared to traditional ATP-competitive inhibitors.[8] Validating this specific mechanism requires a suite of orthogonal assays.
The HPK1 Signaling Pathway
Upon TCR engagement, HPK1 is recruited into the primary signaling complex and activated.[2][9] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[10][11][12] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the SLP-76 signaling scaffold, thereby attenuating downstream signals required for T-cell activation, proliferation, and cytokine production (e.g., Interleukin-2, IL-2).[9][10] Hpk1-IN-8 mediated inhibition is expected to block this phosphorylation event, thus sustaining TCR signaling and augmenting T-cell effector functions.[10]
Orthogonal Assays for Validating Hpk1-IN-8 Mechanism of Action
Orthogonal validation uses multiple, distinct methods that rely on different principles to confirm a biological event.[13] This approach minimizes the risk of method-specific artifacts and provides higher confidence in the results. For Hpk1-IN-8, a robust validation strategy should confirm direct target binding, inhibition of kinase activity, and the expected downstream cellular consequences.
Comparison of Key Orthogonal Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction with purified enzyme, substrate, and ATP. Inhibition reduces the ADP-generated luminescent signal.[14] | High-throughput, quantitative, directly measures enzyme inhibition, useful for determining potency.[13] | Lacks physiological context (e.g., cell membranes, scaffolding proteins). Can be susceptible to assay artifacts (e.g., luciferase inhibitors).[13][15] | IC50 (Half-maximal inhibitory concentration) |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in intact cells upon ligand binding. The inhibitor-bound protein is more resistant to heat-induced denaturation.[8] | Verifies direct target engagement in a physiological, cellular environment. No need for compound labeling. | Lower throughput, requires a specific antibody for detection, may not be suitable for all targets. | Thermal Shift (ΔTm) , Target engagement dose-response curve |
| pSLP-76 Cellular Assay (e.g., ELISA, Western Blot) | Quantifies the phosphorylation of HPK1's direct substrate, SLP-76 (at Ser376), in stimulated T-cells. Inhibition of HPK1 reduces pSLP-76 levels.[8][16] | Direct, mechanistic readout of HPK1 activity within a cellular signaling pathway.[11] | Requires cell stimulation (e.g., anti-CD3/CD28), indirect measurement of inhibitor binding. | EC50 (Half-maximal effective concentration) |
| IL-2 Secretion Assay (e.g., ELISA) | Measures the downstream functional consequence of enhanced T-cell activation. HPK1 inhibition increases the production and secretion of IL-2 from stimulated T-cells.[8] | High physiological relevance, confirms the desired functional outcome of target inhibition. | Distal to the direct target, so the signal can be influenced by off-target effects. | EC50 (for IL-2 potentiation) |
Comparative Performance Data
The following table summarizes representative data for Hpk1-IN-8 and other classes of HPK1 inhibitors to provide a comparative context for expected experimental outcomes.
| Inhibitor | Mechanism | Biochemical HPK1 IC50 | Cellular pSLP-76 EC50 | Cellular IL-2 EC50 |
| Hpk1-IN-8 | Allosteric, Inactive-Conformation Selective[7] | Data not publicly available; potent binding to unphosphorylated HPK1 reported | Data not publicly available | Data not publicly available |
| Compound K (CompK) | ATP-Competitive[4] | 2.6 nM | ~50 nM (in human T-cells)[17] | Increased IL-2 production demonstrated[17] |
| BGB-15025 | ATP-Competitive[8] | <10 nM | ~100 nM (in Jurkat cells) | Data not publicly available |
| CFI-402411 | ATP-Competitive[8] | 1.9 nM | ~200 nM (in human T-cells) | Data not publicly available |
Note: Data is synthesized from multiple sources and should be considered representative. Actual values may vary based on specific assay conditions.
Detailed Experimental Protocols
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct inhibitory effect of Hpk1-IN-8 on purified HPK1 enzyme activity.
Materials:
-
Recombinant full-length HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Hpk1-IN-8 (and other test inhibitors)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Hpk1-IN-8 in DMSO, then dilute further in kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO vehicle control.
-
Add 2 µL of a solution containing HPK1 enzyme and MBP substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Hpk1-IN-8 concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of Hpk1-IN-8 to the HPK1 protein in intact cells.
Materials:
-
Jurkat T-cells (or other cells endogenously expressing HPK1)
-
Hpk1-IN-8
-
Cell culture medium, PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blot equipment and reagents (SDS-PAGE gels, transfer system, anti-HPK1 antibody, secondary antibody, ECL substrate)
Procedure:
-
Treat intact Jurkat cells with a high concentration of Hpk1-IN-8 or a vehicle control for 1-2 hours in culture.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured HPK1) from the aggregated protein pellet by high-speed centrifugation.
-
Analyze the amount of soluble HPK1 in the supernatant from each temperature point by Western blot.
-
Plot the amount of soluble HPK1 versus temperature for both vehicle and Hpk1-IN-8 treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target stabilization and engagement.[8]
pSLP-76 (Ser376) Cellular Phosphorylation Assay
This assay measures the ability of Hpk1-IN-8 to block the phosphorylation of HPK1's direct substrate, SLP-76, in cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
Hpk1-IN-8
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulation antibodies: anti-CD3 and anti-CD28
-
Lysis buffer
-
Phospho-SLP-76 (Ser376) ELISA kit or antibodies for Western blot
Procedure:
-
Plate PBMCs or Jurkat cells and allow them to rest.
-
Pre-treat the cells with a range of Hpk1-IN-8 concentrations (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 15-30 minutes to activate the TCR pathway and induce HPK1 activity.
-
Immediately lyse the cells to preserve the phosphorylation state of proteins.
-
Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.
-
Alternatively, analyze pSLP-76 levels via Western blot, normalizing to total SLP-76 or a loading control like GAPDH.[17]
-
Determine the EC50 value by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.[8]
IL-2 Secretion Functional Assay (ELISA)
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation leading to increased IL-2 production.
Materials:
-
Human PBMCs
-
Hpk1-IN-8
-
Cell culture medium
-
Stimulation antibodies: anti-CD3 and anti-CD28
-
Human IL-2 ELISA kit
Procedure:
-
Plate PBMCs and pre-treat with a range of Hpk1-IN-8 concentrations for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours to allow for IL-2 production and secretion into the supernatant.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in IL-2 secretion compared to the stimulated control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
Benchmarking the potency and selectivity of Hpk1-IN-8 against published data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-8's performance against other published Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The data presented is compiled from publicly available research to facilitate informed decision-making in drug discovery and development.
HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1] Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell activation, proliferation, and cytokine production.[1][2] This guide benchmarks the potency and selectivity of various HPK1 inhibitors, with a focus on contextualizing the performance of compounds where direct data for "Hpk1-IN-8" is limited and data for the closely related "CompK (HPK1-IN-7)" is used as a relevant proxy.[3]
Comparative Potency of HPK1 Inhibitors
The biochemical and cellular potencies of several notable HPK1 inhibitors are summarized below. Biochemical potency is typically measured by the half-maximal inhibitory concentration (IC50) against the purified HPK1 enzyme. Cellular potency is often assessed by measuring the inhibition of the phosphorylation of a direct HPK1 substrate, SLP-76, and the enhancement of Interleukin-2 (IL-2) secretion, a key cytokine in T-cell proliferation.[1][4]
| Inhibitor | Biochemical IC50 (nM) | Cellular pSLP-76 Inhibition IC50 (nM) | Cellular IL-2 Secretion EC50 (nM) | Reference |
| (3S,4R)-GNE-6893 | <1 | - | - | [1] |
| Compound 1 | 0.0465 | <20 | 2.24 - 4.85 | [5] |
| Compound 15b | 3.1 | - | - | [5] |
| Compound 3-6 | 3.5 | 1040 | 1190 | [6] |
| Compound 4-5 | 0.9 | - | - | [6] |
| Compound 4-7 | 29.0 | - | - | [6] |
| BGB-15025 | 1.04 | - | - | [3] |
| CompK (HPK1-IN-7) | 2.6 | ~6000 (mouse whole blood) | - | [3][7] |
| NDI-101150 | - | 41 | - | [3][8] |
| ISR-05 | 24,200 | - | - | [3][9] |
| ISR-03 | 43,900 | - | - | [3][9] |
| M074-2865 | 2930 | - | - | [10] |
Note: "-" indicates data not available in the cited sources.
Kinase Selectivity Profile
The selectivity of an inhibitor for its target kinase over other kinases is crucial for minimizing off-target effects. The following table presents the selectivity profile of selected HPK1 inhibitors against other members of the MAP4K family and other relevant kinases.[8][11]
| Inhibitor | Kinase | IC50 (nM) | Fold Selectivity vs. HPK1 | Reference |
| Hypothetical Profile | HPK1 | 5 | 1 | [11] |
| MAP4K2 | 21 | 4.2 | [11] | |
| STK4 (MST1) | 30 | 6 | [11] | |
| LCK | 846 | 169.2 | [11] | |
| PKCδ | 391 | 78.2 | [11] | |
| JAK1 | >10,000 | >2000 | [11] | |
| JAK2 | >10,000 | >2000 | [11] | |
| CDK2 | >10,000 | >2000 | [11] | |
| NDI-101150 | HPK1 | - | 1 | [8] |
| GLK | - | 377 | [8] | |
| HGK | - | >10,000 | [8] | |
| MINK | - | >10,000 | [8] | |
| LCK | - | >2,000 | [8] | |
| SYK | - | >20,000 | [8] |
Note: The data for the "Hypothetical Profile" is illustrative and based on findings for other HPK1 inhibitors.[11]
Signaling Pathways and Experimental Workflows
To understand the context of HPK1 inhibition, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for validating kinase inhibitors.
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Caption: A typical workflow for the validation of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize HPK1 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HPK1.[11]
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated with the inhibitor, purified HPK1 enzyme, a substrate (like Myelin Basic Protein), and ATP. After incubation, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal proportional to the initial kinase activity.[11]
-
Procedure Outline:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the inhibitor, purified recombinant HPK1 enzyme, and the substrate/ATP mixture.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete excess ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence and calculate IC50 values.[11]
-
Cellular Target Engagement Assay (pSLP-76 Inhibition)
This assay determines if the inhibitor can engage HPK1 within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[4][11]
-
Principle: HPK1 phosphorylates SLP-76 at Serine 376 upon T-cell receptor (TCR) stimulation. An effective HPK1 inhibitor will reduce the levels of phosphorylated SLP-76 (pSLP-76). This can be measured using techniques like ELISA or Western blotting.[4][11]
-
Procedure Outline (using Jurkat T-cells):
-
Culture Jurkat T-cells.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the T-cell receptor (e.g., using anti-CD3/CD28 antibodies).
-
Lyse the cells and quantify the levels of pSLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or other immunoassays.[11]
-
Calculate the IC50 value for the inhibition of SLP-76 phosphorylation.
-
Cellular Functional Assay (IL-2 Secretion)
This assay assesses the functional consequence of HPK1 inhibition on T-cell activation by measuring the secretion of the cytokine IL-2.[4][6]
-
Principle: As HPK1 negatively regulates T-cell activation, its inhibition is expected to enhance the production and secretion of IL-2 following TCR stimulation.[4]
-
Procedure Outline (using human PBMCs):
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the PBMCs with different concentrations of the test inhibitor.
-
Stimulate the T-cells within the PBMC population.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit.[4]
-
Determine the EC50 value for the enhancement of IL-2 secretion.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Hpk1-IN-8 in the Spotlight: A Comparative Guide to Hematopoietic Progenitor Kinase 1 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Hpk1-IN-8 and other prominent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). As a key negative regulator of T-cell receptor signaling, HPK1 has emerged as a compelling target in immuno-oncology. This document provides a detailed examination of the available data on Hpk1-IN-8, alongside a comparison with other well-characterized HPK1 inhibitors, to inform preclinical research and drug development efforts.
Hpk1-IN-8 is recognized as an allosteric inhibitor of HPK1, a mechanism that distinguishes it from many ATP-competitive inhibitors.[1][2] This mode of action, targeting a site other than the highly conserved ATP-binding pocket, suggests a potential for greater selectivity.[3] While specific public dose-response curve data for Hpk1-IN-8 is limited, this guide synthesizes available biochemical and cellular potency data to provide a valuable comparative resource.
Understanding the Target: The HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[4] It functions as a critical negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation. Inhibition of HPK1 is a key strategy to enhance anti-tumor immunity.[4]
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Comparative Efficacy of HPK1 Inhibitors
While a direct dose-response curve for Hpk1-IN-8 is not publicly available, a comparison of its potency can be made through reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various biochemical and cellular assays. The following tables summarize the available data for Hpk1-IN-8 and other key HPK1 inhibitors.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Type |
| Hpk1-IN-8 | HPK1 | Data not publicly available | Not specified |
| BGB-15025 | HPK1 | 1.04 | Biochemical kinase assay |
| CFI-402411 | HPK1 | 4.0 ± 1.3 | Not specified |
| NDI-101150 | HPK1 | 0.7 | Biochemical assay |
| Compound 1 | HPK1 | 17.59 - 19.8 | pSLP-76 TE assay |
| Compound 2 | HPK1 | 141.44 - 193.41 | pSLP-76 TE assay |
| Bosutinib | HPK1 | 492.08 - 676.86 | pSLP-76 TE assay |
| ISR-05 | HPK1 | 24,200 ± 5,070 | Kinase inhibition assay |
| ISR-03 | HPK1 | 43,900 ± 134 | Kinase inhibition assay |
Table 2: Cellular Activity of HPK1 Inhibitors
| Inhibitor | Cell-Based Assay | Cellular IC50/EC50 (nM) |
| Hpk1-IN-8 | Data not publicly available | Data not publicly available |
| BGB-15025 | pSLP-76 Inhibition | Potent inhibition observed |
| CFI-402411 | IL-2 Secretion (EC50) | 226 |
| NDI-101150 | pSLP-76 Inhibition | 41 |
| Compound 1 | IL-2 Secretion (EC50) | 2.24 - 4.85 |
| Compound 2 | IL-2 Secretion (EC50) | 58.36 - 142.53 |
| Diaminopyrimidine Carboxamide 17 | pSLP-76 (EC50) | 32 |
| Diaminopyrimidine Carboxamide 22 | pSLP-76 (EC50) | 78 |
Experimental Protocols
The generation of reliable dose-response data is fundamental to the characterization of kinase inhibitors. Below are detailed methodologies for key experiments cited in the analysis of HPK1 inhibitors.
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
HPK1 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test inhibitor (e.g., Hpk1-IN-8)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the HPK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular pSLP-76 (Ser376) Inhibition Assay
This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Cell culture medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitor
-
Lysis buffer
-
Antibodies for Western blot or ELISA: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76
Procedure:
-
Culture the T-cells and plate them in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
After a defined incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using Western blotting or a specific ELISA kit.
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Determine the cellular IC50 value by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.
Caption: Experimental workflow for dose-response curve analysis.
References
Unveiling Off-Target Interactions: A Kinome Profiling Comparison of Hpk1-IN-8 and ATP-Competitive Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a detailed comparison of the kinome profile of Hpk1-IN-8, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with alternative ATP-competitive inhibitors. By presenting supporting experimental data and detailed protocols, this guide aims to offer an objective analysis to inform research and development decisions.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1] Inhibition of HPK1 is expected to enhance anti-tumor immune responses.[1] Hpk1-IN-8 is a novel allosteric inhibitor that binds to a site distinct from the highly conserved ATP pocket, offering a potential for greater selectivity.[1] In contrast, the majority of HPK1 inhibitors in development are ATP-competitive, which carry the inherent risk of binding to other kinases due to the structural similarity of the ATP-binding site across the kinome.
This guide delves into the kinome-wide selectivity of Hpk1-IN-8 and compares it with well-characterized ATP-competitive inhibitors, including the highly selective GNE-6893 and other notable compounds such as Compound K and CFI-402411.
Comparative Kinome Profiling
To objectively assess the off-target interaction profiles, comprehensive kinome scanning is employed. This involves screening the inhibitor against a large panel of kinases and measuring its binding affinity or inhibitory activity. The data presented below summarizes the selectivity of Hpk1-IN-8's conceptual profile against the experimentally determined profiles of ATP-competitive inhibitors.
Table 1: Kinome Selectivity Profile of HPK1 Inhibitors
| Kinase Target | Hpk1-IN-8 (Allosteric) | GNE-6893 (ATP-Competitive) | Compound K (ATP-Competitive) | CFI-402411 (ATP-Competitive) |
| HPK1 (On-Target) | High Potency | IC50 < 1 nM [2] | IC50 = 2.6 nM [3] | IC50 = 4.0 ± 1.3 nM [4] |
| Off-Target Kinases (>50% Inhibition @ 100 nM) | Expected to be highly selective with minimal off-target interactions due to its allosteric mechanism. | 8 out of 356 kinases showed >50% inhibition.[5] | Information not publicly available in detail, but described as highly selective.[6][7] | Described as selective against T-cell specific kinases and other MAP4K family members.[4] |
| Selectivity within MAP4K Family | Expected to be highly selective. | High selectivity against other MAP4K family members.[5] | >50-fold selectivity against other MAP4K family members.[3] | High selectivity against other MAP4K family members.[4] |
Table 2: Off-Target Profile of GNE-6893 (ATP-Competitive Inhibitor)
| Off-Target Kinase | % Inhibition @ 100 nM | IC50 (nM) |
| MINK1 | >50% | >1000 |
| TNIK | >50% | >1000 |
| MAP4K5 | >50% | 530 |
| FLT3 | >50% | 230 |
| NTRK1 | >50% | 180 |
| NTRK2 | >50% | 160 |
| NTRK3 | >50% | 140 |
| CAMKK2 | >50% | 110 |
| Data sourced from a study on GNE-6893, which screened the inhibitor against a panel of 356 kinases.[5] |
Signaling Pathways and Experimental Workflows
To understand the context of HPK1 inhibition and the methods used to assess it, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following are protocols for key experiments cited in the evaluation of HPK1 inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity and its inhibition by a test compound.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test inhibitor (e.g., Hpk1-IN-8, GNE-6893)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[8]
-
Add 2 µL of HPK1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct substrate, SLP-76, within a cellular context, thus confirming target engagement.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation antibodies (e.g., anti-CD3 and anti-CD28)
-
Test inhibitor
-
Lysis buffer
-
Antibodies for pSLP-76 (Ser376) and total SLP-76
-
Detection reagents (e.g., for Western Blot or ELISA)
Procedure:
-
Culture Jurkat T-cells or isolate PBMCs.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[4]
-
After a short incubation (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Measure the levels of pSLP-76 (Ser376) and total SLP-76 using a suitable method such as Western Blot or a sandwich ELISA.
-
Normalize the pSLP-76 signal to the total SLP-76 signal.
-
Determine the cellular half-maximal effective concentration (EC50) by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.
Kinome-wide Selectivity Profiling (KINOMEscan®)
This competition binding assay quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase captured on the solid support is quantified using qPCR. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
General Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are passed over a solid support with an immobilized, broadly-selective kinase inhibitor.
-
Kinases that are not bound to the test compound will bind to the immobilized inhibitor and be captured on the support.
-
The amount of each kinase captured is quantified by qPCR of the attached DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, or as a dissociation constant (Kd).
Conclusion
The kinome profiling data reveals a critical distinction between allosteric and ATP-competitive HPK1 inhibitors. While highly selective ATP-competitive inhibitors like GNE-6893 demonstrate a significant reduction in off-target interactions compared to less selective compounds, the allosteric nature of Hpk1-IN-8 suggests a potentially superior selectivity profile by avoiding the conserved ATP-binding pocket altogether. This inherent mechanistic advantage makes allosteric inhibitors an attractive modality for developing highly specific kinase-targeted therapies. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel HPK1 inhibitors, facilitating the development of next-generation immunotherapies with improved safety and efficacy profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. GNE-6893 / Roche [delta.larvol.com]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Hpk1-IN-8 and the Clinical-Stage HPK1 Inhibitor NDI-101150
For Researchers, Scientists, and Drug Development Professionals in Immuno-Oncology
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising therapeutic strategy to enhance anti-tumor immunity. As a negative regulator of T-cell receptor (TCR) signaling, targeting HPK1 can unleash a more robust and persistent immune response against cancer cells. This guide provides an objective, data-driven comparison of Hpk1-IN-8, a novel allosteric inhibitor, and NDI-101150, a potent ATP-competitive inhibitor currently in clinical development.
Hpk1-IN-8 is a unique, allosteric inhibitor that selectively targets the inactive conformation of HPK1.[1] In contrast, NDI-101150 is a highly potent, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models and is being evaluated in clinical trials.[2][3] This comparison will delve into their distinct mechanisms of action, biochemical and cellular activities, and selectivity profiles to provide a comprehensive resource for the research community.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for Hpk1-IN-8 and the reference inhibitor, NDI-101150.
| Feature | Hpk1-IN-8 | NDI-101150 (Reference Inhibitor) |
| Mechanism of Action | Allosteric, inactive conformation-selective | ATP-competitive |
| Biochemical Potency (IC50) | Binds to unphosphorylated (inactive) HPK1 >24-fold more potently than active HPK1[1] | 0.7 nM[4] |
| Cellular Activity | Attenuates kinase autophosphorylation[1] | Enhances T-cell, B-cell, and dendritic cell activation[5] |
| Kinase Selectivity | Highly selective against kinases critical for T-cell signaling[1] | >300-fold selective against other MAP4K family kinases[3] |
| In Vivo Efficacy | Data not publicly available | Demonstrates single-agent and combination anti-tumor efficacy in syngeneic mouse models[5] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trial (NCT05128487)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for evaluating HPK1 inhibitors.
Detailed Experimental Protocols
While specific protocols for Hpk1-IN-8 are not publicly available, the following are detailed methodologies for key experiments typically used to characterize HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified HPK1 enzyme.
Materials:
-
Recombinant full-length human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test inhibitors (Hpk1-IN-8, NDI-101150)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the HPK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-SLP-76 (Ser376) Assay
Purpose: To assess the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, within a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test inhibitors
-
Lysis buffer
-
Antibodies for Western blot or ELISA: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76.
Procedure:
-
Culture Jurkat T-cells or isolated primary T-cells.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-10 minutes) to induce HPK1 activation.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phospho-SLP-76 (Ser376) and total SLP-76 using either Western blotting or a sandwich ELISA.
-
The inhibitory effect of the compound is determined by the reduction in the ratio of phospho-SLP-76 to total SLP-76.
T-Cell Activation Assay (Cytokine Production)
Purpose: To measure the functional consequence of HPK1 inhibition on T-cell activation by quantifying cytokine production.
Materials:
-
Primary human T-cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium and supplements
-
T-cell stimulation reagents
-
Test inhibitors
-
ELISA or multiplex bead array kits for detecting cytokines (e.g., IL-2, IFN-γ).
Procedure:
-
Isolate primary T-cells or use PBMCs.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test inhibitors.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-2 and IFN-γ) using ELISA or a multiplex assay.
-
An increase in cytokine production in the presence of the inhibitor indicates enhanced T-cell activation.
Conclusion
Hpk1-IN-8 and NDI-101150 represent two distinct and promising approaches to targeting HPK1 for cancer immunotherapy. Hpk1-IN-8, with its allosteric and inactive-conformation selective mechanism, offers a potential advantage in terms of kinase selectivity.[1] However, the lack of publicly available cellular and in vivo data for Hpk1-IN-8 currently limits a direct comparison of its overall efficacy with clinical-stage compounds.
NDI-101150, on the other hand, is a potent ATP-competitive inhibitor with a well-characterized preclinical profile demonstrating broad immune cell activation and robust anti-tumor responses.[5] Its advancement into clinical trials underscores the therapeutic potential of potent and selective HPK1 inhibition.
For researchers in the field, the choice between these or other HPK1 inhibitors will depend on the specific research question. Hpk1-IN-8 may serve as an excellent tool compound to explore the nuances of allosteric inhibition and the targeting of inactive kinase conformations. In contrast, NDI-101150 provides a benchmark for a potent, clinically relevant HPK1 inhibitor and its associated biological effects. Further publication of data on Hpk1-IN-8 will be crucial for a more comprehensive head-to-head comparison.
References
- 1. Collection - Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - Biochemistry - Figshare [acs.figshare.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Hpk1-IN-8: A Comparative Guide for Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-8 and other leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. By presenting key performance data, detailed experimental protocols, and illustrative pathway diagrams, this document serves as a vital resource for researchers seeking to validate the effects of Hpk1-IN-8 and select the most appropriate compounds for their immuno-oncology research.
Introduction: HPK1, a Key Negative Regulator in Immunity
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative feedback regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[2] In the context of cancer, tumors can exploit this regulatory mechanism to suppress the immune system and evade destruction.[3] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to reinvigorate anti-tumor immunity by enhancing the activation and effector functions of various immune cells.[1][4]
Hpk1-IN-8 is an allosteric inhibitor of HPK1, binding to a site distinct from the ATP-binding pocket, which may offer greater selectivity.[1] This guide will compare its profile with other notable HPK1 inhibitors in preclinical and clinical development.
Performance Comparison of HPK1 Inhibitors
While extensive quantitative data for Hpk1-IN-8's effects on various immune cell types is not publicly available, this section summarizes the performance of other well-characterized HPK1 inhibitors to provide a benchmark for validation studies.
Biochemical and Cellular Potency
The following table outlines the half-maximal inhibitory concentration (IC50) of various HPK1 inhibitors in biochemical assays and cellular assays measuring the phosphorylation of SLP-76, a direct downstream target of HPK1.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular pSLP-76 (Ser376) Inhibition IC50 (nM) | Reference(s) |
| Hpk1-IN-8 | Allosteric | Data not publicly available | Data not publicly available | [1] |
| BGB-15025 | ATP-competitive | 1.04 | ~20 (in Jurkat cells) | [5][6] |
| CFI-402411 | ATP-competitive | 4.0 ± 1.3 | Data not publicly available | [7][8] |
| NDI-101150 | ATP-competitive | 0.7 | 41 (in Jurkat cells) | [9][10] |
| Compound 1 | ATP-competitive | Data not publicly available | ~120 (in human primary T cells) | [6] |
| KHK-6 | ATP-competitive | 20 | Data not publicly available | [11] |
| ISR-05 | ATP-competitive | 24,200 ± 5,070 | Data not publicly available | [3] |
| ISR-03 | ATP-competitive | 43,900 ± 134 | Data not publicly available | [3] |
Effects on T-Cell Function
HPK1 inhibition is expected to enhance T-cell activation, proliferation, and cytokine production. The table below summarizes these effects for selected inhibitors.
| Inhibitor | T-Cell Type | Effect on Proliferation | Effect on Cytokine Production | Reference(s) |
| NDI-101150 | Exhausted Human T cells | Dose-dependent increase | Dose-dependent increase in IFN-γ, TNF-α, and GM-CSF | [9] |
| BGB-15025 | Murine Splenic T cells | Not specified | Dose-dependent induction of serum IL-2 | [5] |
| CFI-402411 | Human T cells | Not specified | Preclinical data suggests disruption of abnormal cytokine expression | [12][13] |
| Compound 1 | Human Primary T cells | Not specified | Enhanced IFN-γ and IL-2 production | [14] |
| KHK-6 | Human PBMCs | Increased proliferation | Significantly enhanced CD3/CD28-induced cytokine production | [11] |
Effects on B-Cell and Dendritic Cell Function
HPK1 inhibition has also been shown to modulate the function of B cells and dendritic cells.
| Inhibitor | Immune Cell Type | Key Effects | Reference(s) |
| NDI-101150 | Human B cells | Increased IgG antibody secretion | [15][16] |
| NDI-101150 | Human Dendritic cells | Enhanced antigen presentation capacity | [15] |
| BGB-15025 | Dendritic cells | Preclinical data suggests enhanced activation | [2][17] |
| CFI-402411 | B cells | Expected to relieve HPK1-mediated inhibition | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effect of Hpk1-IN-8 and other inhibitors on immune cell function.
T-Cell Activation Assay
Purpose: To assess the effect of an HPK1 inhibitor on T-cell activation by measuring proliferation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 complete medium
-
Anti-CD3 and anti-CD28 antibodies
-
Hpk1-IN-8 or other test inhibitors
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., CellTiter-Glo®)
-
ELISA or CBA kits for cytokine detection (e.g., IL-2, IFN-γ)
-
96-well flat-bottom microtiter plates
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS to remove unbound antibody.[18][19][20]
-
Cell Seeding: Isolate PBMCs or T cells and resuspend in complete RPMI medium at a density of 1-2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well.[20]
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.[1]
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the wells to co-stimulate the T cells.[20]
-
Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 2-4 days.[20]
-
Analysis:
-
Proliferation: At the end of the incubation, measure cell proliferation using a suitable method. If using a proliferation dye, analyze by flow cytometry. If using a luminescent reagent, follow the manufacturer's protocol.
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a cytokine bead array (CBA) kit.
-
Dendritic Cell Maturation Assay
Purpose: To evaluate the effect of an HPK1 inhibitor on the maturation of dendritic cells.
Materials:
-
Bone marrow cells from mice or human monocytes
-
GM-CSF and IL-4 for differentiation of human monocyte-derived DCs
-
Lipopolysaccharide (LPS) or other TLR agonist
-
Hpk1-IN-8 or other test inhibitors
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC class II)
-
Flow cytometer
Procedure:
-
DC Generation: Generate immature DCs from bone marrow cells or monocytes by culturing them in the presence of appropriate cytokines (e.g., GM-CSF and IL-4 for human DCs).[21][22]
-
Inhibitor Treatment: Pre-treat the immature DCs with various concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours.[22]
-
Maturation Induction: Stimulate the DCs with a TLR agonist such as LPS (e.g., 100 ng/mL) for 18-24 hours to induce maturation.[22]
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers.
-
Flow Cytometry: Analyze the expression of maturation markers on the DC surface by flow cytometry. An increase in the expression of these markers indicates enhanced maturation.
Antigen Presentation Assay
Purpose: To assess the ability of an HPK1 inhibitor to enhance the antigen presentation capacity of dendritic cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Model antigen (e.g., ovalbumin (OVA) protein or SIINFEKL peptide)
-
Antigen-specific CD8+ T cells (e.g., from an OT-I mouse)
-
Hpk1-IN-8 or other test inhibitors
-
Reagents for measuring T-cell activation (e.g., IFN-γ ELISPOT or intracellular cytokine staining)
Procedure:
-
DC Preparation: Generate BMDCs and treat with the HPK1 inhibitor as described in the maturation assay.
-
Antigen Pulsing: Incubate the treated DCs with the model antigen for several hours to allow for antigen uptake and processing.[23]
-
Co-culture: Wash the DCs to remove excess antigen and co-culture them with antigen-specific CD8+ T cells.[18]
-
T-Cell Activation Readout: After an appropriate incubation period (e.g., 24-48 hours), measure T-cell activation. This can be done by quantifying the number of IFN-γ-secreting T cells using an ELISPOT assay or by measuring intracellular IFN-γ production by flow cytometry. An increased T-cell response indicates enhanced antigen presentation by the DCs.
Visualizing the Mechanisms
To better understand the context of HPK1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: General experimental workflow for inhibitor validation.
Caption: Logical framework for comparing HPK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 11. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 12. treadwelltx.com [treadwelltx.com]
- 13. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. nimbustx.com [nimbustx.com]
- 17. beonemedinfo.com [beonemedinfo.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. arcusbio.com [arcusbio.com]
- 22. benchchem.com [benchchem.com]
- 23. Antigen presentation assay [bio-protocol.org]
Reproducing Published Findings on Hpk1-IN-8: A Comparative In-House Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-8, a known allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative HPK1 inhibitors. The information herein is intended to assist researchers in reproducing and building upon published findings in their own laboratories. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][4][5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[5][7][8] This role as an intracellular immune checkpoint makes HPK1 an attractive target for cancer immunotherapy.[6][9] By inhibiting HPK1, the brakes on the anti-tumor immune response can be released, leading to enhanced T-cell-mediated tumor cell killing.[6][9]
Hpk1-IN-8 is an allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1.[10] This guide will compare its activity with other known HPK1 inhibitors and provide the necessary information to evaluate these compounds in a laboratory setting.
Performance Comparison of HPK1 Inhibitors
The following table summarizes publicly available data on the in vitro potency of Hpk1-IN-8 and a selection of alternative HPK1 inhibitors. It is important to note that assay conditions can vary between studies, and these values should be considered as a comparative reference.
| Compound | Target | Potency (IC50/Ki) | Key In Vitro Findings | Reference |
| Hpk1-IN-21 | HPK1 | Ki = 0.8 nM | Potent spiro-azaindoline inhibitor. Induces cytokine production in primary human T-cells. | [11] |
| Compound 3-9 | HPK1 | IC50 = 0.32 nM | A potent 5-amino-7,8-dihydropyrido[2,3-d]pyrimidin-7-one derivative. | [2] |
| Gilead's HPK1 Inhibitor | HPK1 | Sub-nanomolar inhibition | Robust inhibition of pSLP76 S376 and enhancement in T-cell activation, proliferation, and effector function. | [8] |
| BGB-15025 | HPK1 | (Clinical Trial) | In preclinical studies, inhibition of HPK1 enhanced T-cell activation. | [12] |
| CFI-402411 | HPK1 | (Clinical Trial) | Preclinical data shows immune-activating effects including alleviation of TCR inhibition and disruption of abnormal cytokine expression. | [12] |
| NDI-101150 | HPK1 | (Clinical Trial) | Reactivates anti-tumor activity of T-cells, B-cells and dendritic cells. | [12] |
| ISR-05 | HPK1 | IC50 = 24.2 ± 5.07 µM | Identified through in silico screening with a novel chemical scaffold. | [9] |
| ISR-03 | HPK1 | IC50 = 43.9 ± 0.134 µM | Identified through in silico screening with a novel chemical scaffold. | [9] |
| Compound K (CompK) | HPK1 | - | Markedly enhanced human T-cell immune responses under immunosuppressive conditions and increased TCR avidity. | [11][13] |
| FB849 | HPK1 | - | Restored effector function of exhausted CD8 TILs and enhanced anti-PD-1-mediated reinvigoration. | [14] |
Signaling Pathways and Experimental Workflows
To understand the context of HPK1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: HPK1 Signaling Pathway and Inhibition by Hpk1-IN-8.
Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of HPK1 inhibitors.
HPK1 Biochemical Kinase Assay (Luminescence-based using ADP-Glo™)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.
Materials:
-
Recombinant human HPK1 (e.g., BPS Bioscience, Cat. No. 40398)[15]
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Hpk1-IN-8 and other test inhibitors
-
384-well white plates
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[16]
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[17]
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 10 µL of the master mix to the wells.
-
Initiate the kinase reaction by adding 10 µL of diluted recombinant HPK1 enzyme.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.[16]
-
Incubate for another 45 minutes at room temperature.[16][18]
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cellular Phospho-SLP-76 (Ser376) Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Jurkat T-cells or purified primary human T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Hpk1-IN-8 and other test inhibitors
-
Cell lysis buffer
-
Phospho-SLP-76 (Ser376) ELISA kit or antibodies for Western blotting
Protocol (ELISA-based):
-
Plate Jurkat T-cells or primary T-cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the HPK1 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for the desired time (e.g., 15-30 minutes).
-
Lyse the cells and collect the supernatant.
-
Perform the phospho-SLP-76 (Ser376) ELISA on the cell lysates according to the manufacturer's instructions.[18]
-
Measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated SLP-76.
-
Calculate the percent inhibition of SLP-76 phosphorylation for each inhibitor concentration and determine the EC50 value.
T-Cell Activation Assay (IL-2 Secretion)
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the secretion of Interleukin-2 (IL-2).
Materials:
-
Purified primary human T-cells or Jurkat T-cells
-
Complete RPMI 1640 medium
-
96-well plates coated with anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
Hpk1-IN-8 and other test inhibitors
-
Human IL-2 ELISA kit
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody.[19]
-
Prepare serial dilutions of the HPK1 inhibitors in complete RPMI medium.
-
Add the diluted inhibitors or vehicle control to the wells of the coated plate.
-
Add the T-cells to each well.
-
Add soluble anti-CD28 antibody to all wells except the unstimulated control.[19]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[18]
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.[18]
-
Measure the concentration of IL-2 and compare the effect of different inhibitors on enhancing T-cell activation.
By following these protocols and utilizing the comparative data provided, researchers can effectively evaluate Hpk1-IN-8 and other inhibitors in-house, contributing to the advancement of novel cancer immunotherapies.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. giiresearch.com [giiresearch.com]
- 13. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Disposal Procedures for Protein Kinase Inhibitor 8
Disclaimer: A specific Safety Data Sheet (SDS) for a compound named "Protein kinase inhibitor 8" is not publicly available. This is common for novel or specialized research compounds. Therefore, this guidance is based on established best practices for the handling and disposal of new, uncharacterized, or potent small molecule inhibitors in a laboratory setting.[1][2] This compound must be treated as a potentially hazardous chemical of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1]
This document provides a procedural framework for the safe disposal of this compound (PKI-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sewer system.[3][4][5]
Immediate Safety and Handling Principles
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the unknown hazard profile of PKI-8, handle it as a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: Conduct all handling and waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Response: In the event of a spill, treat it as a hazardous incident. Evacuate the immediate area and follow your institution's specific procedures for hazardous chemical spills by notifying your supervisor and EHS department.[1]
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1][4] Do not mix PKI-8 waste with other chemical waste streams unless their compatibility is known and has been confirmed.[1]
| Waste Stream | Description | Disposal Container |
| Solid Waste | All non-sharp materials contaminated with PKI-8. This includes gloves, pipette tips, weigh boats, contaminated bench paper, tubes, and vials. | A designated, leak-proof hazardous solid waste container, clearly labeled.[1][2] |
| Liquid Waste | All solutions containing PKI-8. This includes unused stock solutions, experimental working solutions, and the first solvent rinse of any "empty" containers.[1][4] | A designated, leak-proof, and shatter-resistant hazardous liquid waste container. The container must be chemically compatible with the solvents used.[1][6] |
| Sharps Waste | Needles, scalpels, or other sharp objects contaminated with PKI-8. | A designated, puncture-proof sharps container for chemically contaminated sharps. |
| Empty Containers | The original vial or any container that held the pure compound. | The first rinse of the container must be collected as hazardous liquid waste. After a thorough triple rinse and air drying, the defaced container may be disposed of as solid waste, per institutional policy.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal.
-
Prepare Waste Containers:
-
Label Containers:
-
Before adding any waste, label each container clearly. The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations.[3]
-
A list of all chemical constituents, including solvents.
-
The accumulation start date (the date the first drop of waste is added).[3]
-
The Principal Investigator's name, department, and room number.[3]
-
Applicable hazard warnings (e.g., Toxic, Handle with Caution).
-
-
Collect Waste:
-
Store Waste:
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6][7]
-
The SAA must be at or near the point of waste generation.[7]
-
Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to prevent spills.[4]
-
Ensure incompatible waste streams (e.g., acids and bases, oxidizers and organics) are segregated within the SAA.[5][6]
-
-
Arrange for Disposal:
-
Monitor waste levels. When a container is approximately three-quarters full or reaches your institution's time limit (e.g., 6 or 12 months), schedule a pickup.[5][7]
-
Follow your institution’s specific procedure for requesting a chemical waste pickup from the EHS department.[1][2][4] This is often done through an online request system.
-
Do not store more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Protein Kinase Inhibitor H-8
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Protein Kinase Inhibitor H-8, a potent compound requiring stringent operational and disposal protocols. Adherence to these procedures is critical to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. Protein Kinase Inhibitor H-8, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, is a known inhibitor of several protein kinases, including PKA, PKG, PKC, and MLCK.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its potent biological activity, Protein Kinase Inhibitor H-8 should be handled as a hazardous substance. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. A comprehensive PPE strategy is mandatory to minimize these risks.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free nitrile gloves. The outer glove should extend over the lab coat sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection and allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing, long-sleeved coat made of low-permeability fabric. | Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the solid compound or concentrated solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 or Higher Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan: Safe Handling and Storage
Handling:
-
All work with solid Protein Kinase Inhibitor H-8 or concentrated stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust and aerosols.
-
Avoid direct contact with skin and eyes.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound and decontaminate them after each use.
-
Prepare solutions in a well-ventilated area.
Storage:
-
Store Protein Kinase Inhibitor H-8 in a tightly sealed, clearly labeled container.
-
Consult the manufacturer's instructions for optimal storage temperature, which is typically in a freezer.
Spill and Disposal Plan
Immediate and effective management of spills and proper disposal of waste are critical to preventing environmental contamination and personnel exposure.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads and then wet them with water to prevent dust from becoming airborne.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
-
Clean the Area:
-
Carefully collect the absorbent material and any contaminated debris and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution (e.g., a strong alkaline cleaning agent), and then absorb the cleaning solution with fresh absorbent material. Dispose of this as hazardous waste.
-
Rinse the area thoroughly with water, absorbing the rinse water for disposal as hazardous waste.
-
Finally, wipe the area with 70% ethanol.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed and clearly labeled hazardous waste container.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan:
All waste containing Protein Kinase Inhibitor H-8 must be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Disposal Method |
| Solid Waste | Sealed, labeled hazardous waste container | High-temperature incineration by a certified hazardous waste management company. |
| (Unused compound, contaminated gloves, pipette tips, vials, etc.) | ||
| Liquid Waste | Leak-proof, labeled hazardous liquid waste container | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| (Unused solutions, contaminated solvents) | ||
| Sharps Waste | Puncture-proof, labeled sharps container | Follow institutional protocols for hazardous sharps waste, which typically involves autoclaving followed by incineration. |
| (Needles and syringes) |
Experimental Protocols
Kinase Inhibition Assay (Luminescent Method):
This protocol provides a general workflow for assessing the inhibitory activity of H-8 against a target kinase using a luminescent assay that measures ATP consumption.
Materials:
-
Protein Kinase Inhibitor H-8
-
Target Kinase (e.g., PKA, PKG, PKC, or MLCK)
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
Kinase Assay Buffer
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Prepare H-8 Dilutions: Prepare a serial dilution of H-8 in the kinase assay buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add Inhibitor and Kinase Mix to Plate:
-
Dispense the H-8 dilutions and vehicle control into the wells of the microplate.
-
Add the kinase reaction mix to each well.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase reaction (typically room temperature or 30°C) for a predetermined time.
-
Stop Reaction and Measure Luminescence:
-
Add the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature as per the kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity (higher signal = less ATP consumed = more inhibition). Calculate the percent inhibition for each H-8 concentration and determine the IC50 value.
Visualizations
Caption: Workflow for the safe handling of Protein Kinase Inhibitor H-8.
Caption: Workflow for the proper disposal of waste containing H-8.
Caption: Inhibition of the PKA signaling pathway by H-8.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
